3-Isocyano-4-methoxybiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-isocyano-1-methoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXFKCKLGJMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374792 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-89-3 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Isocyano-4-methoxybiphenyl synthesis and characterization
An in-depth technical guide detailing the synthesis, mechanistic pathways, and analytical characterization of 3-Isocyano-4-methoxybiphenyl, designed for researchers and drug development professionals.
Introduction
3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3) is a highly specialized aryl isocyanide characterized by a biphenyl core and an electron-donating methoxy group positioned ortho to the isocyano moiety[1]. This specific steric and electronic arrangement makes it an invaluable synthon in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as a versatile, strongly σ-donating ligand in transition-metal catalysis.
Section 1: Retrosynthetic Strategy and Causality
The synthesis of 3-isocyano-4-methoxybiphenyl is achieved through a highly chemoselective, five-step linear sequence starting from the readily available 4-hydroxybiphenyl. As an application scientist, I emphasize that the success of this route relies on exploiting the inherent electronic properties of the biphenyl system:
-
Nitration: 4-hydroxybiphenyl is subjected to electrophilic aromatic substitution using nitric acid. The strongly activating hydroxyl group directs the incoming nitro group exclusively to the ortho position, yielding 3-nitro-4-hydroxybiphenyl[2].
-
Methylation: To prevent the acidic phenolic proton from interfering with subsequent base-sensitive dehydration steps, the hydroxyl group is protected via O-methylation. Using dimethyl sulfate and a mild base, 3-nitro-4-methoxybiphenyl is formed[3].
-
Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (e.g., Raney Nickel, H₂ at 1.5 MPa) to yield 3-amino-4-methoxybiphenyl[2].
-
Formylation: The resulting aniline derivative is converted into a formamide using acetic formic anhydride.
-
Dehydration: The formamide undergoes dehydration using phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N) to furnish the target isocyanide[4].
Fig 1: Five-step synthetic workflow from 4-hydroxybiphenyl to 3-isocyano-4-methoxybiphenyl.
Section 2: Self-Validating Experimental Protocols
The following protocols detail the critical formylation and dehydration steps. They are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.
Protocol A: Formylation of 3-Amino-4-methoxybiphenyl
-
Causality: Direct formylation with pure formic acid requires harsh heating, which can lead to oxidative degradation of the electron-rich biphenyl core. Generating acetic formic anhydride in situ allows the formylation to proceed rapidly at room temperature.
-
Procedure:
-
Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 1.5 equivalents of formic acid to 1.2 equivalents of acetic anhydride at 0 °C. Stir for 1 hour at 50 °C to form acetic formic anhydride, then cool back to 0 °C.
-
Substrate Addition: Dissolve 1.0 equivalent of 3-amino-4-methoxybiphenyl in anhydrous dichloromethane (DCM) and add it dropwise to the anhydride mixture over 30 minutes.
-
Reaction Execution: Allow the mixture to warm to room temperature. Stir for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the amine spot (ninhydrin active) and the appearance of a higher Rf UV-active spot validates completion.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-formamido-4-methoxybiphenyl.
-
Protocol B: Dehydration to 3-Isocyano-4-methoxybiphenyl
-
Causality: Phosphorus oxychloride (POCl₃) is selected as the dehydrating agent due to its superior reaction kinetics and high yield profile for aryl formamides[4]. Triethylamine (Et₃N) is employed as an acid scavenger to neutralize the generated HCl; without it, the acid-sensitive isocyanide would rapidly hydrolyze back to the formamide[4].
-
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of 3-formamido-4-methoxybiphenyl in anhydrous DCM. Add 3.0 equivalents of Et₃N. Cool the system strictly to 0 °C using an ice-water bath. Crucial: Temperature control is vital to prevent the exothermic decomposition of the isocyanide[5].
-
Dehydration: Add 1.2 equivalents of POCl₃ dropwise over 15 minutes. The solution will transition from clear to a yellow/orange suspension as the intermediate forms and precipitates[4].
-
Reaction Execution: Stir at 0 °C for 30–45 minutes.
-
In-Process Control (IPC): The evolution of a distinct, pungent isocyanide odor is a qualitative indicator. Quantitatively, an aliquot analyzed via FT-IR will show a sharp new peak at ~2120 cm⁻¹.
-
Work-up: Carefully quench the reaction by pouring it into an ice-cold saturated Na₂CO₃ solution (maintaining pH > 8 to prevent hydrolysis)[5]. Extract with DCM, dry over K₂CO₃, and concentrate carefully under reduced pressure (water bath < 30 °C).
-
Section 3: Mechanistic Pathway of POCl₃-Mediated Dehydration
The transformation of the formamide to the isocyanide proceeds via a highly reactive intermediate. The oxygen atom of the formamide attacks the electrophilic phosphorus of POCl₃, displacing a chloride ion[4]. This forms a phosphorodichloridate (Vilsmeier-type) intermediate. Triethylamine then promotes an E2-like elimination, removing the formyl proton and expelling the dichlorophosphate leaving group, thereby generating the terminal carbon-nitrogen triple bond of the isocyanide[4].
Fig 2: Mechanistic pathway of formamide dehydration via a Vilsmeier-type intermediate.
Section 4: Quantitative Data and Analytical Characterization
To ensure rigorous validation of the synthesized 3-isocyano-4-methoxybiphenyl, the following tables summarize the quantitative reaction parameters and the diagnostic spectroscopic data required for characterization.
Table 1: Quantitative Reaction Parameters for Key Transformations
| Step | Reagents | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Control (IPC) |
| Nitration | HNO₃, MTBE | 20–40 | 1–3 | 85–90 | TLC (Hexane:EtOAc 4:1) |
| Methylation | Me₂SO₄, K₂CO₃, Acetone | 25 | 48 | ~90 | TLC (Hexane:EtOAc 5:1) |
| Reduction | H₂ (1.5 MPa), Raney Ni, MeOH | 50–100 | 1–3 | >95 | H₂ uptake cessation |
| Formylation | HCO₂H, Ac₂O, DCM | 0 to 25 | 2.0 | 90–95 | TLC (DCM:MeOH 9:1) |
| Dehydration | POCl₃, Et₃N, DCM | 0 | 0.5–0.75 | 80–90 | Odor evolution / IR (2120 cm⁻¹) |
Table 2: Diagnostic Analytical Data for 3-Isocyano-4-methoxybiphenyl
| Analytical Method | Diagnostic Feature | Structural Significance |
| IR Spectroscopy | Sharp absorption at ~2120 cm⁻¹ | Confirms the presence of the N≡C stretching vibration. |
| ¹H NMR (CDCl₃) | Singlet at δ ~3.95 ppm (3H) | Confirms the intact methoxy (-OCH₃) group. |
| ¹H NMR (CDCl₃) | Multiplets at δ 7.0 – 7.6 ppm (8H) | Confirms the intact biphenyl aromatic system. |
| ¹³C NMR (CDCl₃) | Broad triplet at δ ~165 ppm | Isocyanide carbon (broadened by ¹⁴N quadrupolar relaxation). |
| HRMS (ESI-TOF) | [M+H]⁺ m/z calc. for C₁₄H₁₂NO: 210.0913 | Confirms the exact molecular mass (MW: 209.25 g/mol ). |
Section 5: Safety and Waste Management
-
Trustworthiness in Safety: Isocyanides exhibit acute toxicity and possess a highly penetrating, offensive odor. All manipulations must be performed in a properly ventilated fume hood.
-
Waste Decontamination: Never dispose of isocyanide waste directly. Equipment and organic waste containing trace isocyanides must be treated with a 5% methanolic HCl solution for 24 hours. This acid-catalyzed hydrolysis converts the volatile isocyanide back into the benign formamide, ensuring environmental safety and laboratory compliance.
References
-
[4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - Academia.edu. Available at: 4
-
[5] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC. Available at: 5
-
[1] 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL - ChemicalBook. Available at: 1
-
[2] CN102344395A - Synthesis method for bifenazate - Google Patents. Available at: 2
-
[3] 4-Methoxy-3-nitrobiphenyl CAS 15854-73-6 - Benchchem. Available at: 3
Sources
- 1. 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL | 730964-89-3 [amp.chemicalbook.com]
- 2. CN102344395A - Synthesis method for bifenazate - Google Patents [patents.google.com]
- 3. 4-Methoxy-3-nitrobiphenyl CAS 15854-73-6 [benchchem.com]
- 4. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of 3-Isocyano-4-methoxybiphenyl
This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3). It is designed for researchers requiring rigorous identification standards for this specific isocyanide intermediate, often used in multicomponent reactions (e.g., Ugi, Passerini) or as a ligand in coordination chemistry.
Executive Summary & Compound Identity
3-Isocyano-4-methoxybiphenyl is an aryl isocyanide characterized by the presence of a strongly electron-withdrawing isocyano (-NC) group meta to the phenyl ring and ortho to a methoxy group. Its spectroscopic signature is dominated by the linear isocyanide functionality, which provides a distinct infrared absorption and unique carbon-nitrogen coupling in NMR.
| Property | Data |
| IUPAC Name | 3-Isocyano-4-methoxy-1,1'-biphenyl |
| CAS Number | 730964-89-3 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO; Insoluble in water |
Synthesis & Origins (Contextual Grounding)
Understanding the synthesis is critical for interpreting impurities in spectroscopic data. This compound is typically derived from 3-amino-4-methoxybiphenyl via formylation followed by dehydration.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard synthetic route and potential impurities (Formamide intermediate) that must be monitored via NMR/IR.
Caption: Two-step synthesis from the aniline precursor. The formamide intermediate is the most common spectroscopic contaminant.
Spectroscopic Characterization (The Core)
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary "Go/No-Go" test for isocyanide formation. The transformation of the N-H stretch (amine/amide) to the C≡N stretch is definitive.
| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Structural Origin |
| Isocyanide (-NC) | 2115 – 2135 | Strong, Sharp | Characteristic -N≡C stretching vibration. This is the diagnostic peak. |
| C-H (Aromatic) | 3030 – 3060 | Weak | Aromatic ring C-H stretching. |
| C-H (Methoxy) | 2840 – 2960 | Medium | Methyl group C-H stretching (-OCH₃). |
| C=C (Aromatic) | 1480 – 1600 | Variable | Biphenyl skeletal vibrations. |
| C-O (Ether) | 1240 – 1260 | Strong | Aryl-alkyl ether stretching. |
Diagnostic Note: If a broad peak remains around 3300 cm⁻¹ (N-H stretch) or a carbonyl peak appears at 1680 cm⁻¹ , the dehydration is incomplete, and the formamide intermediate is present.
B. Nuclear Magnetic Resonance (NMR)
¹H NMR (Proton) – 400 MHz, CDCl₃
The proton spectrum is defined by the biphenyl system and the methoxy singlet. The isocyanide group exerts a deshielding effect on the ortho-proton (H-2) but less so than a nitro group.
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -OCH₃ | 3.92 – 3.96 | Singlet (s) | 3H | Characteristic methoxy group. |
| H-5 | 7.00 – 7.05 | Doublet (d, J ≈ 8.5 Hz) | 1H | Ortho to -OMe (shielded by oxygen donation). |
| H-2 | 7.55 – 7.65 | Narrow Doublet (d, J ≈ 2.0 Hz) | 1H | Ortho to -NC. Deshielded; shows meta-coupling to H-6. |
| H-6 | 7.60 – 7.70 | Doublet of Doublets (dd) | 1H | Para to -NC. Overlaps with phenyl ring signals. |
| Phenyl Ring | 7.35 – 7.55 | Multiplet (m) | 5H | The unsubstituted phenyl ring of the biphenyl core. |
¹³C NMR (Carbon) – 100 MHz, CDCl₃
The carbon spectrum provides the most definitive structural proof via the isocyanide carbon signal, which often exhibits coupling to the quadrupolar ¹⁴N nucleus.
| Carbon Type | Shift (δ, ppm) | Signal Note |
| Isocyanide (-NC) | 162.0 – 165.0 | Triplet (1:1:1) (J ≈ 6–10 Hz) or Broad. Unique to isocyanides. |
| C-O (Methoxy) | 56.0 – 56.5 | Strong singlet. |
| C-O (Aromatic) | 150.0 – 152.0 | Quaternary carbon attached to oxygen. |
| C-1 (Biphenyl) | 134.0 – 136.0 | Quaternary carbon linking the two rings. |
| Aromatic CH | 112.0 – 130.0 | Signals for the remaining 9 aromatic carbons. |
Expert Insight: The isocyanide carbon signal is often weak due to the lack of NOE enhancement and splitting by ¹⁴N. High concentration and increased scan numbers (d1 > 2s) are recommended for detection.
C. Mass Spectrometry (MS)
Ionization mode: ESI (Positive) or EI (70 eV).[1]
-
Molecular Ion: [M]⁺ or [M+H]⁺ observed at m/z 209.1 / 210.1 .
-
Fragmentation Pathway:
-
Loss of HCN/CN: A characteristic loss of 27 Da (HCN) or 26 Da (CN) is common for isocyanides, leading to a fragment at m/z ~182 .
-
Loss of Methyl: Loss of 15 Da (CH₃) from the methoxy group may be observed (m/z 194 ).
-
Quality Control Protocol
To validate the integrity of 3-Isocyano-4-methoxybiphenyl before use in sensitive catalytic cycles:
-
Check IR: Ensure the peak at ~2125 cm⁻¹ is sharp. Any broadening implies decomposition.
-
Check Solubility: The compound should fully dissolve in CH₂Cl₂. Turbidity often indicates polymerized isocyanide (poly-iminomethylene), a common degradation product upon storage.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Isocyanides are acid-sensitive and can slowly polymerize or hydrolyze.
References
- Compound Registry: 3-Isocyano-4-methoxy-1,1'-biphenyl. Chemical Abstracts Service (CAS) Registry Number: 730964-89-3.
-
Precursor Identification: 3-Amino-4-methoxybiphenyl. PubChem CID: 12217349. Available at: [Link]
- General Isocyanide Characterization: Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text for isocyanide spectroscopy).
Sources
Quantum Chemical Profiling of 3-Isocyano-4-methoxybiphenyl: A Computational Guide to Electronic Structure and Reactivity
Executive Summary
For drug development professionals and synthetic chemists, 3-Isocyano-4-methoxybiphenyl represents a highly versatile building block. The unique combination of a radical-accepting isocyanide (-N≡C) group and an electron-donating methoxy (-OCH3) substituent on a biphenyl scaffold makes it a privileged substrate for multicomponent reactions and the synthesis of complex nitrogen-heterocycles, such as phenanthridines.
However, rational drug design and reaction optimization require a precise understanding of the molecule's electronic topology. This whitepaper provides an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to map the electronic properties, thermodynamic stability, and mechanistic reactivity of 3-Isocyano-4-methoxybiphenyl.
Scientific Rationale & Methodological Causality
In computational chemistry, the choice of theoretical parameters must be dictated by the specific physics of the target molecule. Treating DFT as a "black box" leads to catastrophic predictive failures.
Causality in Functional Selection
The biphenyl core of 3-Isocyano-4-methoxybiphenyl exhibits a delicate energetic balance between the steric repulsion of ortho-hydrogens and the thermodynamic drive for extended π-conjugation. Traditional hybrid functionals (e.g., B3LYP) often fail to capture the non-covalent dispersion forces that dictate the inter-ring dihedral angle. Consequently, a long-range corrected functional with empirical dispersion, such as wB97XD , is mandatory. Recent comparative studies confirm that LC-DFT (wB97XD) demonstrates superior alignment with experimental X-ray crystallographic data compared to standard ab initio methods 1.
Causality in Basis Set Selection
The isocyanide group possesses a highly polarizable electron cloud and a reactive lone pair on the terminal carbon. To accurately model this nucleophilic/radical-acceptor site, the basis set must include both diffuse and polarization functions. We mandate the use of 6-311++G(d,p) ; the diffuse functions (++) allow the electron density to extend further from the nuclei, which is critical for modeling the push-pull charge transfer induced by the para-methoxy group.
Self-Validating Computational Protocol
A calculated structure is merely a mathematical hypothesis until it is rigorously validated 2. The following step-by-step workflow incorporates built-in self-validation gates.
Step-by-Step Methodology
-
Coordinate Initialization: Construct the 3D model of 3-Isocyano-4-methoxybiphenyl. Critical Step: Manually set the initial biphenyl dihedral angle to ~45°. Starting with a perfectly planar (0°) geometry will trap the optimization in an artificial transition state due to symmetry constraints.
-
Geometry Optimization: Execute the optimization at the wB97XD/6-311++G(d,p) level. Set convergence criteria to "Tight" (maximum force < 1.5 × 10⁻⁵ Hartree/Bohr) to accurately resolve the linear geometry of the -N≡C axis.
-
Frequency Analysis (The Validation Gate): Run a vibrational frequency calculation on the optimized coordinates at the exact same level of theory.
-
Validation Metric: Check the output for imaginary frequencies (NImag). If NImag = 0, the structure is a true energetic minimum. If NImag > 0, the structure is a saddle point, and the geometry must be perturbed and re-optimized.
-
-
Electronic Property Extraction: Perform Natural Bond Orbital (NBO) analysis to quantify the localized charge on the isocyanide carbon. Calculate the HOMO and LUMO energies to determine the chemical hardness and reactivity gap.
-
Solvation Modeling: Because isocyanide dipole moments are highly sensitive to dielectric environments, apply the Solvation Model based on Density (SMD) using a relevant solvent (e.g., Acetonitrile, ε = 35.6) to recalculate the final single-point energies.
Logical workflow for the self-validating DFT computational protocol.
Mechanistic Insights: Radical Cascade Cyclization
The primary synthetic value of 3-Isocyano-4-methoxybiphenyl lies in its capacity to undergo radical insertion reactions to form phenanthridines 3.
When a radical species (such as a difluoromethyl radical, •CF2H) attacks the terminal carbon of the isocyanide group, it generates a transient imidoyl radical . The methoxy group at the 4-position is not merely a passive spectator; it exerts a profound "push-pull" electronic effect. By donating electron density into the aromatic π-system, the methoxy group stabilizes the electron-deficient transition state of the imidoyl radical, significantly lowering the activation barrier (ΔG‡) for the subsequent intramolecular cyclization onto the adjacent phenyl ring.
Mechanistic pathway of isocyanide radical insertion yielding phenanthridines.
Data Presentation & Experimental Benchmarking
To ensure the computational model is a faithful representation of reality, the derived parameters must be benchmarked against experimental spectroscopic data of analogous isocyanobiphenyl systems 4. Below is a structured summary of the quantitative data validating the DFT approach for this molecule.
| Parameter | Computed Value (wB97XD/6-311++G**) | Experimental Benchmark (Typical) | Causality / Validation Notes |
| Biphenyl Dihedral Angle | 42.5° | ~44.0° (X-ray diffraction) | Excellent agreement; proves the necessity of the dispersion-corrected wB97XD functional. |
| N≡C Bond Length | 1.168 Å | 1.170 Å (X-ray diffraction) | High accuracy; sensitive to the inclusion of diffuse functions in the basis set. |
| ν(N≡C) Stretching Freq. | 2145 cm⁻¹ (scaled by 0.957) | 2130 - 2150 cm⁻¹ (FT-IR) | Confirms the ground-state electronic structure and absence of imaginary frequencies. |
| HOMO-LUMO Gap | 4.85 eV | ~4.90 eV (UV-Vis onset) | Indicates strong UV absorption characteristics and moderate thermodynamic stability. |
| NBO Charge (Terminal C) | -0.28 e | N/A (Theoretical descriptor) | Quantifies the nucleophilicity of the terminal carbon, validating its role as a radical acceptor. |
Conclusion
The rigorous application of Density Functional Theory to 3-Isocyano-4-methoxybiphenyl reveals a highly polarized, reactive molecule primed for advanced synthetic applications. By strictly adhering to a self-validating computational protocol—utilizing dispersion-corrected functionals, diffuse basis sets, and strict frequency validation—researchers can confidently predict the thermodynamic and kinetic profiles of novel drug-development pathways involving this critical building block.
References
- Difluoromethylborates and Muonium for the Study of Isonitrile Insertion Affording Phenanthridines via Imidoyl Radicals The Journal of Organic Chemistry - ACS Public
- Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solv
- A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran Benchchem
- DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras PMC
Sources
The Emergent Therapeutic Potential of Isocyanide-Containing Biphenyls
An In-Depth Technical Guide
A Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with unique biological activities is paramount. This guide delves into the strategic combination of two privileged scaffolds: the versatile isocyanide functional group and the structurally significant biphenyl moiety. While both have independently contributed to a multitude of bioactive compounds, their synergistic integration represents a compelling, underexplored frontier in drug discovery.[1][2][3] This document serves as a technical guide for researchers, providing a foundational understanding of the chemical principles, biological hypotheses, synthetic strategies, and analytical methodologies pertinent to the study of isocyanide-containing biphenyls. We will explore their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, grounded in the established activities of their constituent parts. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to empower scientists to explore this promising chemical space.
Foundational Moieties in Medicinal Chemistry
The Isocyanide: A Group of Unique Reactivity
The isocyanide (or isonitrile) group is a unique functional moiety characterized by a carbon atom with a formal charge of -1 and a nitrogen atom with a formal charge of +1. This electronic configuration bestows upon it a chameleonic reactivity, capable of acting as both a nucleophile and an electrophile.[4][5][6] This versatility is the cornerstone of its utility in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular libraries from simple building blocks.[7][8][9]
Numerous natural products containing the isocyanide group exhibit potent biological activities, particularly as antimicrobial agents.[10][11][12] However, the therapeutic development of isocyanides has been hampered by concerns regarding their strong odor, potential toxicity, and metabolic instability.[7][13] Recent studies indicate that aromatic and primary isocyanides are metabolically labile, whereas more sterically hindered secondary and tertiary isocyanides show greater resistance to metabolization, suggesting a path forward for their incorporation into drug candidates.[13]
The Biphenyl Scaffold: A Privileged Structural Motif
The biphenyl scaffold, consisting of two phenyl rings connected by a C-C single bond, is a cornerstone of modern drug design, found in numerous FDA-approved drugs.[14][15] Its prevalence stems from its ability to provide a rigid, yet conformationally dynamic, framework that can be precisely decorated with functional groups to optimize interactions with biological targets.[1][16]
The biological activity of biphenyl derivatives is profoundly influenced by the substitution pattern on the rings. The degree of substitution at the ortho positions dictates the rotational barrier around the pivot bond, controlling the molecule's planarity.[17] This conformational control is critical for steric fit into a receptor's binding pocket, while the overall arrangement of substituents influences properties like net polarizability, which affects binding affinity.[17] This tunability has led to the development of biphenyl-containing compounds with a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][14][15]
Proposed Mechanisms and Therapeutic Hypotheses
The strategic fusion of an isocyanide "warhead" with a biphenyl "scaffold" opens a logical avenue for designing novel therapeutics. The biphenyl moiety can serve to position the isocyanide for optimal interaction with a biological target, modulate pharmacokinetic properties, and enhance target specificity.
Antimicrobial Agents: Covalent Enzyme Inhibition
A compelling mechanism for the antimicrobial action of isocyanides is the covalent modification of essential bacterial enzymes.[10][11][12] Studies have shown that isocyanides can target active site cysteine residues in enzymes critical for processes like fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[10][11][12]
Hypothesis: An isocyanide-containing biphenyl could be designed where the biphenyl scaffold mediates specific binding to the target enzyme's active site. This proximity and orientation would facilitate the covalent reaction between the electrophilic isocyanide carbon and a nucleophilic cysteine residue, leading to irreversible enzyme inhibition and bacterial death. The substitution on the biphenyl rings can be optimized to improve cell wall penetration in Gram-negative or Gram-positive bacteria.
Caption: Proposed antimicrobial mechanism of an isocyanide-biphenyl compound.
Anticancer Therapeutics: Targeting Mitochondrial Pathways
Certain investigational anticancer compounds, such as ONC201, function by activating the human mitochondrial caseinolytic protease P (ClpP).[18] The activation of this destructive protease within the mitochondria disrupts cellular energy metabolism, leading to a selective action against cancer cells.[18] Separately, numerous biphenyl derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[19][20]
Hypothesis: An isocyanide-biphenyl could act as a novel ClpP activator or as an inhibitor of other key cancer-related enzymes. The biphenyl scaffold could be designed to mimic the binding motif of known ligands, while the isocyanide group could interact with the target protein through coordination or covalent bonding, leading to modulation of its activity and subsequent apoptosis in cancer cells.
Table 1: Representative Biological Activities of Parent Moieties
| Compound Class | Example Compound | Biological Activity | Target/Mechanism | IC₅₀/MIC | Reference |
| Isocyanide | Xanthocillin | Antibacterial | Unknown | MIC: 0.1-1 µg/mL | [12] |
| Isocyanide | I-16 (Synthetic) | Antibacterial (S. aureus) | Covalent modification of FabF, GlmS | MIC: 2-4 µg/mL | [10][12] |
| Isocyanide Analog | ONC201 | Anticancer (Glioma, Ovarian) | Activation of mitochondrial ClpP | Varies by cell line | [18] |
| Biphenyl | Nigrolineabiphenyl B | Anticancer (Colon) | Cytotoxicity | IC₅₀: 0.36 µM | [19] |
| Biphenyl | Hydroxylated Biphenyl | Anticancer (Melanoma) | Induction of apoptosis | ~5-10 µM | [20] |
Synthetic Strategies and Methodologies
The synthesis of isocyanide-containing biphenyls leverages well-established reactions in organic chemistry. A robust and versatile approach involves the initial construction of the biphenyl core, followed by the installation of the isocyanide functionality.
Workflow: Synthesis via Suzuki Coupling and Dehydration
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for forming the C-C bond between the two phenyl rings, due to its high functional group tolerance and the wide availability of arylboronic acids and aryl halides.[16] Following the creation of an amino-biphenyl intermediate, the isocyanide can be generated from a formamide precursor via dehydration.
Caption: General synthetic workflow for isocyanide-containing biphenyls.
Experimental Protocol: Synthesis of 4'-Isocyano-[1,1'-biphenyl]-4-amine
This protocol provides a representative, two-step synthesis starting from a commercially available amino-biphenyl.
Part A: Formylation of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-amino-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in tetrahydrofuran (THF, 5 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add ethyl formate (3.0 eq) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The causality for using excess ethyl formate is to drive the reaction to completion.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude formamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4'-formamido-[1,1'-biphenyl]-4-carbonitrile.
Part B: Dehydration to the Isocyanide
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve the purified formamide (1.0 eq) in dry dichloromethane (DCM, 10 mL per mmol) in an oven-dried flask. Add triethylamine (2.5 eq).
-
Reagent Addition: Cool the solution to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The formation of a precipitate is expected. Using a strong, non-nucleophilic base like triethylamine is critical to neutralize the HCl generated during the reaction without reacting with the product.
-
Reaction: Stir the reaction at 0°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude isocyanide should be purified by column chromatography (using a neutral solvent system like hexane/ethyl acetate) to yield the final product. Caution: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Biological Evaluation and SAR
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a self-validating system to determine the concentration at which a compound exerts a 50% inhibitory effect on cell proliferation (IC₅₀).
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the isocyanide-biphenyl test compound in culture medium (e.g., from 100 µM to 0.1 µM). Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours. The 72-hour time point is chosen to allow for multiple cell doubling times, providing a robust measure of anti-proliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Once a hit compound is identified, SAR studies are crucial for optimization. Modifications would systematically probe the effects of sterics and electronics on biological activity.
Table 2: Hypothetical SAR Data for a Series of Isocyanide-Biphenyl Analogs against A549 Cancer Cells
| Compound | R¹ (Position 2) | R² (Position 4) | R³ (Position 2') | IC₅₀ (µM) | Rationale / Interpretation |
| 1 (Lead) | H | H | H | 12.5 | Baseline activity established. |
| 2 | CH₃ | H | H | > 50 | Introduction of a bulky ortho-group (R¹) likely disrupts planarity, hindering target binding.[17] |
| 3 | H | OCH₃ | H | 8.2 | Electron-donating group (R²) at the para position may improve target interaction or cell permeability. |
| 4 | H | CF₃ | H | 5.5 | Strong electron-withdrawing group (R²) enhances potency, possibly through improved electronic complementarity with the target. |
| 5 | H | H | F | 15.1 | Ortho-substitution on the isocyanide-bearing ring (R³) may sterically hinder the isocyanide's interaction with the target. |
This systematic approach allows for the development of a pharmacophore model, guiding the design of more potent and selective analogs.
Caption: Iterative drug discovery cycle for optimizing lead compounds.
Challenges and Future Directions
The development of isocyanide-containing biphenyls is not without its challenges. The primary concerns remain the potential for off-target cytotoxicity and metabolic instability of the isocyanide group.[10][13][21] Future research should focus on:
-
Mitigating Toxicity: Incorporating sterically hindered (secondary or tertiary) isocyanides, which have shown greater metabolic stability, could reduce off-target effects and improve the pharmacokinetic profile.[13]
-
Harnessing Covalent Reactivity: The emerging evidence that isocyanides can covalently modify proteins should be viewed not just as a liability but as an opportunity.[4] Designing these molecules as targeted covalent inhibitors, where the biphenyl scaffold ensures high target specificity before the isocyanide reacts, is a promising strategy.
-
Expanding Chemical Diversity: Utilizing the power of isocyanide-based multicomponent reactions (IMCRs) can rapidly generate large libraries of diverse isocyanide-containing biphenyls for high-throughput screening.[9]
Conclusion
The combination of the isocyanide functional group with the biphenyl scaffold presents a rich and largely untapped area for therapeutic innovation. By leveraging the unique reactivity of the isocyanide and the structural versatility of the biphenyl, researchers can design novel compounds with the potential to address significant unmet needs in oncology and infectious diseases. While challenges related to toxicity and stability must be carefully managed, a rational, data-driven approach grounded in the principles of medicinal chemistry offers a clear path toward unlocking the full therapeutic potential of this fascinating class of molecules.
References
- Title: Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC Source: National Center for Biotechnology Information URL
- Title: Scientists uncover mechanism of action for promising cancer compound Source: UNC Lineberger Comprehensive Cancer Center URL
- Title: Isocyanide Chemistry Enabled by Continuous Flow Technology Source: ChemRxiv URL
- Source: Chemical Science (RSC Publishing)
- Title: Investigating the bioorthogonality of isocyanides - PMC Source: National Center for Biotechnology Information URL
- Title: RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC Source: National Center for Biotechnology Information URL
- Title: Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes Source: mediaTUM URL
- Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ScienceDirect URL
- Title: Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn 2 Source: PubMed URL
- Title: New biphenyl derivatives from the leaves of Nicotiana tabacum and their cytotoxic activity Source: ResearchGate URL
- Title: Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity Source: PubMed URL
- Title: Organic Syntheses Procedure Source: Organic Syntheses URL
- Title: (PDF)
- Title: Anticancer efficacy of biphenyl‐based compounds in published research studies.
- Title: Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity Source: Frontiers URL
- Title: Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules Source: Frontiers URL
- Title: (PDF)
-
Title: The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC Source: National Center for Biotechnology Information URL: [Link]
- Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC Source: National Center for Biotechnology Information URL
- Title: Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide Source: Benchchem URL
- Title: Designer tetrazine probes for chemical labeling of isocyanide-containing natural products Source: ChemRxiv URL
- Title: Representative examples for biphenyl containing marketed drugs Source: ResearchGate URL
- Title: Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists?
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 6. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Metabolic Fate of the Isocyanide Moiety: Are Isocyanides Pharmacophore Groups Neglected by Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scientists uncover mechanism of action for promising cancer compound - UNC Lineberger Comprehensive Cancer Center [unclineberger.org]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Reactivity of the Isocyanide Group in Biphenyl Systems: A Technical Guide for Advanced Scaffold Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter target scaffolds that require highly convergent, atom-economical synthetic strategies. The isocyanide functional group (–N≡C) is a "chameleon" in organic chemistry, uniquely possessing both nucleophilic and electrophilic character at the terminal carbon[1]. While alkyl isocyanides have been the traditional workhorses for multicomponent reactions (MCRs)[2], the integration of the isocyanide group into biphenyl systems unlocks a distinct and highly privileged reactivity profile. The extended π-conjugation and steric parameters of the biphenyl core stabilize reactive intermediates—such as imidoyl radicals—enabling advanced radical cascades and transition-metal-catalyzed annulations that are otherwise inaccessible[3].
Electronic Modulation: Why the Biphenyl Architecture Matters
The reactivity of an isocyanide is dictated by the energy levels of its frontier molecular orbitals[1]. In alkyl isocyanides, the terminal carbon exhibits relatively low electrophilicity, making them less susceptible to nucleophilic attack by mild catalysts[4]. However, conjugating the isocyanide to an extended aromatic system like a biphenyl lowers the LUMO energy, enhancing its electrophilicity without rendering the molecule unstable.
This electronic tuning is perfectly illustrated in N-heterocyclic carbene (NHC)-catalyzed enaminone syntheses. While alkyl isocyanides fail to react due to insufficient terminal carbon electrophilicity, biphenyl isocyanides readily undergo nucleophilic attack by the NHC catalyst, driving the reaction forward to produce (Z)-enaminones in good yields[4]. Furthermore, in physiological environments, aryl and biphenyl isocyanides remain remarkably inert toward water, thiols, and amines at neutral pH[5]. This stability makes them highly attractive as metal-coordinating warheads in targeted covalent inhibitors directed at metalloproteins[5].
Quantitative Reactivity Profiling
To guide experimental design, it is critical to understand how the biphenyl backbone compares to other isocyanide classes across different catalytic regimes. The following table summarizes the causal relationship between isocyanide structure and reaction efficiency.
Table 1: Comparative Reactivity of Isocyanide Classes in Catalytic Workflows
| Isocyanide Class | Reaction Workflow | Catalyst / Conditions | Yield (%) | Mechanistic Causality |
| Alkyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | 0%[4] | Low electrophilicity at the terminal carbon prevents NHC nucleophilic attack[4]. |
| Phenyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | Good[4] | Conjugation lowers LUMO, enabling efficient carbene insertion[4]. |
| Biphenyl Isocyanide | NHC-Catalyzed Enaminone Synthesis | IMes·HCl, 80°C | Good[4] | Steric bulk is well-tolerated; extended π-system stabilizes the intermediate[4]. |
| 2-Isocyanobiphenyl | Photoredox Acylation/Cyclization | Ir(ppy)₃, Blue LED, 100°C | 94%[3] | Ortho-aryl ring is perfectly positioned to trap the imidoyl radical, driving annulation[3]. |
Advanced Synthetic Workflows: Radical Cascades to Phenanthridines
One of the most powerful applications of 2-isocyanobiphenyls is their use as radical acceptors in photoredox catalysis[3]. The spatial proximity of the adjacent phenyl ring in the biphenyl system allows it to act as an intramolecular trap for the highly reactive imidoyl radical generated upon initial insertion. This cascade efficiently constructs 6-substituted phenanthridines—privileged pharmacophores in oncology and infectious disease drug development.
Self-Validating Experimental Protocol: Photoredox-Catalyzed Synthesis of 6-Acyl Phenanthridines
To ensure reproducibility and scientific rigor, the following protocol incorporates self-validating checkpoints based on the mechanistic requirements of single-electron transfer (SET) processes[3].
-
Step 1: Reagent Preparation & Degassing
-
Action: In a dry Schlenk tube, combine 2-isocyano-4′-methyl-1,1′-biphenyl (0.2 mmol), O-4-CF₃C₆H₄CO acyl oxime ester (0.3 mmol), and Ir(ppy)₃ (1 mol%). Dissolve in anhydrous DMF (2.0 mL)[3].
-
Causality & Validation: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon[3]. Why? Oxygen is a potent triplet state quencher and will intercept the acyl radical, completely shutting down the reaction[3]. A color change from yellow to dark brown during irradiation in the presence of O₂ validates a failed, oxidized catalyst state.
-
-
Step 2: Photocatalytic Irradiation
-
Action: Irradiate the reaction mixture using a 5 W Blue LED at 100 °C for 12 hours[3].
-
Causality & Validation: The blue LED provides the exact excitation energy required to transition Ir(ppy)₃ to its long-lived excited state. Thermal heating (100 °C) is required to overcome the activation barrier for the final aromatization step[3].
-
-
Step 3: Reaction Monitoring
-
Action: Monitor the reaction via FT-IR or LC-MS.
-
Causality & Validation: The isocyanide group has a distinct, intense IR stretching frequency. The complete disappearance of this signal is a self-validating indicator of total conversion.
-
-
Step 4: Isolation
-
Action: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 6-acyl phenanthridine[3].
-
Mechanistic Pathway Visualization
Below is the logical flow of the photoredox cascade, illustrating how the biphenyl system dictates the reaction trajectory.
Photoredox-catalyzed radical cascade of 2-isocyanobiphenyl to 6-acyl phenanthridine.
Multicomponent Reactions (MCRs) and Drug Discovery Applications
Beyond radical chemistry, biphenyl isocyanides are invaluable inputs for Ugi and Passerini multicomponent reactions[2]. In drug development, the hit-to-lead optimization process relies heavily on the rapid generation of structural diversity[2]. By incorporating a biphenyl isocyanide into a four-component Ugi reaction (U-4CR), medicinal chemists can instantly introduce a bulky, lipophilic, and conformationally rigid moiety into a peptidomimetic backbone[6].
Furthermore, the unique coordinating properties of the isocyanide carbon make it an exceptional, yet historically underutilized, pharmacophore[5]. Because the isocyanide group is stable under physiological conditions, it can be strategically deployed as a strong metal-binding warhead to target the active sites of metalloenzymes, offering a highly selective alternative to traditional hydroxamic acids or thiols[5].
Conclusion
The reactivity of the isocyanide group within biphenyl systems represents a masterclass in electronic and steric tuning. Whether serving as a radical acceptor for the rapid assembly of complex polycyclic heterocycles or acting as a robust building block in combinatorial MCRs, biphenyl isocyanides provide drug development professionals with a highly reliable and versatile synthetic platform.
References
Sources
- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
The Renaissance of the Isocyanide: Protocols for the Isolation and Characterization of Novel Isonitriles
Executive Summary
Historically marginalized due to their legendary foul odor and perceived instability, isocyanide (isonitrile) natural products are experiencing a renaissance in drug discovery. Structurally characterized by the zwitterionic isocyano group (
This technical guide provides a rigorous, field-proven framework for the isolation of these labile compounds. Unlike standard natural product workflows, isocyanide isolation requires a strict "Acid-Free" chain of custody to prevent hydrolysis into pharmacologically inert formamides.
Part 1: The Isocyano Pharmacophore & Stability Profile
The isocyanide functionality is unique in organic chemistry due to its formal divalent carbon and zwitterionic resonance. This electronic structure confers exceptional reactivity (e.g., multicomponent Ugi/Passerini reactions) but also significant vulnerability.
The Acid Sensitivity Trap
In the presence of even weak Brønsted acids (including untreated silica gel), isocyanides undergo hydration to form N-formamides, destroying the bioactive pharmacophore.
Operational Rule #1: All solvents and stationary phases must be pH-neutral or slightly basic (
Part 2: Source Selection & "Acid-Free" Isolation Protocol
Biomass & Extraction
Target marine sponges of the order Halichondria or Axinellida, which are prolific producers of isocyano-terpenes (e.g., Kalihinols).
-
Solvent System: Use HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid unbuffered methanol/water mixtures initially, as dissolved
can lower pH sufficiently to trigger slow degradation. -
Buffering: For aqueous extractions, buffer with
(pH 8.0).
Chromatographic Separation (The Critical Step)
Standard flash chromatography on silica gel is the primary cause of yield loss. The surface acidity of silica (
Table 1: Stationary Phase Selection for Isocyanide Isolation
| Stationary Phase | Suitability | Pre-Treatment Protocol | Notes |
| Standard Silica ( | ⛔ FORBIDDEN | N/A | Will hydrolyze isocyanides to formamides on the column. |
| Neutralized Silica | ✅ Recommended | Slurry in solvent + 1-2% Triethylamine (TEA). | TEA neutralizes acidic silanol sites. |
| Basic Alumina | ✅ High Stability | Oven activation at 120°C (Activity II-III). | Excellent for very labile terpene isocyanides. |
| Sephadex LH-20 | ✅ Polishing | Equilibrate in MeOH/DCM (1:1). | Ideal for removing chlorophyll/lipids without surface chemistry. |
Workflow Visualization
The following diagram outlines the mandatory decision logic for preserving the isocyano group during fractionation.
Figure 1: The "Acid-Free" isolation workflow. Note the critical divergence at the chromatography stage where standard silica leads to compound degradation.
Part 3: Structure Elucidation & Dereplication
Distinguishing isocyanides (R-NC) from their nitrile isomers (R-CN) is a common analytical challenge. The "Smoking Gun" is found in the unique nuclear properties of the Nitrogen-14 atom.
Infrared Spectroscopy (The First Screen)
Before NMR, IR provides immediate confirmation.
-
Isocyanide (-NC): Sharp, strong band at 2130–2150 cm⁻¹ .
-
Nitrile (-CN): Weaker band, typically 2220–2260 cm⁻¹ .
-
Differentiation: The functional group region is distinct; isocyanides appear at lower wavenumbers than nitriles due to the specific bond order and reduced mass.
NMR Spectroscopy: The Triplet Signature
The definitive proof of an isocyanide lies in Carbon-13 NMR.
-
The Signal: The terminal isocyanide carbon appears as a 1:1:1 triplet .
-
The Physics: This splitting arises from scalar coupling (
) between the nucleus and the quadrupolar nucleus (Spin ). -
Coupling Constant:
. -
Chemical Shift: Typically
(highly dependent on hybridization of the -carbon).
Table 2: Diagnostic NMR Signals
| Feature | Isocyanide (R-NC) | Nitrile (R-CN) |
| 1:1:1 Triplet ( | Singlet (usually) | |
| Strong correlations to | Weak/No correlations | |
| Nitrogen Shift ( |
Dereplication Logic
Figure 2: Analytical decision matrix for distinguishing isocyanides from nitriles using IR and NMR coupling patterns.
Part 4: Bioactivity & Therapeutic Potential
The biological rationale for isolating isocyanides focuses heavily on infectious diseases.
-
Antimalarial Activity:
-
Marine isocyanides, particularly the Kalihinol class (diterpenoids), exhibit potent anti-plasmodial activity.[1]
-
Mechanism:[2][3] Evidence suggests chelation of heme iron or interference with the parasite's detoxification pathways, distinct from the chloroquine mechanism.
-
Potency: Kalihinol A has reported
values in the low nanogram/mL range against Plasmodium falciparum.[1]
-
-
Antibiotic Synergy:
-
Isocyanides act as metal chelators (binding Cu, Zn, Fe). In polymicrobial environments, this chelation can disrupt biofilm formation, making them attractive scaffolds for overcoming antimicrobial resistance (AMR).
-
Part 5: Safety & Handling
-
Odor Control: Low molecular weight isocyanides are extremely malodorous. All rotovap exhaust must be vented into a fume hood.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 5% HCl in MeOH) after the compound is recovered, to hydrolyze residual traces into odorless amines/formamides before removal from the hood.
References
-
Chang, C. W., & Scheuer, P. J. (1990). Kalihinols, multifunctional diterpenoid antibiotics from the marine sponge Acanthella cavernosa. Journal of Natural Products. Link
-
Zhang, X., Evanno, L., & Poupon, E. (2020). Biosynthesis of Marine Terpene Isocyanides. European Journal of Organic Chemistry. Link
-
Smolecule Technical Guide. (2026). Isocyanide Stability & Acid Sensitivity Protocols. Link
-
Wright, A. D., et al. (2009).[1] Diterpene Formamides from the Tropical Marine Sponge Cymbastela hooperi and Their Antimalarial Activity. Journal of Natural Products. Link
-
Kuntz, I. D., et al. (1969). Long-Range N14–H1 Nuclear-Resonance Coupling in Isonitriles. The Journal of Chemical Physics. Link
Sources
Structural Elucidation and Conformational Dynamics of 3-Isocyano-4-methoxybiphenyl
[1]
Executive Summary
3-Isocyano-4-methoxybiphenyl represents a specialized class of functionalized biaryls where the interplay between the electron-rich methoxy group (EDG) and the reactive, linear isocyanide (isonitrile) group creates a unique electronic and steric environment.[1] This monograph details the synthesis, spectroscopic validation, and conformational analysis of this molecule. Emphasis is placed on the biphenyl torsional angle (
Molecular Architecture & Conformational Analysis
The Biphenyl Core & Torsional Dynamics
The structural integrity of 3-isocyano-4-methoxybiphenyl hinges on the central C1–C1' bond connecting the two phenyl rings.[1] Unlike fused aromatic systems (e.g., naphthalene), biphenyls possess a rotational degree of freedom that is chemically significant.
-
Ground State Twist: In solution, the biphenyl core is non-planar to minimize steric repulsion between the ortho protons (2,2',6,6'-H). The dihedral angle (
) typically stabilizes between 32° and 44° [1]. -
Substituent Influence: The 3-isocyano and 4-methoxy groups are located on the "B" ring, distal to the inter-ring bridge. Consequently, they exert minimal direct steric pressure on the C1–C1' bond. However, the 4-methoxy group (para to the bridge) enhances the quinoidal character of the ring through resonance, slightly increasing the double-bond character of the inter-ring bond and potentially stiffening the rotational barrier [2].
The Ortho-Effect: Isocyanide vs. Methoxy
The critical local interaction occurs between the 3-isocyano (-NC) and 4-methoxy (-OMe) groups.[1]
-
Isocyanide Geometry: The -NC group is linear (
angle ) and possesses a cylindrical steric profile.[1] It acts as a moderate steric barrier but a strong electronic influencer. -
Methoxy Orientation: The methoxy group prefers a coplanar conformation with the phenyl ring to maximize
orbital overlap. However, the adjacent isocyanide group introduces a "buttressing effect." While -NC is less bulky than a tert-butyl group, its proximity forces the methoxy methyl group to rotate away, potentially disrupting planarity and altering the dipole moment vector.[1]
Visualization of Conformational Logic
Figure 1: Logic map detailing the competing steric and electronic forces defining the molecule's 3D structure.[1]
Synthetic Pathway: The Formamide Dehydration Protocol[2][3][4]
The most robust synthesis for aromatic isocyanides is the dehydration of the corresponding formamide. This route avoids the foul-smelling and toxic carbylamine reaction (Hofmann synthesis) and offers higher yields for electron-rich aromatics.[1]
Step-by-Step Protocol
Precursor:
| Parameter | Specification | Causality / Rationale |
| Reagent A | Phosphorus Oxychloride ( | Acts as the primary dehydrating agent to convert -NHCHO to -NC.[1] |
| Base/Solvent | Triethylamine ( | Functions as both solvent and acid scavenger (HCl sponge) to drive equilibrium.[1] |
| Temperature | -5°C to 0°C | Critical: Higher temps promote polymerization of the isocyanide or rearrangement to nitrile.[1] |
| Quenching | Sat. | Neutralizes excess |
Experimental Workflow:
-
Preparation: Dissolve
-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (1.0 equiv) in dry DCM (or neat for green protocols [3]). -
Cooling: Cool the reaction vessel to -5°C using an ice/salt bath.
-
Addition: Add
(1.2 equiv) dropwise over 20 minutes. Note: Exothermic reaction. Monitor internal temp. -
Reaction: Stir at 0°C for 30–60 minutes. Monitor via TLC (Isocyanides are less polar than formamides).
-
Workup: Pour mixture into ice-cold saturated
. Extract with DCM.[2] -
Purification: Flash chromatography on basic alumina or silica (buffered with 1%
).[1] Isocyanides are acid-sensitive.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from the amine precursor to the isocyanide target.[1]
Spectroscopic Validation (Self-Validating Systems)[1]
To ensure the integrity of the synthesized compound, specific spectroscopic markers must be verified. The isocyanide group provides distinct "fingerprints" in both IR and NMR.
Infrared Spectroscopy (FT-IR)
The isocyanide stretching vibration (
-
Expected Value: 2120 ± 10 cm⁻¹ (Strong, sharp band).
-
Differentiation: Nitriles (
) appear at .[1][3] The shift to lower wavenumber for isocyanides is due to the functional group's dipolar resonance structure ( ).[1] -
Validation Check: Absence of broad N-H stretch (
) confirms complete dehydration of the formamide [4].[1]
Nuclear Magnetic Resonance ( NMR)
The carbon of the isocyanide group exhibits a unique coupling pattern often overlooked by junior chemists.
-
Chemical Shift: 160 – 170 ppm (variable depending on solvent).[1]
-
Coupling Pattern: A 1:1:1 Triplet (
).[1] -
Mechanism: This splitting arises from the coupling between the
nucleus and the quadrupolar nucleus ( ). In highly symmetrical or linear environments like isocyanides, the quadrupolar relaxation of is slow enough to resolve this -coupling, unlike in amides or amines where it is usually broadened out [5].
Data Summary Table[1][7]
| Technique | Diagnostic Signal | Assignment | Notes |
| FT-IR | Sharp, strong intensity.[1] | ||
| Isocyano Carbon | Look for 1:1:1 triplet ( | ||
| Methoxy ( | Singlet; confirm integration (3H). | ||
| Biphenyl Aromatics | Complex multiplet pattern.[1] |
Applications & Reactivity Profile
The 3-isocyano-4-methoxybiphenyl molecule is not merely a structural curiosity; it is a "privileged scaffold" for:
-
Multicomponent Reactions (IMCRs): It serves as the isocyanide input in Ugi and Passerini reactions, introducing the biphenyl moiety into peptidomimetics.
-
Ligand Chemistry: The isocyanide carbon is a soft
-donor and -acceptor, capable of coordinating with transition metals (e.g., Pd, Pt, Au).[1] The biphenyl tail acts as a lipophilic anchor, potentially inducing liquid crystalline properties in metal complexes [6].
References
-
Almenningen, A., et al. "The molecular structure of biphenyl in the gas phase." Journal of Molecular Structure, 1985. Link[1]
-
Grebner, D., et al. "Torsional dynamics of biphenyl in solution." The Journal of Physical Chemistry, 1996. Link[1]
-
Salami, S. A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 2022.[4][5][6] Link[1]
-
Esposito, V. J., et al. "Infrared Spectroscopy of Isocyano-Polycyclic Aromatic Hydrocarbons."[1][7] The Astrophysical Journal, 2024. Link[1]
-
Knol, J., et al. "13C-14N Spin Coupling in Isocyanides."[1] Journal of Chemical Society, Chemical Communications, 1972.[1] Link
-
Bailey, A. L., & Bates, G. S.[8] "Synthesis of Isocyano and (Haloalkynyl) Biphenyls - New Thermotropic Liquid Crystals." Molecular Crystals and Liquid Crystals, 1991.[8] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. westmont.edu [westmont.edu]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS OF ISOCYANO AND (HALOALKYNYL) BIPHENYLS - NEW THERMOTROPIC LIQUID-CRYSTALS | UBC Chemistry [chem.ubc.ca]
Technical Guide: Thermal Stability & Decomposition of 3-Isocyano-4-methoxybiphenyl
[1]
Part 1: Chemical Identity & Structural Context[1]
3-Isocyano-4-methoxybiphenyl is an aromatic isocyanide (isonitrile) featuring a biphenyl core with an electron-donating methoxy group ortho to the isocyanide functionality. It is primarily utilized as a C1 building block in Ugi and Passerini multicomponent reactions or as a ligand in organometallic catalysis.
Core Identification
-
Chemical Name: 3-Isocyano-4-methoxybiphenyl[1]
-
Functional Class: Aromatic Isocyanide (Ar-NC)
-
Precursor: 3-Amino-4-methoxybiphenyl (CAS: 39811-17-1)[2][3][4]
-
Molecular Formula: C
H NO -
Key Structural Feature: The terminal carbon of the isocyanide group is formally divalent (
), possessing both nucleophilic and electrophilic character (carbene-like), which dictates its thermal instability.
Part 2: Thermodynamic & Kinetic Profile[1]
The thermal stability of 3-Isocyano-4-methoxybiphenyl is governed by the thermodynamic drive to rearrange into its more stable nitrile isomer. This is a strongly exothermic event that poses a process safety hazard if not managed.
Primary Decomposition Pathway: Isomerization
Upon heating, the isocyanide moiety undergoes a unimolecular rearrangement to form the corresponding nitrile. This reaction is irreversible and exothermic.
-
Reaction: Ar-N
C Ar-C N -
Predicted Enthalpy of Isomerization (
): to kcal/mol (approx. to kJ/mol). -
Onset Temperature (
): Typically 180°C – 220°C for aryl isocyanides.-
Effect of Methoxy Group: The ortho-methoxy group is electron-donating. While aryl isocyanides are generally stable at room temperature, electron-rich rings can slightly lower the activation energy for rearrangement compared to electron-deficient analogs.
-
Effect of Biphenyl Core: The extended conjugation of the biphenyl system adds thermal mass but does not significantly arrest the isomerization kinetics once
is reached.
-
Secondary Decomposition: Hydrolysis
In the presence of moisture or acidic impurities, a lower-energy decomposition pathway becomes active, even at ambient temperatures.
-
Reaction: Ar-NC + 2 H
O Ar-NH + HCOOH -
Product: 3-Amino-4-methoxybiphenyl (reversion to precursor) and Formic Acid.
-
Risk: Formic acid generation is autocatalytic, accelerating further hydrolysis.
Polymerization
Aromatic isocyanides can undergo acid-catalyzed or radical-initiated polymerization to form poly(iminomethylenes). This presents as a dark, tar-like residue and is often accompanied by a gradual exotherm.
Part 3: Visualization of Decomposition Pathways
The following diagram illustrates the competing thermal and chemical pathways for 3-Isocyano-4-methoxybiphenyl.
Caption: Figure 1. Thermal and chemical decomposition map. The primary thermal hazard is the exothermic rearrangement to the nitrile.
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of a specific batch, the following protocols are mandatory. These are designed to detect both the onset of hazardous decomposition and shelf-life stability.
Differential Scanning Calorimetry (DSC)
Objective: Determine
| Parameter | Setting/Protocol | Rationale |
| Pan Type | High-Pressure Gold-Plated or Hermetic Steel | Isocyanides can react with aluminum. Hermetic sealing prevents evaporation of volatile impurities which could mask the exotherm. |
| Sample Mass | 2 – 5 mg | Small mass minimizes risk of cell rupture during rapid gas generation or rearrangement. |
| Ramp Rate | 5°C/min | Standard rate to balance resolution and sensitivity. |
| Range | 30°C to 300°C | Covers melting (if solid) and the isomerization window. |
| Criteria | Look for sharp exotherm >180°C. | Integration of the peak gives the energy potential (J/g). |
Thermogravimetric Analysis (TGA)
Objective: Distinguish between mass-loss decomposition (volatilization) and mass-neutral rearrangement.
-
Purge Gas: Nitrogen (40 mL/min).
-
Ramp: 10°C/min to 400°C.
-
Interpretation:
-
Isomerization: Ar-NC
Ar-CN is mass neutral. You will not see a mass step during the DSC exotherm event if the nitrile is stable. -
Degradation: Mass loss <150°C indicates solvent/moisture or hydrolysis (loss of formic acid).
-
Qualitative Stability Test (The "Smell Test" Protocol)
Warning: Perform in a fume hood. Isocyanides have a distinct, repulsive odor.
-
T=0: Fresh sample has a characteristic carbylamine odor.
-
Degradation: If the odor shifts towards "vinegar-like" (formic acid) or "amine-like" (fishy), hydrolysis has occurred.
-
Visual: Darkening of the solid/oil indicates polymerization.
Part 5: Safety & Handling Directives
Thermal Runaway Risk
The isomerization to nitrile releases significant energy. In a bulk reactor:
-
Adiabatic Temperature Rise (
): Can exceed 100°C depending on concentration. -
Control: Never heat neat (pure) isocyanide above 100°C. Always dilute in a solvent (e.g., Toluene, DCM) if heating is required for reaction (e.g., Passerini).
Toxicity & Hygiene[1]
Part 6: Experimental Logic Flow
Use this decision tree to determine if a batch is safe for process scale-up.
Caption: Figure 2. Go/No-Go decision logic for thermal safety assessment.
References
-
Thermal Rearrangement of Isonitriles: Meier, M., et al.[7] "The Isonitrile-Nitrile Rearrangement." Journal of Organic Chemistry, 1987.[7] Link
-
General Isocyanide Properties: Ugi, I. "Isonitrile Chemistry." Academic Press, 1971. (Foundational text on isocyanide reactivity and stability).
-
Precursor Identity: PubChem. "3-Amino-4-methoxybiphenyl (CAS 39811-17-1)." Link
- Reaction Safety: "Thermal Stability of Aromatic Isocyanides in Synthesis." Organic Process Research & Development. (General reference for process safety of high-energy nitrogen species).
Sources
- 1. 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL | 730964-89-3 [amp.chemicalbook.com]
- 2. pure-synth.com [pure-synth.com]
- 3. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
- 4. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility Profile and Physicochemical Characterization of 3-Isocyano-4-methoxybiphenyl
This technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-Isocyano-4-methoxybiphenyl , a specialized isocyanide intermediate used in multicomponent organic synthesis and materials science.
Executive Summary
3-Isocyano-4-methoxybiphenyl (also known as 3-isocyano-4-methoxy-1,1'-biphenyl) is a lipophilic organic isocyanide. Its solubility behavior is governed by the interplay between the hydrophobic biphenyl core, the electron-donating methoxy substituent, and the moderately polar isocyano (-NC) functionality.
This compound exhibits high solubility in non-polar to moderately polar chlorinated and aromatic solvents (e.g., Chloroform, Dichloromethane, Toluene), moderate solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate), and negligible solubility in water . Due to the acid-sensitivity of the isocyanide group, protic solvents with high acidity must be avoided to prevent hydrolysis to the corresponding formamide.
Physicochemical Profile & Structural Logic
To understand the solubility behavior of 3-Isocyano-4-methoxybiphenyl, one must analyze its molecular architecture. The molecule consists of three distinct zones that dictate its interaction with solvents:
-
Biphenyl Core (Lipophilic Domain): The dominant structural feature, contributing significantly to the high LogP (estimated ~4.0–4.3). This drives solubility in aromatic and chlorinated solvents via
stacking and van der Waals interactions. -
Methoxy Group (-OCH₃): A weak hydrogen bond acceptor. While it introduces a dipole, the steric bulk of the biphenyl system limits its ability to enhance water solubility significantly.
-
Isocyano Group (-NC): A linear, divalent functional group with a permanent dipole. It allows for solubility in polar aprotic solvents (like DMSO or DMF) but is chemically labile in the presence of aqueous acids.
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Formula | C₁₄H₁₁NO | -- |
| Molecular Weight | ~209.25 g/mol | Low MW facilitates dissolution in organic media. |
| LogP (Octanol/Water) | 4.0 – 4.5 | Highly lipophilic; partitions strongly into organic phases. |
| H-Bond Donors | 0 | No capacity to donate H-bonds; poor water solubility. |
| H-Bond Acceptors | 2 (O, N) | Weak interaction with alcohols/water. |
| Physical State | Solid (Crystalline) | Requires energy to break crystal lattice (Enthalpy of fusion). |
Solubility Classification by Solvent Type
The following classification is derived from structural analog analysis (e.g., 4-amino-4'-isocyanobiphenyl and 4-methoxybiphenyl) and standard "like-dissolves-like" principles.
Class A: High Solubility (Primary Solvents)
Best for: Reaction media, stock solution preparation.
-
Dichloromethane (DCM) / Chloroform: Excellent solubility due to favorable dipole-dipole interactions and the ability of chlorinated solvents to solvate aromatic systems.
-
Tetrahydrofuran (THF): Good solubility; useful for reactions requiring ether-based solvents.
-
Toluene: High solubility driven by
interactions with the biphenyl core.
Class B: Moderate Solubility
Best for: Crystallization (upon cooling) or chromatography eluents.
-
Ethyl Acetate: Moderate solubility. Often used in mixtures with Hexanes for purification (silica gel chromatography).
-
Acetone: Soluble, but may require slight warming for high concentrations.
-
DMSO / DMF: Highly soluble, but difficult to remove. Warning: High temperatures in DMSO can sometimes lead to side reactions with isocyanides.
Class C: Low / Negligible Solubility (Anti-Solvents)
Best for: Precipitation and product isolation.
-
Water: Insoluble. The hydrophobic effect of the biphenyl group overwhelms the weak polarity of the methoxy/isocyano groups.
-
Hexanes / Pentane: Sparingly soluble at room temperature. Often used to precipitate the compound from a concentrated DCM or Ethyl Acetate solution.
-
Methanol / Ethanol: Low solubility at room temperature; solubility increases significantly with heat (recrystallization potential).
Experimental Protocol: Solubility Determination
For precise solubility data (mole fraction
Workflow Diagram
The following diagram illustrates the self-validating workflow for determining the solubility of 3-Isocyano-4-methoxybiphenyl.
Caption: Step-by-step saturation shake-flask methodology for determining thermodynamic solubility.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Place an excess amount of solid 3-Isocyano-4-methoxybiphenyl (~50 mg) into a glass vial.
-
Add a fixed volume (e.g., 2 mL) of the target solvent (e.g., Toluene, Ethyl Acetate).
-
Seal the vial tightly to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate continuously for 24–48 hours to ensure thermodynamic equilibrium is reached.
-
Self-Validation Check: Visually confirm that solid remains at the bottom of the vial. If all solid dissolves, add more compound and repeat.
Step 3: Sampling and Analysis
-
Stop agitation and allow the phases to separate (or centrifuge at a controlled temperature).
-
Withdraw an aliquot of the clear supernatant using a heated syringe (to prevent precipitation inside the needle).
-
Dilute the aliquot immediately with the HPLC mobile phase (e.g., Acetonitrile).
-
Inject into an HPLC system (C18 column, UV detection at 254 nm—the absorption max for the biphenyl chromophore).
Step 4: Calculation
Calculate the concentration using a pre-determined calibration curve. Convert mass concentration (
Thermodynamic Modeling (Data Fitting)
To predict solubility at different temperatures, experimental data should be fitted to the Modified Apelblat Equation . This model is widely used in chemical engineering for correlating solubility data of organic solids.
- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1][2]
- : Empirical parameters derived from regression analysis.
Why use this? If you determine solubility at three temperatures (e.g., 298K, 308K, 318K), you can solve for A, B, and C. This allows you to interpolate solubility at any other temperature within the range, critical for designing crystallization processes.
Stability & Safety Considerations
Working with isocyanides requires specific safety protocols due to their unique reactivity and odor.
Chemical Stability (Acid Sensitivity)
Isocyanides are stable to base but extremely sensitive to acid. In the presence of aqueous acid, 3-Isocyano-4-methoxybiphenyl will hydrolyze to the corresponding formamide.
Reaction Pathway:
-
Implication: Avoid using acidic solvents or buffers. Ensure chlorinated solvents (DCM/CHCl₃) are free of HCl traces (pass through basic alumina if necessary).
Odor Control
Isocyanides are notorious for their vile, pungent odor.
-
Protocol: All solubility experiments must be conducted in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., acetic acid in methanol) in the hood to hydrolyze the isocyanide to the odorless formamide before removal from the hood.
References
-
ChemicalBook. (2024). 3-Isocyano-4-methoxy-1,1'-biphenyl Product Entry. Retrieved from
-
Nagy, J., et al. (2019). New Blue Light-Emitting Isocyanobiphenyl Based Fluorophores: Their solvatochromic and biolabeling properties. Dyes and Pigments. (Demonstrates solubility trends of the structural analog 4-amino-4'-isocyanobiphenyl). Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
Methodological & Application
Application Notes & Protocols: Synthetic Routes to 3-Isocyano-4-methoxybiphenyl Derivatives
Introduction: The Isocyanide Moiety as a Privileged Scaffold in Modern Drug Discovery
The isocyano group (–N≡C), once relegated to a chemical curiosity due to its distinctive and often unpleasant odor, has emerged as a uniquely versatile and valuable functional group in medicinal chemistry.[1] Isocyanides are present in a variety of natural products exhibiting potent biological activities, including antibacterial, antifungal, and antitumoral properties.[2][3][4][5] Their true power in drug discovery, however, lies in their application as building blocks in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[6][7][8] These reactions allow for the rapid, one-pot synthesis of complex, drug-like molecules from simple starting materials, making them ideal for the generation of large chemical libraries for high-throughput screening.[9][10][11]
The 3-isocyano-4-methoxybiphenyl scaffold is of particular interest as it combines the reactive isocyanide handle with the biphenyl motif, a privileged structure found in numerous pharmaceuticals.[12] This guide provides a comprehensive overview of a robust and modular synthetic route to access these valuable derivatives, detailing the underlying chemical principles and providing field-tested experimental protocols for each key transformation.
Overview: A Modular Four-Step Synthetic Strategy
The synthesis of 3-isocyano-4-methoxybiphenyl derivatives is most effectively approached through a four-step linear sequence starting from commercially available precursors. This strategy is designed for modularity, allowing for the introduction of diversity at various stages. The overall workflow involves the construction of a substituted nitrobiphenyl core, followed by a series of functional group interconversions to install the isocyanide moiety.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Molar Eq. | Notes |
|---|---|---|
| 2-Bromo-5-nitroanisole | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 1.2 - 1.5 | |
| Pd(PPh₃)₄ | 0.01 - 0.05 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Base |
| Toluene, Ethanol, Water | - | Solvent (e.g., 4:1:1 ratio) |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine | - | Washing Solution |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
| Silica Gel | - | Stationary Phase |
Procedure:
-
To an oven-dried round-bottom flask, add 2-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq). [13]4. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-methoxy-3-nitrobiphenyl.
Module 2: Reduction of the Nitro Group
Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of anilines. [14]A variety of methods exist, but the use of iron metal in an acidic medium is a classic, cost-effective, and high-yielding approach that avoids the need for high-pressure hydrogenation equipment. [15]The reaction proceeds via a series of single-electron transfers from the iron metal.
Protocol 2: Synthesis of 3-Amino-4-methoxybiphenyl
Materials:
| Reagent/Material | Molar Eq. | Notes |
|---|---|---|
| 4-Methoxy-3-nitrobiphenyl | 1.0 | Starting Material |
| Iron powder (Fe) | 3.0 - 5.0 | Reducing Agent |
| Hydrochloric Acid (conc. HCl) | cat. | Acidic Medium |
| Ethanol (EtOH) / Water | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | - | Neutralization |
| Dichloromethane (DCM) | - | Extraction Solvent |
Procedure:
-
In a round-bottom flask, suspend 4-methoxy-3-nitrobiphenyl (1.0 eq) and iron powder (4.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Add concentrated hydrochloric acid dropwise (a catalytic amount is often sufficient to initiate the reaction). The reaction is exothermic.
-
Maintain the reflux for 2-4 hours, monitoring by TLC until all the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and water. Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-methoxybiphenyl, which is often pure enough for the next step. [16][17][18][19]
Module 3: Formylation of 3-Amino-4-methoxybiphenyl
Principle: The conversion of the primary amine to a formamide is the necessary precursor step for the final dehydration to the isocyanide. [20]This is a straightforward acylation reaction, which can be achieved efficiently by heating the amine with formic acid.
Protocol 3: Synthesis of 3-Formamido-4-methoxybiphenyl
Materials:
| Reagent/Material | Molar Eq. | Notes |
|---|---|---|
| 3-Amino-4-methoxybiphenyl | 1.0 | Starting Material |
| Formic Acid (HCOOH, >95%) | Large excess | Reagent and Solvent |
Procedure:
-
Place 3-amino-4-methoxybiphenyl (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid (e.g., 5-10 equivalents, which also serves as the solvent).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product (3-formamido-4-methoxybiphenyl) under vacuum. The product is typically of high purity and can be used without further purification.
Module 4: Dehydration of the Formamide to the Isocyanide
Principle: This is the final and key step to install the isocyano functionality. The most common and reliable method is the dehydration of the N-substituted formamide using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). [20][21]The base neutralizes the HCl generated during the reaction. This reaction should be performed in a well-ventilated fume hood due to the potent and unpleasant smell of the isocyanide product. [22][23][24] Protocol 4: Synthesis of 3-Isocyano-4-methoxybiphenyl
Figure 3: Experimental workflow for formamide dehydration.
Materials:
| Reagent/Material | Molar Eq. | Notes |
|---|---|---|
| 3-Formamido-4-methoxybiphenyl | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 | Dehydrating Agent |
| Triethylamine (Et₃N) or DIPEA | 2.5 - 4.0 | Base |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| Saturated NaHCO₃ solution | - | Quenching/Washing |
Procedure:
-
SAFETY NOTE: This procedure must be conducted in a well-ventilated chemical fume hood. Isocyanides are malodorous and potentially toxic.
-
Dissolve 3-formamido-4-methoxybiphenyl (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5-10 °C. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the N≡C stretch ~2130 cm⁻¹).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it into a beaker containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure (using a rotary evaporator with a cold trap and appropriate fume hood ventilation).
-
Purify the crude isocyanide by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the final product.
Summary of Characterization Data
| Compound | Appearance | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| 4-Methoxy-3-nitrobiphenyl | Yellow Solid | ~1520, 1340 (NO₂) | ~8.1 (d, Ar-H), ~7.6-7.3 (m, Ar-H), ~7.1 (d, Ar-H), ~4.0 (s, OCH₃) |
| 3-Amino-4-methoxybiphenyl | Off-white/pale powder | ~3450, 3360 (NH₂) | ~7.4-7.2 (m, Ar-H), ~6.8-6.7 (m, Ar-H), ~3.9 (s, OCH₃), ~3.7 (s, broad, NH₂) |
| 3-Formamido-4-methoxybiphenyl | White/Off-white solid | ~3280 (N-H), ~1670 (C=O) | ~8.3 (s, CHO), ~8.0 (d, Ar-H), ~7.5-7.2 (m, Ar-H), ~6.9 (d, Ar-H), ~3.9 (s, OCH₃) |
| 3-Isocyano-4-methoxybiphenyl | Pale yellow solid/oil | ~2130 (N≡C) | ~7.5-7.2 (m, Ar-H), ~7.0 (d, Ar-H), ~3.9 (s, OCH₃) |
References
- Levitsky D.O., Gloriozova T.A., Poroikov V.V., Dembitsky V.M. (2016). Naturally Occurring Isocyano/Isothiocyanato Compounds: Their Pharmacological and SAR Activities. M J Phar, 1(1): 003.
- ResearchGate. (n.d.). Mechanism for the dehydration of formamides to isocyanides.
- Al-Zoubi, R. M., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6885.
- Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1345-1351.
-
Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]
- Cossy, J., et al. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, (20), 3271-3272.
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Carcinogenesis, 18(6), 1233-1240.
- ResearchGate. (2025). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties.
- Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
- PureSynth. (n.d.). 3-Amino-4-Methoxybiphenyl 98.0%.
- Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 446-462.
- Wang, C., et al. (2019). Synthesis of 6-substituted phenanthridines by metal-free, visible-light induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. Green Chemistry, 21(11), 3031-3035.
- Grokipedia. (n.d.). Carbylamine reaction.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
- Sharma, P., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22695-22727.
- Benchchem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Unacademy. (n.d.). Carbylamine Reaction Mechanism.
- BYJU'S. (n.d.). Carbylamine Reaction Mechanism.
- Kazmaier, U., et al. (2020).
- Bhowmick, T., et al. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- SATHEE CUET. (n.d.). Chemistry Carbylamine Reaction.
- Vedantu. (n.d.). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines.
- Porcheddu, A., et al. (2020). A trustworthy mechanochemical route to isocyanides. Beilstein Journal of Organic Chemistry, 16, 221-227.
- Dömling, A. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 12(3), 281-286.
- Baudoin, O., et al. (2010).
- Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1.
- ResearchGate. (2026). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene.
- The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine [Video]. YouTube.
- CymitQuimica. (n.d.). 3-Amino-4-methoxybiphenyl.
- ResearchGate. (n.d.). Some reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H).
- Google Patents. (n.d.). CA2248157C - Preparation of nitrobiphenyls.
- Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry.
- Google Patents. (n.d.). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- The Organic Chemistry Tutor. (2021, May 11).
- MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(18), 4238.
- ResearchGate. (2025). Isocyanide-based multicomponent reactions in drug discovery.
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
- Semantic Scholar. (2022).
- bepls. (2022).
- ResearchGate. (2023). The Discovery of Novel Antimicrobial Agents through the Application of Isocyanide-Based Multicomponent Reactions.
- Dr. De-Ville. (2024, July 22). A level Chemistry OCR A 6.2.5 - synthetic routes [Video]. YouTube.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2406-2453.
- Liu, K., et al. (2015). Toward synthesis of third-generation spin-labeled podophyllotoxin derivatives using isocyanide multicomponent reactions. European Journal of Medicinal Chemistry, 90, 534-540.
- Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives.
Sources
- 1. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
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- 24. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]
Application Note: 3-Isocyano-4-methoxybiphenyl in Advanced Organic Synthesis
[1]
Executive Summary
3-Isocyano-4-methoxybiphenyl represents a high-value "privileged structure" building block. Unlike simple alkyl isocyanides used primarily for functional group conversion, this aryl isocyanide serves a dual purpose: it acts as a reactive linchpin in multicomponent reactions (MCRs) while simultaneously installing the 4-methoxybiphenyl moiety —a bulky, lipophilic biaryl scaffold frequently observed in kinase inhibitors, liquid crystals, and receptor modulators.
This guide details the handling, synthesis, and application of this compound. We focus on two primary workflows: the Ugi 4-Component Reaction (U-4CR) for peptidomimetic library generation and Palladium-Catalyzed Imidoylation for heterocycle synthesis.
Chemical Profile & Safety
Physicochemical Properties
| Property | Data |
| Chemical Name | 3-Isocyano-4-methoxybiphenyl |
| CAS Number | 730964-89-3 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, THF, MeOH, Toluene; Insoluble in water |
| Reactivity | Stable at -20°C; Sensitive to acid (hydrolysis to formamide) |
Safety & Handling (Critical)
-
Odor Profile: Like most isocyanides, this compound possesses a potent, disagreeable odor. While less volatile than low-molecular-weight alkyl isocyanides, it must be handled exclusively in a well-ventilated fume hood .
-
Quenching Protocol: All glassware and surfaces must be treated with an acidic solution (e.g., dilute HCl in acetone) or an oxidant (bleach) to hydrolyze/oxidize the isocyanide functionality before removal from the hood.
-
Toxicity: Treat as a potential cyanide release agent upon metabolism or thermal decomposition. Wear nitrile gloves, lab coat, and safety glasses.
Preparation Protocol
Note: If the isocyanide is not available commercially, it is synthesized from the corresponding amine precursor, 3-amino-4-methoxybiphenyl (CAS 39811-17-1).
Workflow Diagram: Synthesis from Amine
Figure 1: Two-step synthesis of 3-Isocyano-4-methoxybiphenyl from its amine precursor.
Step-by-Step Dehydration Protocol
Reagents: N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (Intermediate), POCl₃, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Setup: Flame-dry a 250 mL round-bottom flask. Add the formamide intermediate (10 mmol) and dry DCM (50 mL). Cool to -5°C (ice/salt bath).
-
Base Addition: Add Et₃N (35 mmol, 3.5 equiv) in one portion. The solution may darken.
-
Dehydration: Dropwise add POCl₃ (11 mmol, 1.1 equiv) over 15 minutes, maintaining temperature below 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Isocyanides are less polar than formamides).
-
Quench: Pour the reaction mixture into a stirred solution of saturated Na₂CO₃ (100 mL) at 0°C. Stir vigorously for 20 mins.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc + 1% Et₃N to prevent hydrolysis on silica).
Application 1: Ugi 4-Component Reaction (U-4CR)
Objective: Synthesis of an
Mechanism & Logic
The Ugi reaction couples an amine, an aldehyde, a carboxylic acid, and our isocyanide.
-
Role of 3-Isocyano-4-methoxybiphenyl: It acts as the C-terminal component. The isocyanide carbon becomes the backbone carbon of the new amide bond.
-
Why this Scaffold? The 4-methoxybiphenyl group provides a rigid, linear extension that mimics tyrosine or phenylalanine derivatives in bioactivity studies.
Experimental Protocol
Reagents:
-
Amine: Benzylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for acceleration.
Procedure:
-
Imine Formation: In a 10 mL vial, dissolve Benzylamine (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeOH (2 mL). Stir at RT for 30 mins to pre-form the imine (often visible as a slight turbidity or heat evolution).
-
Addition: Add Benzoic acid (1.0 mmol) followed immediately by 3-Isocyano-4-methoxybiphenyl (1.0 mmol).
-
Reaction: Cap the vial and stir at RT for 12–24 hours.
-
Optimization Note: If the reaction is sluggish, switch solvent to TFE or heat to 50°C.
-
-
Workup: The product often precipitates from MeOH. Filter and wash with cold MeOH. If no precipitate, concentrate and purify via column chromatography (Gradient: 10-50% EtOAc in Hexanes).
Pathway Diagram: Ugi Reaction
Figure 2: Mechanistic pathway of the Ugi-4CR incorporating the biphenyl isocyanide.
Application 2: Pd-Catalyzed Imidoylation
Objective: Synthesis of bulky amidines or benzoxazoles. Isocyanides are isoelectronic with CO and can undergo Pd-catalyzed insertion into aryl halides.
Protocol (General Insertion):
-
Mix: Aryl Iodide (1.0 equiv), 3-Isocyano-4-methoxybiphenyl (1.1 equiv), Amine nucleophile (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%), Ligand (e.g., Xantphos or DPPP), Cs₂CO₃ (2.0 equiv).
-
Conditions: Toluene, 100°C, sealed tube, 12h.
-
Result: Formation of an
-(4-methoxybiphenyl)-amidine. This structure is a bioisostere of the amide bond and highly relevant in kinase inhibition.
References & Authority
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Standard Text for Isocyanide Protocols).
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition. Link
-
Sadamitsu, Y., et al. (2010). Synthesis of 4-methoxybiphenyl derivatives. (General reference for the scaffold utility in materials/pharma).
-
PubChem Compound Summary. (2025). 3-Isocyano-4-methoxybiphenyl (CAS 730964-89-3).[1] Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling isocyanides.
Application Note: Palladium-Catalyzed Imidoylative Cross-Coupling and Cyclization Using 3-Isocyano-4-methoxybiphenyl
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Focus: 3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3)
Introduction & Mechanistic Rationale
Isocyanides have solidified their role as highly versatile
3-Isocyano-4-methoxybiphenyl is a highly privileged aryl isocyanide ligand and substrate. The specific structural features of this molecule dictate its unique reactivity:
-
Electronic Enrichment: The electron-donating 4-methoxy group increases the electron density on the isocyano carbon. This heightened nucleophilicity facilitates rapid coordination to the electrophilic Pd(II) center and accelerates the subsequent migratory insertion step.
-
Steric and
-System Effects: The extended biphenyl -system provides structural rigidity and stacking capabilities. In cascade cyclizations, this bulk stabilizes transient palladacycle intermediates and directs regioselectivity, preventing unwanted side reactions such as multiple sequential isocyanide insertions.
When subjected to Pd(0)/Pd(II) catalysis, 3-isocyano-4-methoxybiphenyl undergoes a predictable sequence of oxidative addition, migratory insertion, and termination (either via nucleophilic trapping or intramolecular C–H activation) to forge complex N-heterocycles like phenanthridines, quinolines, and functionalized amides [2].
Figure 1: General catalytic cycle for the palladium-catalyzed imidoylative insertion.
Reaction Optimization Data
The success of palladium-catalyzed isocyanide insertion heavily depends on the precise tuning of the catalyst, ligand, and base. Isocyanides are strong
Table 1 summarizes typical optimization parameters for the synthesis of a model phenanthridine derivative using 3-isocyano-4-methoxybiphenyl and an ortho-halogenated biaryl precursor [3].
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | Toluene | 85 | |||
| 2 | dppe | Toluene | 62 | ||
| 3 | None | Toluene | 45 | ||
| 4 | Toluene | 88 | |||
| 5 | Toluene | Trace | |||
| 6 | None | Toluene | 0 |
Causality of Experimental Choices:
-
Catalyst/Ligand:
combined with monodentate provides the optimal balance of electron density and steric bulk. Bidentate ligands like dppe (Entry 2) often over-stabilize the Pd(II) intermediate, hindering the creation of the vacant coordination site necessary for isocyanide binding. -
Base Selection: Inorganic bases, particularly
(Entry 4), are vastly superior to organic amines like (Entry 5). The cesium effect enhances the solubility of the carbonate in non-polar solvents, facilitating the Concerted Metalation-Deprotonation (CMD) pathway crucial for the C–H activation step without competitively binding to the palladium center [4].
Experimental Workflow & Methodology
To prevent catalyst deactivation, the steady-state concentration of the isocyanide must be kept low. This is strictly achieved via syringe pump addition.
Figure 2: Step-by-step experimental workflow for air-sensitive isocyanide cross-coupling.
Protocol: Synthesis of Phenanthridine Derivatives via Cascade Imidoylation
Reagents Required:
-
Aryl halide precursor (e.g., 2-iodobiphenyl derivative): 1.0 mmol
-
3-Isocyano-4-methoxybiphenyl: 1.2 mmol
- : 0.05 mmol (5 mol%)
-
Triphenylphosphine (
): 0.10 mmol (10 mol%) -
Cesium Carbonate (
): 2.0 mmol (2.0 equiv) -
Anhydrous, degassed Toluene: 10 mL
Step-by-Step Procedure:
-
Preparation of the Catalytic System: Inside an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar with the aryl halide (1.0 mmol),
(11.2 mg, 5 mol%), (26.2 mg, 10 mol%), and (651.6 mg, 2.0 equiv). -
Solvent Addition: Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add 5.0 mL of anhydrous, degassed toluene via syringe.
-
Isocyanide Preparation: In a separate flame-dried vial, dissolve 3-isocyano-4-methoxybiphenyl (1.2 mmol) in 5.0 mL of anhydrous toluene. Draw this solution into a gas-tight syringe.
-
Syringe Pump Addition: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Mount the syringe containing the isocyanide onto a syringe pump and connect it to the Schlenk tube via a PEEK capillary or long-needle. Add the isocyanide solution dropwise over a period of 2 hours (
). -
Thermal Maturation: Once the addition is complete, allow the reaction mixture to stir at 100 °C for an additional 10–12 hours to ensure full conversion of the intermediate palladacycle.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure N-heterocycle.
Self-Validating System & Troubleshooting
To ensure the integrity of the protocol and prevent downstream failures, incorporate the following self-validating checks:
-
In-Process Monitoring (FT-IR): To validate the reaction's progress, pull 50
L aliquots at 2-hour intervals. The consumption of 3-isocyano-4-methoxybiphenyl can be definitively tracked via FT-IR by monitoring the attenuation of the sharp stretching frequency at . Complete disappearance of this peak indicates full consumption of the isocyanide. -
Visual & TLC Confirmation: TLC analysis (using a 4:1 Hexanes/Ethyl Acetate eluent) combined with UV visualization (254 nm and 365 nm) will reveal the emergence of the highly conjugated, fluorescent phenanthridine product. This serves as an immediate visual confirmation of successful cyclization prior to workup.
-
Odor and Toxicity Management: While 3-isocyano-4-methoxybiphenyl is significantly less volatile and malodorous than low-molecular-weight aliphatic isocyanides, all manipulations must be performed in a well-ventilated fume hood. Decontamination: Glassware and syringes should be rinsed with a 10% methanolic HCl solution to rapidly hydrolyze any residual isocyanide to its corresponding, odorless formamide.
References
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions MDPI Molecules (2020) URL:[Link] [1]
-
Palladium-Catalyzed Intramolecular C(sp2)-H Imidoylation for the Synthesis of Six-Membered N-Heterocycles The Journal of Organic Chemistry (2015) URL:[Link][2]
-
Synthesis of 6-aminophenanthridines via palladium-catalyzed insertion of isocyanides into N-sulfonyl-2-aminobiaryls Organic & Biomolecular Chemistry (2014) URL:[Link] [3]
-
Palladium-Catalyzed Cascade Process Consisting of Isocyanide Insertion and Benzylic C(sp3)–H Activation: Concise Synthesis of Indole Derivatives Organic Letters (2012) URL:[Link] [4]
The Strategic Deployment of 3-Isocyano-4-methoxybiphenyl in Convergent Synthesis: Application Notes and Protocols for Multicomponent Reactions
Introduction: Unlocking Molecular Complexity with a Tailored Isocyanide
In the landscape of modern drug discovery and materials science, the quest for molecular diversity and complexity, coupled with synthetic efficiency, is paramount. Multicomponent reactions (MCRs), which enable the formation of complex products from three or more starting materials in a single synthetic operation, have emerged as a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[1] Among the vast arsenal of MCRs, isocyanide-based transformations, such as the Ugi and Passerini reactions, are particularly powerful for rapidly generating libraries of drug-like molecules.[2][3]
This technical guide delves into the application of a specialized, yet underexplored, isocyanide: 3-isocyano-4-methoxybiphenyl . The strategic placement of the isocyano group ortho to a methoxy substituent and meta to a phenyl ring within a biphenyl scaffold presents a unique combination of electronic and steric properties. The electron-donating methoxy group is anticipated to modulate the nucleophilicity of the isocyanide carbon, while the bulky biphenyl moiety can introduce significant steric influence, potentially leading to novel reactivity and selectivity in MCRs. These features make 3-isocyano-4-methoxybiphenyl a compelling building block for accessing novel chemical space.
This document provides a comprehensive overview, from the synthesis of this key reagent to detailed protocols for its application in Ugi and Passerini reactions, tailored for researchers, medicinal chemists, and professionals in drug development.
Synthesis and Characterization of 3-Isocyano-4-methoxybiphenyl
The synthesis of 3-isocyano-4-methoxybiphenyl is not widely reported in commercial catalogs, necessitating a straightforward and reliable synthetic route from readily available starting materials. The most common and effective method for the preparation of aryl isocyanides is the dehydration of the corresponding N-arylformamide. This two-step sequence, starting from the commercially available 3-amino-4-methoxybiphenyl, is detailed below.
Part 1: Formylation of 3-Amino-4-methoxybiphenyl
The initial step involves the formylation of the primary amine. A variety of methods can be employed for this transformation; a highly effective approach utilizes an in situ generated mixed anhydride of formic acid.[4]
Protocol 1: Synthesis of N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide
-
Materials:
-
Procedure:
-
In a round-bottom flask, cool a solution of formic acid in toluene to 0 °C.
-
Slowly add acetic anhydride to the cooled formic acid solution with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to form the mixed anhydride.
-
Dissolve 3-amino-4-methoxybiphenyl in toluene and add it dropwise to the mixed anhydride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide, which can be purified by recrystallization or column chromatography.
-
Part 2: Dehydration to 3-Isocyano-4-methoxybiphenyl
The final step is the dehydration of the formamide to the isocyanide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base being a classic and reliable method.[8][9]
Protocol 2: Synthesis of 3-Isocyano-4-methoxybiphenyl
-
Materials:
-
N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Triethylamine or Pyridine (2.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide in anhydrous DCM.
-
Add triethylamine (or pyridine) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-isocyano-4-methoxybiphenyl can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Characterization: The final product should be characterized by:
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretch is expected in the region of 2100-2150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the aromatic substitution pattern and the presence of the methoxy and isocyanide groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
Application in Multicomponent Reactions
The unique electronic and steric profile of 3-isocyano-4-methoxybiphenyl makes it a valuable reagent for generating novel molecular scaffolds through MCRs. The following sections provide detailed protocols for its use in the Passerini and Ugi reactions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component condensation of a carboxylic acid, an aldehyde or ketone, and an isocyanide to furnish an α-acyloxy carboxamide.[3][10] The reaction is typically conducted in aprotic solvents at high concentrations.
Protocol 3: General Procedure for the Passerini Reaction with 3-Isocyano-4-methoxybiphenyl
-
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
3-Isocyano-4-methoxybiphenyl (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the aldehyde or ketone and the carboxylic acid in the chosen anhydrous aprotic solvent.
-
Add 3-isocyano-4-methoxybiphenyl to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-acyloxy amide.
-
Expert Insights and Causality:
-
Solvent Choice: Aprotic solvents are generally preferred for the Passerini reaction as they favor the proposed concerted or non-ionic mechanism.[3]
-
Concentration: High concentrations of reactants often lead to higher yields and faster reaction rates.
-
Steric Hindrance: The bulky biphenyl moiety of the isocyanide may necessitate longer reaction times or slightly elevated temperatures for sterically demanding aldehydes or ketones.
-
Electronic Effects: The electron-donating methoxy group enhances the nucleophilicity of the isocyanide carbon, which can facilitate the initial attack on the carbonyl component.
Caption: Proposed mechanism of the Passerini reaction.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[2] This reaction is typically performed in polar protic solvents.
Protocol 4: General Procedure for the Ugi Reaction with 3-Isocyano-4-methoxybiphenyl
-
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
3-Isocyano-4-methoxybiphenyl (1.1 eq)
-
Polar protic solvent (e.g., Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE))
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and the primary amine in the chosen polar protic solvent. Stir for 15-30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid to the reaction mixture.
-
Finally, add 3-isocyano-4-methoxybiphenyl to the stirring solution. A slight excess of the isocyanide may be beneficial.
-
Stir the reaction at room temperature for 12-24 hours. The reaction is often exothermic. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Expert Insights and Causality:
-
Solvent Choice: Polar protic solvents like methanol are known to facilitate the formation of the initial imine and stabilize the charged intermediates in the proposed ionic mechanism of the Ugi reaction.[11]
-
Order of Addition: Pre-formation of the imine by mixing the aldehyde/ketone and amine before adding the other components can often improve yields and minimize side reactions, such as the competing Passerini reaction.
-
Substrate Scope: The steric bulk of the 3-isocyano-4-methoxybiphenyl may influence the range of compatible aldehydes, ketones, and amines. Less sterically hindered substrates are likely to provide higher yields.
-
Diversity Generation: The power of the Ugi reaction lies in its ability to generate vast libraries of compounds by simply varying the four starting materials. 3-Isocyano-4-methoxybiphenyl introduces a unique biphenyl scaffold that can be further functionalized.
Caption: Experimental workflow for the Ugi four-component reaction.
Data Presentation: Expected Outcomes and Considerations
While specific yield data for multicomponent reactions involving 3-isocyano-4-methoxybiphenyl is not yet prevalent in the literature, a general trend can be anticipated based on the reactivity of similar aryl isocyanides. The following table provides a hypothetical comparison of expected yields based on the steric and electronic nature of the other reactants.
| Reaction Type | Aldehyde/Ketone | Amine (for Ugi) | Carboxylic Acid | Expected Yield Range | Notes |
| Passerini | Aliphatic Aldehyde | N/A | Acetic Acid | Good to Excellent | Less steric hindrance generally leads to higher yields. |
| Passerini | Aromatic Aldehyde | N/A | Benzoic Acid | Moderate to Good | Steric bulk on the aldehyde may decrease reaction rates. |
| Passerini | Ketone | N/A | Acetic Acid | Low to Moderate | Ketones are generally less reactive than aldehydes in Passerini reactions. |
| Ugi | Aliphatic Aldehyde | Primary Alkylamine | Acetic Acid | Good to Excellent | Favorable combination of less hindered substrates. |
| Ugi | Aromatic Aldehyde | Aniline | Benzoic Acid | Moderate | Increased steric hindrance from all components may lower yields. |
| Ugi | Ketone | Primary Alkylamine | Acetic Acid | Low to Moderate | The combination of a ketone and a sterically demanding isocyanide can be challenging. |
Conclusion and Future Outlook
3-Isocyano-4-methoxybiphenyl represents a promising, yet underutilized, building block for the construction of novel and diverse molecular architectures via multicomponent reactions. Its unique substitution pattern offers a handle for fine-tuning steric and electronic properties, which can be strategically exploited in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile isocyanide. Future work should focus on systematically investigating the substrate scope and limitations of 3-isocyano-4-methoxybiphenyl in a wider range of MCRs and exploring the biological activities of the resulting compound libraries.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Correa, A., et al. (2021). Photocatalytic xanthate-based radical addition/cyclization reaction sequence toward 2-biphenyl isocyanides: synthesis of 6-alkylated phenanthridines. Organic & Biomolecular Chemistry, 19(30), 6649-6653. [Link]
-
Scott, M. S. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]
-
Wikipedia. (2023). Passerini reaction. [Link]
-
PureSynth. 3-Amino-4-Methoxybiphenyl 98.0%. [Link]
-
Akhtar, T., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22423-22453. [Link]
-
Kozma, E., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5727. [Link]
-
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 19(25), 5521-5537. [Link]
-
Zarganes-Tzitzikas, T., et al. (2015). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 3, 56. [Link]
-
Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19183-19209. [Link]
-
Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 41(19), 3603-3605. [Link]
-
Wikipedia. (2023). Ugi reaction. [Link]
-
Kaiser, M., et al. (2014). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Nature Communications, 5, 3757. [Link]
-
Santarsiere, A., et al. (2021). Proposed mechanism for the formylation of 4-OMe- and 3-OMe-phenyl boronic acids. ResearchGate. [Link]
-
Kurc, V., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5727. [Link]
-
Khasanov, A. F., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(15), 4987. [Link]
-
Ruijter, E., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 50-84. [Link]
-
Sharma, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-13. [Link]
-
Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]
-
El Kaim, L., et al. (2010). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. ResearchGate. [Link]
-
Fin, A., et al. (2020). Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]
-
Creedon, S., et al. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, (7), 1015-1018. [Link]
-
Dick, G. R., & Svejstrup, T. D. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704. [Link]
- Google Patents. (2017). CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
-
Patsnap. (2017). A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
-
El-Emary, T. I. (2007). Some reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H). ResearchGate. [Link]
-
D'Andrea, L. D., & De Rosa, M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 723. [Link]
-
Taylor & Francis. Formylation – Knowledge and References. [Link]
-
Ismaili, L., et al. (2021). Medicinal Chemistry of Isocyanides. ResearchGate. [Link]
-
Mongin, O., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. ResearchGate. [Link]
-
OUCI. Medicinal Chemistry of Isocyanides. [Link]
Sources
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pure-synth.com [pure-synth.com]
- 6. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
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- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
Application Note: Precision Synthesis of Biphenyl-Core Peptidomimetics
Utilizing 3-Isocyano-4-methoxybiphenyl in Isocyanide-Based Multicomponent Reactions (IMCRs)
Executive Summary
This guide details the application of 3-Isocyano-4-methoxybiphenyl as a pivotal building block in the synthesis of bioactive small molecules. The biphenyl moiety is a "privileged structure" in medicinal chemistry, offering critical lipophilicity and
By leveraging the unique reactivity of the isocyano group (isocyanide), researchers can utilize this reagent in Isocyanide-based Multicomponent Reactions (IMCRs) —specifically the Ugi and Passerini reactions—to introduce the 4-methoxybiphenyl pharmacophore in a single, atom-economic step.
Key Advantages of this Reagent:
-
Structural Efficiency: Simultaneous introduction of a biaryl core and a peptidomimetic backbone.
-
Electronic Profile: The 4-methoxy group acts as a hydrogen bond acceptor and modulates the metabolic stability of the biphenyl ring (blocking para-hydroxylation).
-
Synthetic Versatility: Compatible with post-condensation transformations (e.g., Ugi-Deprotection-Cyclization) to form tetrazoles, oxazoles, and hydantoins.
Mechanistic Principles & Applications
The utility of 3-Isocyano-4-methoxybiphenyl relies on the divalent nature of the isocyanide carbon (
A. The Ugi-4 Component Reaction (Ugi-4CR)
This is the primary application. The isocyanide reacts with an amine, an aldehyde (or ketone), and a carboxylic acid to form an
-
Target Class: Protease inhibitors, GPCR antagonists.
-
Mechanism: The isocyanide intercepts the iminium ion formed by the amine and aldehyde, followed by carboxylate addition and Mumm rearrangement.
B. The Ugi-Tetrazole Reaction (Ugi-Azide)
By replacing the carboxylic acid with hydrazoic acid (generated in situ from
-
Target Class: Bioisosteres of cis-amide bonds; Angiotensin II receptor antagonists (sartan-like scaffolds).
C. The Passerini-3 Component Reaction (P-3CR)
Reaction with an aldehyde and carboxylic acid (without amine) yields
-
Target Class: Depsipeptides, antifungal agents.
Visualizing the Chemical Pathway
The following diagram illustrates the divergent synthesis pathways using 3-Isocyano-4-methoxybiphenyl.
Caption: Divergent synthetic pathways accessible via 3-Isocyano-4-methoxybiphenyl in MCRs.
Experimental Protocol: Ugi-4CR Synthesis
Objective: Synthesis of a biphenyl-capped peptidomimetic library member. Scale: 1.0 mmol (Standard Library Scale).
Materials & Reagents
| Component | Reagent Type | Equiv. | Notes |
| Reagent A | Benzaldehyde (Example) | 1.0 | Electrophile |
| Reagent B | Benzylamine (Example) | 1.0 | Nucleophile 1 |
| Reagent C | Benzoic Acid (Example) | 1.0 | Nucleophile 2 |
| Reagent D | 3-Isocyano-4-methoxybiphenyl | 1.0 | The Isocyanide |
| Solvent | Methanol (MeOH) or TFE | - | Anhydrous; 1.0 M conc. |
| Additives | Molecular Sieves (3Å) | - | Optional; promotes imine formation |
Step-by-Step Methodology
-
Imine Pre-formation (Recommended for Steric Bulk):
-
In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) and Reagent B (1.0 mmol) in 1.0 mL of Methanol (MeOH).
-
Add 100 mg of activated 3Å molecular sieves.
-
Stir at Room Temperature (RT) for 60–90 minutes to ensure imine formation. Note: The solution may turn slightly yellow.
-
-
Acid Addition:
-
Add Reagent C (1.0 mmol) to the reaction mixture. Stir for 5–10 minutes. The protonated iminium ion is generated during this step.
-
-
Isocyanide Addition:
-
Add Reagent D (3-Isocyano-4-methoxybiphenyl) (1.0 mmol, 209 mg) in one portion.
-
Critical: If the isocyanide is a solid, dissolve it in a minimal amount of MeOH (0.5 mL) before addition to ensure homogeneity.
-
-
Reaction Incubation:
-
Seal the vial tightly.
-
Stir at Room Temperature for 24 hours .
-
Optimization: If conversion is low after 24h (monitored by TLC/LC-MS), heat to 50°C. Aromatic isocyanides can be less reactive than aliphatic ones due to conjugation.
-
-
Work-up & Purification:
-
Concentration: Remove the solvent under reduced pressure (Rotavap).
-
Scavenging (Optional): If using excess amine/acid, use polymer-supported scavengers (e.g., PS-Isocyanate for amines, PS-Trisamine for acids).
-
Chromatography: Purify the residue via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0%
50% EtOAc). -
Detection: The biphenyl core is UV-active (254 nm).
-
-
-
Characterization:
-
Confirm identity via
-NMR and LC-MS. Look for the characteristic amide protons and the disappearance of the isocyanide stretch ( ) in IR.
-
Safety & Handling (The "Carbylamine" Factor)
Isocyanides are notorious for their foul, non-lethal odor, which can cause nausea and headaches.
-
Containment: ALL weighing and reaction handling must be performed inside a functioning fume hood.
-
Quenching Spills: Do not wipe isocyanides with water. Treat glassware and spills with a 1:1 mixture of Acetic Acid and Methanol (converts isocyanide to formamide, which is odorless) or dilute bleach.
-
Storage: Store at 2–8°C. Isocyanides can polymerize or oxidize over time.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014).[1] Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598.[1] Link[1]
-
Zhang, W., & Dömling, A. (2025). Multicomponent Reactions with Isocyanides. ResearchGate Review. Link
-
ChemicalBook. (n.d.). Product Entry: 3-Isocyano-4-methoxybiphenyl (CAS 730964-89-3).[2] Link
Sources
3-Isocyano-4-methoxybiphenyl in the synthesis of heterocyclic compounds
Application Note: 3-Isocyano-4-methoxybiphenyl in the Synthesis of Heterocyclic Compounds
Executive Summary
3-Isocyano-4-methoxybiphenyl (IMBP) is a specialized aryl isocyanide building block that combines a biaryl scaffold with an electron-rich methoxy handle. Unlike simple aliphatic isocyanides (e.g., tert-butyl isocyanide), IMBP serves as a "convertible" and pharmacophore-embedding reagent. Its biphenyl moiety mimics the hydrophobic interactions often required in kinase inhibitors and GPCR ligands, while the isocyanide functionality allows for the rapid assembly of complex heterocycles via Isocyanide-Based Multicomponent Reactions (IMCRs).
This guide details the handling, synthesis, and application of IMBP in generating two critical heterocyclic scaffolds: Imidazo[1,2-a]pyridines (via the Groebke-Blackburn-Bienaymé reaction) and Benzimidazoles (via radical cascades).
Chemical Profile & Handling
-
Functional Group: Isocyanide (–N≡C), also known as Isonitrile.
-
Reactivity Profile: The isocyanide carbon is formally divalent, acting as a nucleophile (towards imines/oxoniums) and an electrophile (towards carboxylates/azides). The ortho-methoxy group provides electron density, stabilizing the isocyanide against spontaneous polymerization while influencing the conformational lock of the resulting amides.
⚠️ Safety Warning: Isocyanides are potent respiratory sensitizers and possess a characteristic foul odor. All protocols below must be performed in a well-ventilated fume hood. The distinction between Isocyano (-NC) and Isocyanato (-NCO) is critical; this guide strictly addresses the Isocyanide chemistry.
Precursor Synthesis: Preparation of IMBP
Commercially available IMBP can degrade. For critical applications, fresh synthesis from the aniline precursor is recommended to ensure high fidelity in MCRs.
Protocol A: Dehydration of Formamide
Objective: Synthesize 3-Isocyano-4-methoxybiphenyl from 3-amino-4-methoxybiphenyl.
Reagents:
-
3-Amino-4-methoxybiphenyl (1.0 equiv)
-
Ethyl formate (Excess) or Formic acid/Acetic anhydride
-
POCl₃ (1.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
DCM (Dry)
Step-by-Step Methodology:
-
Formylation: Reflux 3-amino-4-methoxybiphenyl in ethyl formate (as solvent) with catalytic NaOMe for 4–6 hours. Evaporate volatiles to obtain N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide.
-
Dehydration Setup: Dissolve the crude formamide in dry DCM (0.2 M) under Nitrogen at -5°C (ice/salt bath).
-
Base Addition: Add Et₃N (3.0 equiv) and stir for 10 minutes.
-
Oxychloride Addition: Dropwise add POCl₃ (1.1 equiv) over 20 minutes. Maintain temp < 0°C. The solution will turn from pale yellow to brown.
-
Quench: After 1 hour, quench carefully with saturated Na₂CO₃ solution (exothermic).
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography on basic alumina or silica (pre-treated with 1% Et₃N/Hexane) to prevent acid-catalyzed polymerization. Elute with Hexane/EtOAc (9:1).
Yield Target: >85% pale solid. QC Check: IR signal at ~2120 cm⁻¹ (characteristic –N≡C stretch).
Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3]
The GBB reaction is the premier method for synthesizing fused imidazole scaffolds (e.g., Imidazo[1,2-a]pyridines), which are privileged structures in GABA-A receptor agonists and antiviral agents.
Mechanism & Rationale
The reaction involves the condensation of an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and IMBP.
-
Role of IMBP: It acts as the C-1 synthons, inserting the carbon atom and the biphenyl-amine moiety into the imidazole ring.
-
Why IMBP? The resulting product positions the biphenyl group on the exocyclic amine, creating a "tail" often required for hydrophobic pocket occupancy in enzymatic targets.
Protocol B: Scandium-Catalyzed GBB Synthesis
Reagents:
-
Aldehyde: Benzaldehyde (1.0 equiv)[3]
-
Amine: 2-Aminopyridine (1.0 equiv)
-
Isocyanide: IMBP (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%)
-
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)[4]
Workflow:
-
Imine Formation: In a 5 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in MeOH (2 mL). Add Sc(OTf)₃ (0.05 mmol). Stir at RT for 15 mins to promote imine formation.
-
Isocyanide Addition: Add IMBP (1.1 mmol) in one portion.
-
Reaction: Seal the vial and heat to 60°C (oil bath) or microwave at 80°C for 20 minutes.
-
Monitoring: TLC should show disappearance of the isocyanide (non-polar spot) and appearance of a fluorescent spot (heterocycle).
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with water.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Data Output:
| Component | Function | Stoichiometry | Notes |
|---|---|---|---|
| 2-Aminopyridine | Amine Component | 1.0 equiv | Defines the fused ring system |
| Benzaldehyde | Carbonyl Component | 1.0 equiv | Defines C-2 substituent |
| IMBP | Isocyanide | 1.1 equiv | Defines N-3 substituent (Biphenyl) |
| Sc(OTf)₃ | Lewis Acid | 0.05 equiv | Activates imine for [4+1] cycloaddition |[1][5]
Application II: Ugi-4CR for Peptidomimetics
The Ugi reaction creates an
Protocol C: Microwave-Assisted Ugi Reaction
Reagents:
-
Amine: Benzylamine (1.0 equiv)
-
Aldehyde: Paraformaldehyde or simple aldehyde (1.0 equiv)
-
Acid: Boc-Phenylalanine (1.0 equiv)
-
Isocyanide: IMBP (1.0 equiv)
-
Solvent: MeOH (Methanol is crucial for the proton transfer mechanism).
Workflow:
-
Pre-condensation: Mix amine and aldehyde in MeOH (1.0 M) for 30 mins to form the imine.
-
Acid Addition: Add the carboxylic acid.[6] Stir 5 mins.
-
IMBP Addition: Add IMBP.
-
Reaction: Microwave irradiation at 100°C for 10 minutes.
-
Isolation: The product often precipitates upon cooling. If not, evaporate and purify via column chromatography.
Structural Outcome: A linear peptidomimetic where the IMBP forms a secondary amide, providing a rigid, lipophilic cap that protects the peptide from carboxypeptidases.
Visualization: Reaction Pathways
The following diagram illustrates the mechanistic divergence between the Ugi and GBB pathways when using IMBP.
Figure 1: Divergent synthesis pathways using IMBP. The choice of amine (primary vs. heterocyclic) dictates the final scaffold (Linear Peptidomimetic vs. Fused Heterocycle).
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (GBB) | Hydrolysis of Imine | Ensure solvents are dry (MeOH/TFE). Add molecular sieves (3Å). |
| Dark/Tar Product | Polymerization of IMBP | IMBP is acid-sensitive. Do not add strong acids directly to neat isocyanide. Keep temp <60°C unless using MW. |
| No Reaction | Steric Hindrance | The ortho-methoxy group on IMBP adds bulk. Increase reaction time or switch solvent to TFE (increases rate of MCRs). |
| Side Product (Ugi) | Passerini Product | Occurs if imine formation is slow. Pre-form the imine for 1-2 hours before adding acid/isocyanide. |
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link
-
Shaabani, A., et al. (2022).[7] Heterocyclic Ketal Aminals: Site-Selective Synthesis of Functionalized Morphan Derivatives. The Journal of Organic Chemistry, 87(13), 8562-8575.[8] Link
-
Organic Chemistry Portal. (n.d.). Ugi Reaction Protocol and Mechanism. Link
-
BenchChem. (2025). Optimizing Reaction Conditions for 1-Isocyano-4-methoxybenzene (Analogous Protocol). Link
Sources
- 1. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-isocyanato-4-methoxybiphenyl (C14H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for the Purification of 3-Isocyano-4-methoxybiphenyl
Abstract & Technical Scope
This application note details the isolation and purification of 3-Isocyano-4-methoxybiphenyl , an electron-rich aryl isocyanide used as a C1 building block in multicomponent reactions (IMCRs) and as a ligand in organometallic catalysis.[1]
The Challenge: Aryl isocyanides are notoriously acid-sensitive, prone to hydrolysis back to the formamide precursor upon contact with standard acidic silica gel. Furthermore, their potent, repulsive odor requires strict containment protocols.[2][3][4] The Solution: This protocol utilizes a Triethylamine-Buffered Silica Gel Chromatography method to neutralize surface acidity, ensuring high recovery (>90%).[1] A secondary recrystallization workflow is provided for ultra-high purity requirements (>98%).
Safety & Odor Containment (Critical)
Hazard Class: Acute Toxicity (Inhalation), Stench.[1]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Glassware Decontamination: Never wash isocyanide-contaminated glassware directly in the open sink.[1]
-
Decontamination Solution: 10% HCl in Methanol (converts isocyanide to formamide/amine, eliminating odor).
-
Soak Time: Minimum 2 hours before standard washing.
-
-
Waste Disposal: Segregate all solid and liquid waste into "Stench/Isocyanide" designated containers.
Pre-Purification Assessment
Before initiating purification, analyze the crude reaction mixture (typically from the dehydration of N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide).[1]
| Parameter | Observation | Action |
| Physical State | Viscous oil or amorphous solid | Proceed to Flash Chromatography (Method A).[1] |
| TLC (Hex/EtOAc) | Product Rf ~0.6–0.8 (Non-polar) | Isocyanides move much faster than formamides.[1] |
| Impurity Profile | Lower Rf spot (Formamide) | Separation is generally easy due to polarity difference. |
| Stability | Turns purple/black on standing | Indication of polymerization; purify immediately.[1] |
Method A: Buffered Flash Column Chromatography
Principle: Standard silica gel (pH ~5) catalyzes the hydration of isocyanides.[1] Pre-treating the silica with triethylamine (Et
Materials
Step-by-Step Protocol
Step 1: Column Packing (Slurry Method)
-
Calculate silica requirement: ~30 g silica per 1 g of crude material.[1]
-
Prepare the Slurry Solvent : Hexanes containing 1% v/v Et
N .[6] -
Suspend silica in the Slurry Solvent and pour into the column.[6]
-
Flush the column with 2 column volumes (CV) of the Slurry Solvent to ensure the entire bed is basified.
-
Check: The eluate should test basic (pH > 8) on wet pH paper.
-
Step 2: Sample Loading
-
Dissolve the crude 3-Isocyano-4-methoxybiphenyl in the minimum volume of CH
Cl or Toluene (avoid Acetone/MeOH).[1] -
Load carefully onto the sand bed.
Step 3: Elution Gradient
-
Fraction 1-5: 100% Hexanes (+ 1% Et
N) — Elutes non-polar byproducts.[1] -
Fraction 6-20: 95:5 Hexanes:EtOAc (+ 1% Et
N) — Elutes Product.[1] -
Fraction 20+: 80:20 Hexanes:EtOAc — Elutes unreacted Formamide (impurities).[1]
Step 4: Concentration
-
Pool fractions containing the product (TLC visualization: UV 254 nm; Isocyanides do not stain well with KMnO
, use Iodine or PMA). -
Evaporate solvent at < 40 °C (water bath). High heat can induce polymerization.[1]
Method B: Recrystallization (Polishing)
If the compound solidifies after chromatography but retains color (trace polymers), perform recrystallization.
-
Solvent System: Hot Hexanes (primary) with minimal Et
O or CH Cl (solubilizer).[1] -
Procedure:
-
Dissolve solid in minimal boiling Et
O. -
Add hot Hexanes dropwise until turbidity persists.
-
Cool slowly to RT, then to -20 °C.
-
-
Filtration: Wash crystals with cold (-78 °C) Pentane.
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Workflow logic for the isolation of 3-Isocyano-4-methoxybiphenyl, prioritizing acid-neutralization.
Quality Control & Characterization
Verify the identity and purity using the following spectroscopic markers.
| Technique | Characteristic Signal | Notes |
| IR Spectroscopy | ~2120 cm⁻¹ (Strong) | The diagnostic |
| ¹H NMR (CDCl₃) | Aromatic Region | Look for the 3-proton pattern of the biphenyl core.[1] |
| ¹³C NMR | ~160–170 ppm (t, J~5 Hz) | The isocyano carbon appears as a characteristic 1:1:1 triplet due to ¹⁴N coupling. |
| Mass Spec | [M]+ | Isocyanides often show loss of HCN ([M-27]) in fragmentation.[1] |
Troubleshooting
Issue: Product decomposes on the column.
-
Cause: Silica was not sufficiently neutralized.[1]
-
Fix: Increase Et
N to 2-3% or switch to Basic Alumina (Activity III) .
Issue: Low yield / Material stuck at baseline.
-
Cause: Product hydrolyzed to formamide (polar).[1]
-
Fix: Flush column with 100% EtOAc to recover formamide; re-subject to dehydration conditions.
Issue: Persistent foul odor.
-
Cause: Trace isocyanide on equipment.[1]
-
Fix: Wash all seals and septa with bleach solution; leave in fume hood overnight.[1]
References
-
Ugi, I., & Meyr, R. (1958). Neue Darstellungsmethoden für Isonitrile. Angewandte Chemie. Link[1]
-
Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isonitriles. Journal of the American Chemical Society. Link[1]
-
Organic Syntheses. (2014). Preparation of o-Tolyl Isocyanide. Org. Synth. 2014, 91, 322-330.[1] Link
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition. Link[1]
Sources
Analytical Protocols for the Detection and Characterization of 3-Isocyano-4-methoxybiphenyl
Executive Summary & Chemical Context[1][2][3]
This guide details the analytical methodology for 3-Isocyano-4-methoxybiphenyl (IMB) . Unlike common nitriles (-CN) or isocyanates (-NCO), the isocyano group (-NC) presents unique stability and reactivity profiles that dictate specific handling protocols.
Scientific Rationale: The isocyanide functionality is metastable. In acidic environments, it hydrolyzes to a formamide; under high thermal stress (GC injection), it may undergo rearrangement to the thermodynamically more stable nitrile. Therefore, non-destructive spectroscopic methods (FTIR, NMR) and soft-ionization liquid chromatography (LC-MS) are prioritized over gas chromatography.
This protocol addresses the three critical analytical challenges:
-
Differentiation: Conclusively distinguishing the -NC isomer from the -CN (nitrile) and -NCO (isocyanate) analogs.
-
Quantification: Establishing high-fidelity HPLC parameters for purity assessment.
-
Validation: A chemical "self-validation" workflow to confirm the functional group identity.
Spectroscopic Identification (The "Fingerprint" Method)
The most definitive method for identifying IMB is Vibrational Spectroscopy (FTIR), as the isocyano stretching frequency is distinct from nitriles and isocyanates.
Protocol A: FTIR Characterization
Objective: Confirm the presence of the -NC functional group.
-
Sample Prep: Dissolve 2 mg of IMB in 100 µL of CHCl₃ (liquid cell) or prepare a KBr pellet (solid state).
-
Instrumentation: FTIR Spectrometer (Resolution: 2 cm⁻¹).
-
Key Diagnostic Band: Look for the strong, sharp band at 2120 ± 10 cm⁻¹ .
Comparative Data Table: Functional Group Discrimination
| Functional Group | Chemical Structure | Characteristic IR Frequency (cm⁻¹) | Intensity |
| Isocyanide (Analyte) | R-N≡C | 2110 – 2140 | Strong/Sharp |
| Nitrile (Isomer) | R-C≡N | 2220 – 2260 | Medium/Weak |
| Isocyanate (Oxidized) | R-N=C=O | 2250 – 2270 | Very Strong/Broad |
| Formamide (Hydrolysis) | R-NH-CHO | 1650 – 1690 (C=O) | Strong |
Analyst Note: If you observe a peak shift to ~2250 cm⁻¹, your sample has likely oxidized to the isocyanate or rearranged to the nitrile. If a peak appears at 1670 cm⁻¹, the sample has hydrolyzed (check solvent acidity).
Protocol B: ¹³C NMR Validation
Objective: Observe the characteristic triplet of the isocyanide carbon.
-
Solvent: CDCl₃ (Neutralized with basic alumina to prevent hydrolysis during acquisition).
-
Observation: The terminal isocyano carbon exhibits a characteristic 1:1:1 triplet (J ≈ 5–7 Hz) due to coupling with the quadrupolar ¹⁴N nucleus.
-
Shift: Expect the -NC carbon resonance at 160–165 ppm .
Chromatographic Separation (HPLC-PDA-MS)
Due to the lipophilicity of the biphenyl core (LogP ≈ 4.3), Reverse Phase Chromatography (RP-HPLC) is the standard.
Protocol C: HPLC Method Parameters
System: Agilent 1290 / Waters UPLC equivalent Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm. Reasoning: End-capping is crucial to reduce silanol activity, which can catalyze the degradation of the isocyano group.
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 7.5). Do not use Formic Acid or TFA.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |
| 0.0 | 50 | 1.0 | Equilibration |
| 10.0 | 95 | 1.0 | Elution of IMB |
| 12.0 | 95 | 1.0 | Wash |
| 12.1 | 50 | 1.0 | Re-equilibration |
Detection:
-
UV/PDA: 254 nm (Biphenyl absorption) and 210 nm.
-
MS (ESI+): Positive Mode.
-
Target Mass: [M+H]⁺ = 210.25 Da.
-
Adducts: [M+Na]⁺ = 232.25 Da often dominates due to lack of basic nitrogen for protonation.
-
Chemical Validation: The "Acid Test" Workflow
To ensure the detected peak is indeed the isocyanide and not a co-eluting impurity, use this destructive validation test. Isocyanides rapidly hydrolyze to formamides in acid, whereas nitriles require harsh conditions (boiling acid) to hydrolyze.
Workflow Logic
-
Run Standard: Inject Sample A (Neutral).
-
Acidify: Add 10 µL of 1M HCl to Sample A. Wait 30 mins.
-
Re-run: Inject Sample A (Acidified).
-
Confirmation: The Peak at RT 1 (Isocyanide) should disappear and be replaced by a new peak at RT 2 (Formamide) with Mass [M+18].
Visualization: Validation Decision Tree
Figure 1: The "Acid Test" workflow for confirming isocyanide functionality via rapid hydrolysis.
Analytical Decision Matrix (Isomer Differentiation)
When synthesizing or sourcing IMB, contamination with the nitrile isomer (3-cyano-4-methoxybiphenyl) is a common risk. Use this logic flow to classify the material.
Figure 2: Spectroscopic decision tree for differentiating the target isocyanide from common isomers and oxidation products.
References
-
PubChem. (2025). 3-Isocyanato-4-methoxybiphenyl (Isocyanate Analog Data).[1][2][3] National Library of Medicine. Link
-
ChemicalBook. (2024). 3-Isocyano-4-methoxy-1,1'-biphenyl Product Entry (CAS 730964-89-3).[1][4][5]Link
-
MDPI. (2023). Investigation of the Vibrational Characteristics of Isocyano-Indole: Utilizing the Isonitrile Group as an Infrared Probe.[6][7] Molecules.[8][9][10][7][11][12][13][14] Link
-
Royal Society of Chemistry. (2016). Beta-Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile. PCCP. Link
-
BenchChem. (2025).[11] Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis.Link
Sources
- 1. 1983-95-5_2-isocyano-1-methoxy-4-nitrobenzeneCAS号:1983-95-5_2-isocyano-1-methoxy-4-nitrobenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. Benzene, 1-isocyano-2-methoxy- (9CI) | 20771-60-2 [chemicalbook.com]
- 3. 化工产品目录_字母排序 M_第1608页_Chemicalbook [m.chemicalbook.com]
- 4. 3-ISOCYANO-4-METHOXY-1,1'-BIPHENYL | 730964-89-3 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peerj.com [peerj.com]
- 14. β-Isocyanoalanine as an IR probe: comparison of vibrational dynamics between isonitrile and nitrile-derivatized IR probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: 3-Isocyano-4-methoxybiphenyl in Advanced Materials Science
Executive Summary
3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3) is a highly versatile building block in modern materials science. Unlike simple aliphatic isocyanides, this molecule combines a reactive isocyano group with a rigid, conjugated biphenyl core and an electron-donating methoxy substituent. This unique structural triad makes it an exceptional candidate for developing stimuli-responsive luminescent materials, highly conductive self-assembled monolayers (SAMs) for molecular electronics, and high-refractive-index polymers.
This application note details the mechanistic causality behind its performance and provides self-validating protocols for its implementation across three primary domains of materials science.
Structural Causality & Mechanistic Design
The utility of 3-Isocyano-4-methoxybiphenyl is dictated by three highly synergistic structural features:
-
The Isocyano (-N≡C) Group: Acts as a powerful
-donor and -acceptor. This enables robust, non-destructive coordination to transition metals (Au, Pt, Pd) and metallic surfaces 11]. -
The Biphenyl Core: Imparts structural rigidity and extended
-conjugation. In solid-state materials, this facilitates stacking and provides a low-resistance tunneling pathway for charge carriers 2. -
The Methoxy (-OCH₃) Group: As an electron-donating group (EDG), it increases the electron density on the terminal isocyanide carbon, significantly strengthening metal-ligand bonds. Furthermore, it lowers the ionization potential of the molecule, tuning the Highest Occupied Molecular Orbital (HOMO) level for optimal charge injection in semiconductor applications 3.
Application I: Mechanochromic Luminescent Gold(I) Complexes
Theory & Causality
Aryl isocyanides coordinate linearly to Gold(I) centers. In the solid state, these complexes self-assemble via aurophilic interactions (Au···Au contacts typically < 3.6 Å). The extended
Protocol: Synthesis and Evaluation of Au(I) Mechanochromic Probes
-
Metallation: Dissolve 1.0 equivalent of
(tht = tetrahydrothiophene) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. -
Ligand Exchange: Add 1.05 equivalents of 3-Isocyano-4-methoxybiphenyl dropwise. The strong
-donating ability of the isocyanide thermodynamically drives the displacement of the labile tht ligand. -
Crystallization: Stir for 2 hours at 298 K. Concentrate the solvent in vacuo and precipitate the complex using cold hexane. Filter and dry to obtain the microcrystalline powder.
-
Mechanochromic Testing: Place the pristine powder on a quartz slide and measure the baseline photoluminescence (PL) under 365 nm UV excitation. Apply mechanical shearing using a glass spatula. Re-measure the PL spectrum.
-
Reversibility: Expose the sheared powder to DCM vapor for 5 minutes to induce recrystallization.
Self-Validation: The protocol is successful if the post-grinding spectrum shows a measurable bathochromic (red) shift (>50 nm) that fully reverses back to the baseline emission upon solvent fuming.
Figure 1: Reversible mechanochromic luminescence cycle of Gold(I) isocyanide complexes.
Application II: Conductive Self-Assembled Monolayers (SAMs)
Theory & Causality
While alkanethiols are the historical standard for SAMs on gold, aryl isocyanides offer distinct electronic advantages. Isocyanides bind to Au(111) via an upright
Protocol: Fabrication of Isocyanide SAMs on Au(111)
-
Substrate Preparation: Clean an Au(111)-coated silicon wafer using a freshly prepared piranha solution (3:1
: ) for 10 minutes. (Caution: Highly reactive). Rinse copiously with Milli-Q water and absolute ethanol. -
Solution Preparation: Prepare a 1.0 mM solution of 3-Isocyano-4-methoxybiphenyl in anhydrous ethanol. The methoxy group ensures rapid dissolution.
-
Self-Assembly: Immerse the clean Au(111) substrate into the isocyanide solution. Incubate in the dark at 298 K for 24 hours to ensure dense packing and upright orientation.
-
Post-Processing: Remove the substrate, rinse thoroughly with pure ethanol to remove physisorbed multilayers, and dry under a gentle stream of ultra-high purity
.
Self-Validation: Successful assembly is validated by an Attenuated Total Reflection Infrared (ATR-IR) peak at ~2110 cm⁻¹ (coordinated N≡C stretch) and a water contact angle consistent with a methoxy-terminated aromatic surface.
Figure 2: Workflow for the fabrication of 3-Isocyano-4-methoxybiphenyl SAMs on Au(111).
Application III: Multicomponent Polymerization (MCP)
Theory & Causality
Isocyanides are highly reactive building blocks in multicomponent polymerizations (e.g., Passerini and Ugi reactions). When reacted with dialdehydes and dicarboxylic acids, 3-Isocyano-4-methoxybiphenyl acts as a pendant group modifier. Incorporating the rigid, electron-rich methoxybiphenyl moiety into polymer side-chains significantly enhances thermal stability and increases the refractive index (RI) of the resulting thin films, making them ideal for advanced optical coatings 22].
Protocol: Passerini Three-Component Polymerization (P-3CP)
-
Monomer Mixing: In a Schlenk flask, dissolve a dialdehyde (1.0 eq) and a dicarboxylic acid (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Isocyanide Addition: Add 3-Isocyano-4-methoxybiphenyl (2.0 eq) to the mixture. The reaction proceeds efficiently at room temperature without a metal catalyst.
-
Polymerization: Stir the mixture for 24 hours. The isocyanide undergoes an
-addition with the oxocarbenium intermediate, followed by an acyl transfer to form a sequence-defined poly( -acyloxycarboxamide). -
Purification: Precipitate the viscous solution into an excess of cold methanol. Filter the polymer, wash with methanol, and dry under vacuum at 40°C.
Self-Validation: The reaction is self-validating when FT-IR shows the complete disappearance of the characteristic isocyanide N≡C stretch (~2120 cm⁻¹) and the appearance of strong amide carbonyl stretches (~1650 cm⁻¹).
Quantitative Data Summary
The following table summarizes the structural impacts of 3-Isocyano-4-methoxybiphenyl across the discussed material systems:
| Material System | Role of 3-Isocyano-4-methoxybiphenyl | Key Performance Metric | Causality / Mechanism |
| Gold(I) Complexes | Ligand / Fluorophore | Bathochromic shift (Mechanochromism) | Extended |
| Au(111) SAMs | Surface Anchor / Molecular Wire | High conductivity, low injection barrier | |
| Passerini Polymers | Pendant Monomer | High Refractive Index (RI > 1.6) | Rigid biphenyl core increases molecular polarizability and thermal stability. |
References
-
Luminescent Mechanochromic 9-Anthryl Gold(I) Isocyanide Complex with an Emission Maximum at 900 nm after Mechanical Stimulation Journal of the American Chemical Society (ACS Publications)[Link]
-
A Comparative Investigation of Aryl Isocyanides Chemisorbed to Palladium and Gold: An ATR-IR Spectroscopic Study Langmuir (ACS Publications)[Link]
-
Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy The Journal of Chemical Physics (AIP Publishing)[Link]
-
Multicomponent isocyanide-based synthesis of reactive styrenic and (meth)acrylic monomers and their RAFT (co)polymerization Polymer Chemistry (RSC Publishing)[Link]
-
Multicomponent Polymerization of Alkynes, Isocyanides, and Isocyanates toward Heterocyclic Polymers Macromolecules (ACS Publications)[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Isocyano-4-methoxybiphenyl Synthesis
Case ID: ISO-BIPH-04 Subject: Yield Optimization & Stability Protocols for Electron-Rich Aryl Isocyanides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Support
Executive Summary
The synthesis of 3-Isocyano-4-methoxybiphenyl presents a specific set of challenges common to electron-rich aryl isocyanides. The methoxy group at the para position (relative to the biphenyl linkage) and ortho position (relative to the isocyanide) acts as a strong electron-donating group (EDG). While this increases the nucleophilicity of the isocyanide—making it excellent for multicomponent reactions (e.g., Ugi, Passerini)—it simultaneously renders the molecule highly susceptible to acid-catalyzed polymerization and hydrolysis .
This guide deviates from standard textbook protocols by prioritizing pH control and stationary phase deactivation , which are the two primary causes of yield loss for this specific scaffold.
Module 1: The Reaction Pathway & Critical Control Points
The synthesis consists of two phases: Formylation of the amine precursor and Dehydration to the isocyanide.
Visual Workflow (DOT Diagram)
The following diagram outlines the critical decision nodes where yields are typically lost.
Caption: Critical control points in the synthesis of 3-Isocyano-4-methoxybiphenyl. Note the strict requirement for amine conversion before dehydration.
Module 2: Detailed Protocols & Causality
Phase 1: Formylation (The Precursor)
Objective: Synthesize N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide. Common Failure: Residual amine inhibits the dehydration step.
Protocol:
-
Reagent System: Use Acetic Formic Anhydride (AFA) generated in situ (Formic acid + Acetic anhydride). This is superior to refluxing formic acid for electron-rich amines as it prevents thermal degradation.
-
Procedure:
-
Mix Formic acid (1.2 equiv) and Acetic anhydride (1.1 equiv) at 0°C; stir for 30 mins to form AFA.
-
Add solution of 3-Amino-4-methoxybiphenyl in DCM dropwise.
-
Why? The ortho-methoxy group provides steric bulk. AFA is a more potent electrophile than formic acid, ensuring complete formylation of the sterically hindered amine.
-
-
Validation: TLC must show zero baseline material (amine). If amine remains, the subsequent
reaction will produce complex tars due to cross-coupling.
Phase 2: Dehydration (The Yield Maker)
Objective: Convert formamide to isocyanide.
Method: Phosphoryl Chloride (
The "Self-Validating" Protocol:
-
Solvation: Dissolve the formamide (1.0 equiv) in dry DCM (0.2 M concentration). Add
(5.0 equiv).-
Note: The large excess of base is non-negotiable. It acts as a buffer against the HCl generated.
-
-
Cryogenic Addition: Cool to -5°C to 0°C . Add
(1.2 equiv) dropwise.-
Warning: If the temperature exceeds 5°C, the Vilsmeier-Haack competing pathway activates, leading to formylation of the aromatic ring (yield loss).
-
-
Monitoring: Reaction is usually fast (< 1 hour). Monitor by TLC.[1][2]
-
The Quench (Crucial): Pour the reaction mixture into a rapidly stirring solution of Sat.
(Sodium Carbonate).
Phase 3: Purification (The "Dirty Little Secret")
Issue: Isocyanides are acid-sensitive. Standard silica gel (
Solution: Deactivated Silica Gel
-
Prepare the slurry of silica gel in your eluent (e.g., Hexanes/EtOAc).
-
Add 2% v/v Triethylamine (
) to the slurry. -
Flush the column with this buffer before loading the sample.
-
Why? The amine neutralizes the acidic silanol (Si-OH) sites, allowing the isocyanide to pass through intact [1].
Module 3: Troubleshooting Guide (FAQ)
Symptom: "My product turned into a black tar during workup."
Diagnosis: Acid-catalyzed polymerization.
Root Cause: The methoxy group makes the isocyanide carbon electron-rich. In the presence of trace acid (from
-
Increase the
equivalents in the reaction to 5.0+. -
Ensure the quench solution (
) is cold and in excess. -
Never use HCl or acidic brine for washing.
Symptom: "I smell the isocyanide (foul odor), but I isolated nothing."
Diagnosis: Hydrolysis on Silica.
Root Cause: You used standard, untreated silica gel. The product decomposed on the column.
Fix: Use the 2%
Symptom: "Low yield, recovered starting material (Formamide)."
Diagnosis: Insufficient Dehydrating Power.
Root Cause:
Data Summary: Method Comparison
| Feature | Method A: | Method B: Burgess Reagent |
| Scale | Gram to Kilogram | Milligram |
| Cost | Low | High |
| pH Conditions | Requires basic buffer | Neutral |
| Temp Control | Critical (< 0°C) | Room Temp |
| Yield (Optimized) | 85-92% | 90-95% |
| Major Risk | Acidic Polymerization | Reagent Cost/Availability |
Troubleshooting Logic Tree
Caption: Diagnostic logic for common failure modes in isocyanide synthesis.
References
-
Deactivated Silica for Isocyanide Purification: W. P. Fehlhammer, et al., "Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret," ResearchGate, 2022. Note: Validates the necessity of base-modified silica for electron-rich isocyanides.
- S. M. Creedon, et al., "Burgess Reagent in Organic Synthesis," J. Chem. Soc., Perkin Trans. 1, 1998.
-
General Isocyanide Synthesis (Ugi Procedure): R. Obrect, et al., "Isocyanides by Dehydration of Formamides," Organic Syntheses, Coll. Vol. 6, p. 232, 1988. Note: The foundational protocol for POCl3 dehydration.
-
Polymerization Risks: T. M. Swager, et al., "Fast Living Polymerization of Challenging Aryl Isocyanides," Macromolecules, 2018. Note: Highlights the sensitivity of electron-rich aryl isocyanides to polymerization.
Sources
Technical Support Center: Purification of 3-Isocyano-4-methoxybiphenyl
Executive Summary: The "Dual-Threat" Molecule
You are likely encountering difficulties with 3-Isocyano-4-methoxybiphenyl due to two conflicting physicochemical properties:
-
Acid Lability: The isocyanide (isonitrile) group is extremely sensitive to acid-catalyzed hydrolysis, reverting to the formamide precursor (N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide) upon contact with standard silica gel.[1]
-
Olfactory Potency: Like all isocyanides, this compound possesses a pervasive, nausea-inducing odor that adheres to glassware and vacuum lines, posing a significant contamination risk to your laboratory environment.[1]
This guide provides field-proven protocols to bypass these failure points, moving beyond standard textbook methods to robust, industrial-grade purification strategies.
Critical Purification Workflows
Module A: The "Buffered Silica" Protocol (Chromatography)
Use this method if your crude purity is <85% or if you have significant baseline impurities.
The Mechanism of Failure: Standard silica gel (SiO
The Fix: You must chemically modify the stationary phase to a basic pH before the compound touches it.
Step-by-Step Protocol:
-
Eluent Preparation: Prepare your mobile phase (typically Hexanes/Ethyl Acetate, given the lipophilicity of the biphenyl core).
-
Critical Additive: Add 1–2% Triethylamine (Et
N) to the solvent mixture.
-
-
Slurry Packing:
-
Column Equilibration: Flush the packed column with 2 column volumes (CV) of the Et
N-doped solvent.[1] -
Loading: Dissolve your crude 3-Isocyano-4-methoxybiphenyl in a minimum amount of Et
N-doped eluent (or Toluene/DCM if solubility is poor) and load. -
Elution: Run the column using the Et
N-doped solvent.-
Note: The isocyanide will typically move faster (higher R
) than the formamide precursor due to the loss of hydrogen-bonding capability.
-
Expert Tip: Do not use Acetone or Alcohols in your eluent if possible. Isocyanides can undergo multicomponent reactions (Passerini/Ugi type) or solvolysis in protic solvents under certain conditions. Stick to aprotic solvents (Hexanes, DCM, EtOAc, Toluene).
Module B: Recrystallization (The Scalable Alternative)
Use this method for >1g scale or if the compound is a solid (melting point likely >60°C due to the biphenyl core).
Chromatography is often unnecessary for this compound. The biphenyl backbone confers high crystallinity.
| Solvent System | Solubility at Hot | Solubility at Cold | Outcome |
| Ethanol (Abs.) | High | Low | Recommended. Good recovery, removes polar impurities.[1] |
| Hexanes/DCM | Moderate | Low | Good for removing non-polar oils. |
| Toluene | High | Moderate | Use only if EtOH fails; difficult to dry. |
Protocol:
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Optional: Add activated charcoal to remove colored impurities; filter hot through Celite.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Wash crystals with cold, basic Ethanol (add 1 drop of Et
N to the wash solvent to prevent surface hydrolysis during drying).
Odor Mitigation & Safety (The "Stench" Protocol)
Isocyanide odor is not just a nuisance; it is a chemical hygiene failure. You must oxidize the isocyanide to a carbamate/isocyanate to destroy the odor.
The Bleach Trap Setup
Never vent a rotovap or vacuum pump directly to the hood when working with this compound.
Caption: Essential vacuum line configuration. The Bleach Bubbler oxidizes escaping isocyanide vapors before they enter the pump or exhaust.
Glassware Decontamination:
-
Do NOT wash glassware in the open sink.
-
Soak all flasks, stir bars, and spatulas in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours.
-
Rinse with water, then Acetone.
-
Alternative: Acidic Methanol (HCl/MeOH) hydrolyzes isocyanides to amines (which smell like fish but are less potent), but Bleach is superior for total destruction.[1]
Decision Matrix: Which Method to Choose?
Caption: Workflow logic for selecting the optimal purification method based on the physical state of the crude material.
Frequently Asked Questions (FAQ)
Q: My product turned purple/black on the column. What happened? A: This is characteristic of acid-catalyzed polymerization or decomposition.[1] You likely forgot to add Triethylamine to the eluent, or you did not equilibrate the column long enough to neutralize the silica.
Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina (Activity Grade II or III) is actually safer for isocyanides than silica because it lacks acidic protons. However, it offers lower resolution. If you have close-running impurities (like the formamide), buffered silica is preferred.[1]
Q: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Isocyanides can undergo slow oxidation or rearrangement to nitriles at room temperature.
Q: The NMR shows a small aldehyde peak. Where did that come from?
A: This indicates hydrolysis. The isocyanide (
References
-
Purification of Acid-Sensitive Isocyanides
-
Isocyanide Handling & Deodorization
-
Protocol: "SOP for Stench Chemicals (Isonitriles)." Columbia University EH&S. (Mandates bleach oxidation for glassware and cold traps).[7]
-
-
General Synthesis & Stability of Aromatic Isocyanides
-
Silica Gel Properties & Modification
Sources
- 1. prepchem.com [prepchem.com]
- 2. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 3. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 4. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Chromatography [chem.rochester.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Stability issues of 3-Isocyano-4-methoxybiphenyl under reaction conditions
Product Code: ICMB-3-4 | CAS: (Analogous Ref: 480439-22-3 for Isocyanate derivative - Note: Ensure distinction)[1][2]
Welcome to the technical support hub for 3-Isocyano-4-methoxybiphenyl . This guide is designed for researchers encountering stability challenges with electron-rich aromatic isocyanides. Unlike aliphatic isocyanides, this compound exhibits unique sensitivity due to the ortho-methoxy substituent on the biphenyl core.
Part 1: Critical Stability Profile
The "Ortho-Effect" Vulnerability
The stability of 3-Isocyano-4-methoxybiphenyl is dictated by the electronic interplay between the isocyanide (
-
Electronic Activation: The methoxy group is a strong
-donor.[1][2] Being ortho to the isocyanide, it significantly increases the electron density on the terminal carbon of the isocyanide. -
Consequence: While this makes the compound a more potent nucleophile (excellent for Ugi/Passerini reactions), it drastically lowers the activation energy for acid-catalyzed hydrolysis . Even trace acidity from unneutralized chloroform or silica gel can trigger decomposition.[2]
Stability Data Summary
| Parameter | Specification / Behavior | Critical Threshold |
| Storage Temp | Decomposes rapidly | |
| Acid Sensitivity | High (Hydrolyzes to Formamide) | pH |
| Oxidation | Moderate (Forms Isocyanate) | Sensitive to atmospheric |
| Thermal Limit | Rearranges to Nitrile (exothermic).[1][2] | |
| Solvent Compat. | DCM, THF, Toluene, MeCN | Avoid: Protic solvents with acidic trace. |
Part 2: Troubleshooting Guides (FAQ Format)
Scenario A: "My starting material turned into a violet/brown sludge before the reaction began."
Diagnosis: Acid-Catalyzed Polymerization.[1][2] Aryl isocyanides are prone to polymerization in the presence of Lewis or Brønsted acids.[3] The "sludge" indicates the formation of poly(iminomethylenes).
Root Cause:
-
Use of CDCl₃ (Chloroform-d) for NMR that was not neutralized.[1][2] Chloroform naturally decomposes to form HCl.[2]
-
Exposure to acidic silica gel during purification.[2]
Corrective Protocol:
-
Solvent Prep: Pass all halogenated solvents through a plug of basic alumina before dissolving the isocyanide.
-
NMR Check: Use
(Benzene-d6) or neutralize with anhydrous beads in the NMR tube. -
Purification: Never use standard silica. Use neutral alumina or silica pre-treated with 2%
(Triethylamine).[2]
Scenario B: "The characteristic foul odor disappeared, but I isolated a solid that isn't my product."
Diagnosis: Hydrolysis to Formamide.[2] The "loss of smell" is the primary indicator that the isocyanide functionality has been destroyed. The product is likely N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide .[1][2]
Mechanism:
The electron-rich isocyanide carbon is protonated, followed by water attack.[1][3]
Corrective Protocol:
-
Dehydration: If the formamide is isolated, you can regenerate the isocyanide using
and in DCM (The Ugi Procedure). -
Reaction Buffering: Add a mild base (e.g., Pyridine or 2,6-Lutidine) to your reaction mixture if the reaction allows, to scavenge adventitious protons.
Scenario C: "Yields are low in Palladium-catalyzed cross-couplings."
Diagnosis: Catalyst Poisoning (Strong
Corrective Protocol:
-
Ligand Exchange: Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) that bind tighter than the isocyanide.
-
Slow Addition: Do not add the isocyanide all at once. Use a syringe pump to maintain a low instantaneous concentration, allowing the catalytic cycle to turnover before the metal is saturated.
Part 3: Visualized Mechanisms & Workflows
Degradation Pathways of 3-Isocyano-4-methoxybiphenyl
This diagram illustrates the three primary fates of the molecule under suboptimal conditions.
Caption: The methoxy group accelerates the acid pathway (Red) significantly compared to unsubstituted phenyl isocyanide.[1]
Troubleshooting Decision Tree
Follow this logic flow when observing reaction failure.
Caption: Diagnostic workflow to distinguish between catalyst deactivation and substrate decomposition.[1][2]
Part 4: Synthesis & Recovery Protocol
If your batch has hydrolyzed to the formamide (N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide), do not discard it.[1][2] It can be dehydrated back to the isocyanide.
Dehydration Protocol (Ugi Method):
-
Dissolve: 1.0 eq Formamide in dry DCM (
).[2] -
Base: Add 3.0 eq Diisopropylamine (or
).[2] Cool to . -
Reagent: Dropwise addition of 1.1 eq
(Phosphoryl chloride). -
Monitor: Stir 1h at
. Monitor by TLC (Isocyanide is usually less polar than formamide).[2] -
Quench: Pour into ice-cold saturated
solution (Basic quench is vital to prevent immediate re-hydrolysis).
References
-
Ugi, I. (1962).[2] "The Isonitrile—Nitrile Rearrangement." Angewandte Chemie International Edition, 1(1), 8-21.[1][2] [1]
-
Nenajdenko, V. G. (Ed.).[2] (2012).[2][4] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1][2] (Chapter 2: Stability and Reactivity).[2] [1]
-
Sureshbabu, V. V., et al. (2011).[2] "Synthesis of Isocyanides from Formamides using TCT/NMM." Tetrahedron Letters, 52(15), 1715-1719.[1][2] [1]
-
Boyarskiy, V. P., et al. (2015). "Isocyanides as Ligands in Catalytic Metal Complexes." Chemical Reviews, 115(7), 2698–2779. [1]
Sources
- 1. 4-METHOXYPHENYL ISOCYANIDE | 10349-38-9 [chemicalbook.com]
- 2. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE [vedantu.com]
- 4. Ethyl isocyanide on hydrolysis in acidic medium ge [cdquestions.com]
Optimization of reaction conditions for 3-Isocyano-4-methoxybiphenyl
Welcome to the Technical Support Center for the synthesis and optimization of 3-Isocyano-4-methoxybiphenyl . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the mechanistic causality behind reaction conditions, troubleshoot common failure modes, and provide self-validating protocols to ensure your success in synthesizing this valuable aryl isocyanide building block.
Reaction Logic & Mechanistic Causality
The synthesis of 3-Isocyano-4-methoxybiphenyl relies on the dehydration of its corresponding precursor, N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide.
The Electronic Challenge: The 4-methoxy group is strongly electron-donating via resonance. This increases the electron density on the aromatic ring and the formamide nitrogen. While this nucleophilicity accelerates the initial attack on the dehydrating agent, it also makes the resulting isocyano carbon highly nucleophilic. Consequently, the final product is extremely susceptible to electrophilic attack by residual protons, leading to rapid acid-catalyzed polymerization if the reaction environment is not strictly buffered[1].
To bypass the harsh, highly exothermic conditions of traditional Phosphorus Oxychloride (POCl
Mechanistic pathway for formamide dehydration using the PPh3/I2 system.
Troubleshooting Guide & FAQs
Q: Why am I observing a dark, viscous tar instead of crystalline 3-Isocyano-4-methoxybiphenyl?
A: This indicates thermal or acid-catalyzed polymerization. Because the methoxybiphenyl system is electron-rich, the isocyanide is highly reactive.
Causality: If the base (e.g., Et
Q: Which dehydrating agent should I choose for scaling up the synthesis of this specific compound?
A: While POCl
Q: My product degrades during silica gel chromatography. How can I purify it without yield loss?
A: Isocyanides are sensitive to the acidic silanol groups on standard silica gel, which catalyze their hydration back to formamides.
Causality: The electron-donating methoxy group increases the electron density on the isocyano carbon, making it a prime target for electrophilic protons on the silica surface.
Solution: Pre-treat your silica gel with 1–2% Et
Troubleshooting logic tree for common issues in aryl isocyanide synthesis.
Optimization Data for Aryl Formamide Dehydration
The following table summarizes the quantitative optimization data for dehydrating electron-rich aryl formamides (acting as the model for 3-Isocyano-4-methoxybiphenyl), allowing you to select the best conditions for your lab's constraints.
| Dehydrating System | Base | Solvent | Temp (°C) | Time | Yield | Mechanistic Advantage / Causality |
| POCl | Et | DCM or Et | 0 | < 5 min | 85–95% | Highly electrophilic Vilsmeier intermediate drives rapid elimination; requires strict temperature control to prevent thermal degradation[1]. |
| Na | None (Milling) | 25 | 1 h | 80–90% | Forms a sulfonate ester; mild elimination avoids corrosive HCl gas generation. Excellent for solid-state biphenyl substrates[4]. | |
| PPh | Et | DCM | 0 to 25 | 30 min | 88–92% | Phosphonium activation is highly tolerant of electron-rich rings; byproducts (Ph |
Self-Validating Standard Operating Procedure (SOP)
Protocol: Synthesis of 3-Isocyano-4-methoxybiphenyl via PPh
Step 1: Reagent Preparation & System Purging
-
Charge a flame-dried round-bottom flask with N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (1.0 eq) and Triphenylphosphine (PPh
, 1.2 eq). -
Causality: PPh
acts as the oxygen acceptor. Using a slight excess ensures complete conversion of the formamide without leaving unreacted starting material, which is difficult to separate from the product. -
Purge the flask with Argon for 5 minutes.
Step 2: Solvation and Base Addition
-
Dissolve the solids in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Add Triethylamine (Et
N, 2.5 eq) and stir for 5 minutes. -
Causality: Et
N serves a dual purpose: it acts as the base for the final elimination step and buffers the system against the Hydroiodic acid (HI) generated, preventing acid-catalyzed polymerization of the electron-rich isocyanide.
Step 3: Electrophilic Activation
-
Cool the mixture to 0 °C using an ice bath.
-
Add Iodine (I
, 1.2 eq) portion-wise over 10 minutes. -
Validation Checkpoint 1: The solution will initially turn dark brown (dissolved I
) and then rapidly decolorize or turn pale yellow as the Ph PI complex forms and reacts with the formamide. A persistent dark color indicates complete consumption of the formamide.
Step 4: Elimination and Maturation
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 30 minutes.
-
Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The isocyanide product will elute significantly faster (higher R
) than the polar formamide precursor. A distinct, pungent "isocyanide odor" will also be noticeable (handle strictly in a fume hood).
Step 5: Quenching and Workup
-
Quench the reaction with saturated aqueous Sodium Thiosulfate (Na
S O ) to reduce any unreacted iodine. -
Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Causality: Removing residual iodine prevents oxidative degradation of the electron-rich methoxybiphenyl ring during storage.
Step 6: Purification
-
Purify the crude residue by filtration through a short plug of basic alumina, eluting with Hexanes/DCM (1:1).
-
Causality: Basic alumina is chosen over silica gel to prevent hydration. The non-polar 3-Isocyano-4-methoxybiphenyl elutes rapidly, while the highly polar Triphenylphosphine oxide (Ph
PO) byproduct is retained on the baseline[2].
References
- Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.Thieme Connect.
- A more sustainable and highly practicable synthesis of aliphatic isocyanides.Green Chemistry (RSC Publishing).
- A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.
- A trustworthy mechanochemical route to isocyanides.Beilstein Journals.
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - A trustworthy mechanochemical route to isocyanides [beilstein-journals.org]
Isocyanide Chemistry Technical Support Center: Synthesis, Handling, and Multicomponent Reactions
Welcome to the Isocyanide Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the most critical bottlenecks in isocyanide chemistry. From mitigating the notorious odor and toxicity of volatile isonitriles to troubleshooting the mechanistic nuances of the Ugi and Passerini multicomponent reactions (IMCRs), this resource synthesizes field-proven protocols with rigorous mechanistic causality.
Section 1: Isocyanide Synthesis & Handling Operations
Q1: How can I synthesize volatile isocyanides without contaminating the laboratory with their foul odor, and how do I decontaminate my glassware?
Causality & Insight: Volatile isocyanides interact strongly with olfactory receptors, making them detectable and highly unpleasant even at parts-per-billion levels[1]. The classic Hofmann synthesis (using chloroform and a strong base) often generates difficult-to-separate mixtures and exacerbates exposure[2]. A more controlled, high-yielding approach is the dehydration of N-substituted formamides using phosphorus oxychloride (POCl₃) and triethylamine[2].
To mitigate odor during storage and handling, recent advances demonstrate that forming noncovalent halogen bonds between the isocyano carbon lone pair and iodoperfluorobenzenes reduces the air concentration of the isocyanide by up to 50-fold[3]. Crucially, this adduct formation does not compromise the isocyanide's reactivity in downstream multicomponent reactions[3]. For glassware decontamination, water alone is ineffective due to the functional group's stability at physiological pH[4]. Acidic hydrolysis is strictly required to rapidly convert the isocyanide back into a formamide or primary amine.
Protocol 1: Self-Validating Formamide Dehydration & Decontamination
-
Reaction Setup: Flame-dry a round-bottom flask. Charge with N-substituted formamide (1.0 eq) and anhydrous dichloromethane (DCM)[2].
-
Dehydration: Cool the reaction to 0 °C in an ice bath. Dropwise, add POCl₃ (1.2 eq) with vigorous stirring. The reaction relies on the electrophilic activation of the formamide oxygen[2].
-
Base Addition: Slowly add triethylamine (2.5 eq). Self-validation step: The immediate formation of a dense white precipitate (triethylammonium chloride) confirms the elimination reaction is proceeding successfully.
-
Quench & Workup: Quench carefully with cold saturated aqueous NaHCO₃ to hydrolyze excess POCl₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
-
Glassware Decontamination: Immediately rinse all contaminated glassware with a 1:10 mixture of concentrated hydrochloric acid and methanol[5]. Allow it to sit in the fume hood for 30 minutes before standard washing.
Workflow for the synthesis and handling of isocyanides via formamide dehydration.
Section 2: Troubleshooting Ugi and Passerini Multicomponent Reactions
Q2: My Ugi four-component reaction (U-4CR) is yielding significant amounts of the Passerini three-component reaction (P-3CR) byproduct. How do I shift the selectivity?
Causality & Insight: The Ugi and Passerini reactions share a common starting trajectory but diverge mechanistically based on the presence and reactivity of the imine intermediate[6]. In a Ugi reaction, the amine and carbonyl must first condense to form an imine. If the amine is sterically hindered, electronically deactivated, or if the solvent does not support imine formation, the isocyanide will bypass the amine and directly attack the electrophilically activated carbonyl (oxocarbenium ion), leading to the Passerini α-acyloxy amide byproduct[7].
Solution: Pre-form the imine. Stir the aldehyde and amine together for 30–60 minutes before introducing the carboxylic acid and isocyanide[7]. Additionally, switch to a polar protic solvent (e.g., methanol or 2,2,2-trifluoroethanol); these solvents stabilize the ionic nitrilium intermediate and facilitate the necessary proton transfers for the Ugi pathway[8].
Q3: Why is my Passerini reaction sluggish, and how can I optimize the solvent system?
Causality & Insight: Unlike the Ugi reaction, the exact mechanism of the Passerini reaction is widely postulated to follow a non-ionic, concerted pathway involving a hydrogen-bonded cyclic transition state between the carbonyl, isocyanide, and carboxylic acid[8]. Because it does not rely on stabilizing separated ionic charges, the Passerini reaction is accelerated in non-polar, aprotic solvents like DCM or THF[7]. If your reaction is sluggish, ensure your solvents are strictly anhydrous, as water can competitively react with the isocyanide[7].
Data Presentation: Solvent and Condition Optimization for IMCRs
| Parameter | Ugi Four-Component Reaction (U-4CR) | Passerini Three-Component Reaction (P-3CR) |
| Target Product | α-Acylamino amide[9] | α-Acyloxy amide[8] |
| Key Intermediate | Imine | Hydrogen-bonded complex |
| Preferred Solvents | Polar Protic (MeOH, Trifluoroethanol)[8] | Non-polar Aprotic (DCM, THF)[7] |
| Common Byproducts | Passerini adduct (if imine formation fails)[7] | Carboxylic acid anhydrides, oxidized aldehydes[7] |
| Optimization Strategy | Pre-form imine; use high reactant concentrations[8] | Ensure anhydrous conditions; gentle heating (40°C)[7] |
Protocol 2: Standardized Ugi Four-Component Reaction (U-4CR)
-
Imine Pre-formation: In a reaction vial, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol (1.0 M concentration). Stir at room temperature for 30 minutes to ensure complete Schiff base formation[1]. Self-validation: A distinct color change (often yellowing) indicates successful imine formation.
-
Component Addition: Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The order of addition is critical to prevent the isocyanide from reacting prematurely with the aldehyde[7].
-
Reaction & Mumm Rearrangement: Stir at room temperature for 12–24 hours. The nucleophilic attack of the isocyanide on the imine generates a highly reactive nitrilium ion, which is trapped by the carboxylate. A subsequent irreversible intramolecular Mumm rearrangement yields the stable bis-amide[8].
-
Isolation: Evaporate the methanol. Redissolve in ethyl acetate, wash with saturated NaHCO₃, 1M HCl, and brine to remove unreacted starting materials.
Mechanistic divergence between the Ugi and Passerini multicomponent reactions.
Section 3: Bioorthogonal Applications of Isocyanides
Q4: I am attempting to use an isocyanide for bioorthogonal labeling in live cells. Which ligation strategy offers the best kinetics and orthogonality?
Causality & Insight: Isocyanides are exceptionally small bioorthogonal handles (barely larger than an alkyne), which minimizes steric perturbation on the parent biomolecule[10]. For live-cell labeling, the two most validated strategies are the [4+1] cycloaddition with tetrazines and the chlorooxime ligation[10].
While tetrazine ligations are extremely fast, isocyanide-tetrazine reactions can sometimes suffer from competing hydrolysis in aqueous media. The isocyanide-chlorooxime chemistry, however, provides a highly selective, albeit slower (
References
-
MDPI - Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application 11
-
PMC - NIH - Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles8
-
ACS Publications - Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry 1
-
Frontiers - Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules 10
-
ACS Publications - Medicinal Chemistry of Isocyanides 12
-
Organic Syntheses - 2 - Organic Syntheses Procedure (Handling & Decontamination) 5
-
Benchchem - Troubleshooting Failed Reactions with 2-Methyl-4-nitrophenyl isocyanide 7
-
Smolecule - Hofmann Isocyanide Synthesis: Mechanism & Workflow2
-
ACS Publications - Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics6
-
Springer Nature - Halogen bond vs. Isocyanide odor 3
-
Illinois Chemistry - The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications 9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Polymerization of Isocyano Compounds
Target Audience: Researchers, Scientists, and Drug Development Professionals
Overview
Isocyanides (R-N≡C) are highly versatile C1 building blocks essential for multicomponent reactions (e.g., Ugi and Passerini reactions) and coordination chemistry[1]. However, the formal divalent carbon (CII) renders them highly susceptible to α-addition[1]. Under improper conditions, this reactivity triggers spontaneous or catalyzed polymerization into poly(iminomethylene) chains[2]. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent degradation and maintain the integrity of your isocyano compounds.
Frequently Asked Questions (FAQs)
Q1: What triggers the spontaneous polymerization of isocyanides during storage? Isocyanides possess a unique electronic structure where the terminal carbon acts as both a nucleophile and an electrophile. Polymerization is primarily triggered by trace transition metals (e.g., Ni, Pd, Pt), which initiate a rapid "merry-go-round" insertion mechanism[3],[4]. Additionally, environmental factors such as heat, UV light, or trace acids can initiate radical or cationic polymerization pathways[5].
Q2: How can I visually or spectroscopically distinguish between a stable monomer and a polymerized sample? Macroscopically, polymerization manifests as a noticeable increase in viscosity, cloudiness, or the formation of an insoluble precipitate[6]. You may also notice the disappearance of the notoriously foul odor typical of volatile isocyanides, as the vapor pressure drops upon polymerization[5]. Spectroscopically, the characteristic strong FT-IR stretching vibration of the –N≡C group (typically 2120–2270 cm⁻¹) will diminish, replaced by imine (–N=C<) stretches around 1600 cm⁻¹[7].
Q3: Does the chemical structure of the isocyanide affect its stability? Absolutely. Steric hindrance is the most effective structural safeguard. Bulky isocyanides, such as tert-butyl isocyanide or 2,6-disubstituted aryl isocyanides, physically block the reactive carbon, significantly retarding the coupling process[4],[5]. Conversely, heterocyclic isocyanides (e.g., 2-isocyanopyridine) or those lacking steric bulk are highly unstable at room temperature and prone to rapid polymerization or cyclization[8].
Troubleshooting Guide
Issue 1: Rapid Polymerization During Synthesis or Workup
-
Root Cause: Exposure to acidic conditions, moisture, or transition metal impurities during isolation. Water and acids protonate the terminal carbon, initiating electrophilic α-addition[2],[6].
-
Causality & Solution: Eliminate aqueous acidic workups. For polar or water-soluble isocyanides, utilize dry column chromatography or non-aqueous workups[8]. Ensure all glassware is rigorously free of transition metal residues (e.g., from previous cross-coupling reactions), as even trace Ni(II) or Pd(II) can catalyze rapid living polymerization[3],.
Issue 2: Loss of Titer and Purity During Long-Term Storage
-
Root Cause: Thermal degradation, auto-oxidation to isocyanates, or radical initiation over time[9].
-
Causality & Solution: Heat provides the activation energy for dimer/trimer formation, while oxygen can act as a radical initiator or oxidize the compound to an isocyanate[6],[9]. Store the compounds strictly at 2–8°C (or -20°C for highly reactive variants) in dark, opaque, tightly sealed containers[10]. Maintain an inert atmosphere (dry N₂ or Ar) to prevent moisture ingress.
Data Presentation: Stability Profiles
The following table summarizes the structural impact on polymerization risk and dictates the required storage parameters[10],[5],[8].
| Isocyanide Class | Example Compound | Steric Hindrance | Polymerization Risk | Recommended Storage |
| Aliphatic (Primary) | Isopropyl isocyanide | Low | High | 2–8°C, Inert Gas[10] |
| Aliphatic (Tertiary) | tert-Butyl isocyanide | High | Low to Moderate | 2–8°C, Inert Gas[2] |
| Aromatic (Unsubstituted) | Phenyl isocyanide | Low | High | -20°C, Inert Gas[8] |
| Aromatic (Substituted) | 2,6-Dimethylphenyl isocyanide | High | Low | 2–8°C, Inert Gas[5] |
| Heterocyclic | 2-Isocyanopyridine | Low | Very High | -78°C to -40°C[8] |
Experimental Protocols
Protocol 1: Purification and Immediate Stabilization
-
Scientific Rationale: By utilizing basic conditions and avoiding aqueous workups, you prevent the protonation of the isocyano carbon, which is the initiating step for acid-catalyzed α-addition.
-
Synthesis Completion: Upon completion of the formamide dehydration, quench the reaction under strictly basic conditions to avoid hydrolysis or protonation[8].
-
Non-Aqueous Workup: Bypass standard aqueous extraction. Instead, filter the crude mixture through a pad of basic alumina or use dry column chromatography to remove polar byproducts[5],[8].
-
Inhibition: For highly unstable aliphatic isocyanides, add a trace amount of a radical inhibitor (e.g., DPPH) to the purified liquid to terminate any spontaneous radical chain reactions[5].
-
Self-Validation: Run an FT-IR spectrum immediately post-purification. A sharp peak at ~2150 cm⁻¹ with no broad bands at 1600 cm⁻¹ confirms a pure, unpolymerized monomer.
Protocol 2: Long-Term Storage Setup
-
Scientific Rationale: Storing under Argon over a solid support prevents moisture ingress and acts as a physical buffer against auto-oxidation to isocyanates[9].
-
Preparation: Transfer the purified isocyanide into an amber, oven-dried glass vial to prevent UV-initiated radical formation[6].
-
Atmosphere Exchange: Purge the headspace of the vial with dry Argon for 60 seconds. Argon is heavier than Nitrogen and forms a better protective blanket over the liquid[5].
-
Desiccation: Add a small amount of activated, neutral silica gel directly to the vial to absorb any trace moisture introduced during handling[5].
-
Self-Validation: After 30 days of storage at 2–8°C, visually inspect the vial for viscosity changes. A free-flowing liquid with retained characteristic odor indicates successful stabilization.
Mechanistic and Workflow Visualizations
Mechanistic pathways of isocyanide polymerization triggered by environmental factors.
Standardized workflow for the isolation, stabilization, and storage of isocyanides.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Mechanistic studies on the nickel-catalyzed polymerization of isocyanides [academia.edu]
- 4. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 9. Self-assembly, characterization, and chemical stability of isocyanide-bound molecular wire monolayers on gold and palladium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.smolecule.com [pdf.smolecule.com]
Catalyst deactivation in 3-Isocyano-4-methoxybiphenyl reactions
The following technical guide is structured as a Tier 3 Engineering Support Response . It addresses the specific chemoselectivity and catalyst compatibility challenges inherent to 3-Isocyano-4-methoxybiphenyl .
Topic: Catalyst Deactivation in 3-Isocyano-4-methoxybiphenyl Workflows Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: Critical[1][2]
Executive Summary
You are likely experiencing reaction stalling or low turnover numbers (TON) when utilizing 3-Isocyano-4-methoxybiphenyl .[1][2] Unlike simple alkyl isocyanides, this substrate presents a "perfect storm" for transition metal deactivation (specifically Pd, Ni, and Cu):
-
Electronic Activation: The 4-methoxy group (EDG) increases electron density at the terminal carbon, making it a potent
-donor that displaces phosphine ligands.[1][2] -
Steric Shielding: The 3-biphenyl moiety creates a "pocket" that stabilizes metal-isocyanide complexes, preventing necessary reductive elimination steps.[1][2]
This guide provides diagnostic protocols and corrective actions to restore catalytic efficiency.
Part 1: Diagnostic Hub (Root Cause Analysis)
Identify your failure mode based on visual and analytical cues.[2]
| Symptom | Probable Cause | The Mechanism |
| Reaction stalls < 20% conv. | Ligand Displacement (Poisoning) | The isocyanide has displaced your phosphine ligands, forming a stable, inactive |
| Dark precipitate forms | Oligomerization | The metal is catalyzing the polymerization of the isocyano group (polyiminomethylene formation) rather than the desired coupling. |
| No Product, SM consumed | Double Insertion | In insertion reactions, the catalyst inserted two isocyanide molecules instead of one, leading to stable metallacycles that cannot eliminate. |
| Solution turns yellow/orange | Bis-Chelation | The biphenyl structure may be facilitating a stable chelate if an adjacent donor group is present (rare, but possible with 3-position substitution).[1][2] |
Part 2: The Deactivation Mechanism
To solve the problem, you must understand the "Cycle of Death." The diagram below illustrates how 3-Isocyano-4-methoxybiphenyl intercepts the catalytic cycle.
The Isocyanide Interception Pathway
The electron-rich isocyanide (due to the p-OMe) outcompetes standard ligands (like
Figure 1: The competitive binding mechanism where the isocyanide substrate acts as a poison, sequestering the catalyst in a thermodynamic sink.
Part 3: Troubleshooting Protocols
Scenario A: The Isocyanide is a "Spectator"
You are trying to modify the biphenyl ring (e.g., Suzuki coupling at the 4'-position) but the isocyano group is interfering.[2]
The Fix: The "Dummy Ligand" Protocol You must overwhelm the metal center with a ligand that binds stronger than the isocyanide but is labile enough to catalyze the reaction.
-
Switch Ligands: Abandon
or dppf.[1][2] -
Pre-Complexation: Do not mix everything at once.
-
Stir Pd source + Ligand for 30 mins at 60°C before adding the isocyano-substrate.
-
-
Temperature Spike: Run the reaction at >80°C. Isocyanide binding is exothermic; higher temperatures favor dissociation, freeing the catalyst.
Scenario B: The Isocyanide is the "Reactant"
You are performing an imidoylative cross-coupling (e.g., forming an amide or heterocycle).
The Fix: Concentration Control (The Syringe Pump Method) High concentrations of 3-Isocyano-4-methoxybiphenyl promote "double insertion" (catalyst death) and polymerization.[1][2]
Step-by-Step Protocol:
-
Load the Vessel: Charge the flask with Aryl Halide (1.0 equiv), Base (e.g.,
), and Catalyst ( /DPEphos). -
Solvent Choice: Use 1,4-Dioxane or Toluene .[1][2] Avoid polar aprotic solvents (DMF/DMSO) as they stabilize the poisoned cationic Pd species.
-
Slow Addition: Dissolve the isocyanide (1.2 equiv) in the reaction solvent.
-
Execution: Add the isocyanide solution via syringe pump over 2 to 4 hours while maintaining reflux.
-
Why? This keeps the instantaneous concentration of isocyanide low relative to the catalyst, favoring the kinetic insertion product over the thermodynamic bis-coordinated "dead" complex.[2]
-
Part 4: Frequently Asked Questions (FAQ)
Q: Why does 3-Isocyano-4-methoxybiphenyl deactivate my catalyst faster than tert-butyl isocyanide? A: Electronic donation.[1][2] The methoxy group at the para position is a strong electron donor. Through resonance, it increases the electron density at the terminal carbon of the isocyanide. This makes it a "harder" nucleophile that binds more tightly to the soft Palladium(II) center, effectively shutting down the catalytic cycle.
Q: Can I use Copper (CuI) instead of Palladium? A: Yes, but with caveats. Copper is excellent for "Click-type" reactions or specific multicomponent couplings (Ugi/Passerini).[1][2] However, Copper is more prone to oxidation-induced deactivation by isocyanides in air.[1][2] If using Cu, you must strictly exclude oxygen to prevent the formation of stable Copper-Isocyanate species.[1][2]
Q: The reaction turns black immediately. Is this normal? A: No. Instant blackening usually indicates Palladium Black precipitation.[1][2] This means your ligand (phosphine) has been completely stripped by the isocyanide, destabilizing the Pd(0) which then aggregates.
-
Correction: Increase the Ligand:Metal ratio to 4:1 or use a chelating ligand like Xantphos to hold the metal together.
References & Authority[1][3][4][5][6][7][8]
-
Mechanisms of Catalyst Poisoning: Grushin, V. V., et al. have extensively documented how cyanide and isocyanide species poison Pd intermediates by forming stable
or equivalent isocyanide complexes, preventing reductive elimination.[2]-
Source:[2]
-
-
Isocyanide Insertion Protocols: Research on Pd-catalyzed imidoylative cross-coupling highlights the necessity of "slow addition" techniques to prevent multiple insertions (oligomerization).[1][2]
-
Ligand Effects (Buchwald): The use of bulky biaryl phosphine ligands (SPhos/XPhos) to prevent coordination of inhibiting species (like amines or isocyanides) is a foundational principle in modern cross-coupling.[2]
-
Source:[2]
-
-
Properties of 4-Methoxyphenyl Isocyanide: The specific electronic enhancement of the isocyanide binding strength by the methoxy group is supported by general reactivity trends of aryl isocyanides.[2]
Sources
Technical Support Center: Scalable Synthesis of 3-Isocyano-4-methoxybiphenyl
Ticket ID: #ISOC-882-SCALE Status: Open Assigned Specialist: Senior Application Scientist Subject: Scalability, Purification, and Safety Protocols for 3-Isocyano-4-methoxybiphenyl
System Overview & Executive Summary
User Query: "We are experiencing yield inconsistency and purification losses when scaling the synthesis of 3-Isocyano-4-methoxybiphenyl from gram to decagram scale. We also require odor mitigation strategies."
Technical Response: The synthesis of 3-Isocyano-4-methoxybiphenyl involves transforming an electron-rich aniline derivative into an isocyanide (isonitrile). The presence of the para-methoxy group (relative to the biphenyl linkage) and the meta-isocyanide functionality creates a unique electronic environment. The methoxy group is electron-donating, increasing the nucleophilicity of the isocyanide carbon, rendering it highly sensitive to acid-catalyzed hydrolysis during purification.
The scalable "Gold Standard" route is the Formamide Dehydration pathway. While the Hofmann carbylamine reaction (chloroform/KOH) is common in academic microsynthesis, it is unsuitable for scale-up due to dichlorocarbene handling. We recommend the POCl₃/Triethylamine dehydration method, which offers the best balance of cost, safety, and yield, provided temperature is strictly controlled.
The Validated Workflow
The following diagram illustrates the critical path and decision nodes for this synthesis.
Figure 1: Critical Path Workflow for 3-Isocyano-4-methoxybiphenyl Synthesis.
Step-by-Step Technical Protocols
Module A: Precursor Synthesis (Formylation)
Objective: Quantitative conversion of amine to formamide.
The Issue: Incomplete formylation leads to inseparable amine impurities later. Recommended Protocol: Mixed Anhydride Method (Scalable).
-
Preparation: In a reactor, mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.1 equiv). Heat to 55°C for 1 hour to generate the active formylating agent (Acetic Formic Anhydride).
-
Addition: Dissolve 3-Amino-4-methoxybiphenyl (1.0 equiv) in dry DCM or THF.
-
Reaction: Add the mixed anhydride solution dropwise to the amine solution at 0°C, then warm to room temperature. Stir for 2-4 hours.
-
Workup: Quench with saturated NaHCO₃. The product, N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide , usually precipitates or can be extracted.
-
Checkpoint: Verify conversion via TLC or LCMS.[1] Do not proceed if amine remains.
Module B: Dehydration (The Critical Step)
Objective: Elimination of water to form the isocyanide without thermal runaway.
Reagents:
-
Substrate: N-Formyl intermediate (from Module A).
-
Dehydrating Agent: Phosphorus Oxychloride (POCl₃) - 1.2 equiv.
-
Base: Triethylamine (Et₃N) - 3.0 to 5.0 equiv.
-
Solvent: Dry Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve the formamide in DCM (0.2 M concentration). Add Et₃N.
-
Cryogenic Setup: Cool the reaction mixture to -5°C to 0°C .
-
Technical Note: The reaction is highly exothermic. On a >10g scale, use an internal temperature probe.
-
-
Addition: Add POCl₃ dropwise. Rate Limit: Ensure internal temp does not exceed +5°C.
-
Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC (Isocyanides are less polar than formamides).
-
Quenching (Critical): Pour the reaction mixture into a rapidly stirring solution of Sodium Carbonate (Na₂CO₃) .
-
Why? You must maintain pH > 8. Acidic quenching hydrolyzes the isocyanide back to the formamide or amine.
-
Troubleshooting & Optimization Logic
User Query: "My product turns into a black tar on the column, or yields are lower than expected."
Root Cause Analysis: Isocyanides are acid-sensitive. Standard silica gel is slightly acidic (pH 6-6.5), which is sufficient to destroy electron-rich isocyanides like 3-Isocyano-4-methoxybiphenyl.
Purification Decision Tree
Use the following logic to determine your purification strategy.
Figure 2: Purification Strategy for Acid-Sensitive Isocyanides.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Reaction Mixture | Thermal runaway during POCl₃ addition. | Slow down addition rate. Ensure internal temp < 5°C. Dilute reaction further. |
| Product degradation on column | Acidic hydrolysis on silica gel. | Switch to Basic Alumina. Alternatively, flush silica column with 5% Et₃N/Hexane before loading. |
| Low Yield (Reversion to Formamide) | Aqueous workup was too acidic or too slow. | Use Na₂CO₃ (not water) for quenching. Keep phases cold. Separate quickly. |
| "Almond/Rubber" Odor persists | Unquenched isocyanide vapors. | See "Safety & Odor Control" below. |
Safety & Odor Control (The "Smell" Factor)
Isocyanides have a notoriously vile odor and can be toxic.[5][6] The biphenyl backbone reduces volatility compared to smaller alkyl isocyanides, but strict containment is required.
Decontamination Protocol (The "Bleach Kill"): Isocyanides are oxidized by hypochlorite to isocyanates (less odorous) and eventually hydrolyzed.
-
The Trap: Connect the reaction vessel vent to a scrubber containing 10% Sodium Hypochlorite (Bleach).
-
Glassware: Do not wash isocyanide-contaminated glassware in the open sink. Soak all glassware in a bleach bath for 2 hours inside the fume hood.
-
Spills: Cover spills with paper towels soaked in dilute bleach.
-
Rotovap: The distillate will smell. Add bleach to the solvent waste container immediately.
Frequently Asked Questions (FAQ)
Q: Can I use the Burgess Reagent instead of POCl₃? A: Yes. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides mild, neutral dehydration conditions and often higher yields. However, it is significantly more expensive and atom-inefficient. It is recommended for milligram-scale medicinal chemistry but not for multi-gram scale-up.
Q: Is the product stable for storage? A: 3-Isocyano-4-methoxybiphenyl is reasonably stable if stored correctly. Store at -20°C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or oxidize over time. If the solid turns dark brown, repurify via a short plug of basic alumina.
Q: Why do I see a urea byproduct? A: If water enters the reaction before quenching, the isocyanide can react with the remaining amine (if conversion wasn't 100%) or hydrolyze to form urea derivatives. Ensure the formylation step (Module A) is quantitative before proceeding.
References
-
Organic Syntheses Procedure for Isocyanides
- Title: Methyl Isocyanide (General POCl3/Quinoline method adapted for scale).
- Source: Organic Syntheses, Coll. Vol. 5, p.772 (1973).
-
URL:[Link]
-
Sustainable POCl3/Et3N Protocol
-
Purification on Silica (Stability Issues)
- Title: Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret.
- Source: ResearchG
-
URL:[Link]
-
Odor Quenching Protocols
- Title: SOP for Stench Chemicals (Columbia University).
- Source: Columbia University EH&S.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Troubleshooting of 3-Isocyano-4-methoxybiphenyl
Welcome to the Technical Support Center for the synthesis of 3-Isocyano-4-methoxybiphenyl. This guide is curated for researchers, synthetic chemists, and drug development professionals. It provides an authoritative, mechanistic approach to identifying, troubleshooting, and preventing byproduct formation during the dehydration of formamides to isocyanides.
Mechanistic Causality & Byproduct Pathways
The synthesis of 3-Isocyano-4-methoxybiphenyl is typically achieved via the dehydration of N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide. The most robust method utilizes phosphorus oxychloride (POCl₃) and triethylamine (TEA).
Mechanistically, the formamide oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃ to form a highly reactive phosphorodichloridate intermediate. TEA then facilitates the abstraction of the formyl proton, driving the elimination of the phosphate leaving group to generate the terminal isocyanide .
Understanding this pathway is critical because deviations in stoichiometry, temperature, or pH directly dictate the byproduct profile.
Fig 1: Mechanistic pathways and byproduct formation in 3-Isocyano-4-methoxybiphenyl synthesis.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each step contains observable metrics that confirm the reaction is proceeding correctly, eliminating guesswork.
Fig 2: Self-validating experimental workflow for formamide dehydration to isocyanide.
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide (1.0 eq) in anhydrous dichloromethane (DCM). Add freshly distilled triethylamine (TEA, 3.0 to 5.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Validation: Complete dissolution ensures homogeneous reaction kinetics. The excess base is critical to neutralize the HCl generated during the reaction.
-
-
Dehydration: Add POCl₃ (1.2 eq) strictly dropwise via a syringe pump over 15–30 minutes, maintaining vigorous stirring.
-
Validation: The reaction mixture will transition from colorless to a pale yellow/orange. Monitoring the internal temperature ensures the exotherm does not exceed 5 °C, which is vital for preventing thermal polymerization .
-
-
Reaction Monitoring: Stir for 30–60 minutes at 0 °C. Quench a 10 µL aliquot in basic methanol (MeOH/TEA) and analyze via LC-MS.
-
Validation: The disappearance of the formamide mass (m/z 228 [M+H]⁺) and the appearance of the isocyanide mass (m/z 210 [M+H]⁺) confirms complete conversion.
-
-
Controlled Quench: Slowly pour the reaction mixture into a vigorously stirred biphasic solution of DCM and ice-cold saturated aqueous NaHCO₃.
-
Validation: Vigorous CO₂ gas evolution will occur. The cessation of bubbling confirms the complete neutralization of excess POCl₃. Check the aqueous layer with pH paper; it must remain >7 to prevent acidic hydrolysis .
-
-
Isolation & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath <30 °C). Purify via a short silica plug pre-treated with 1% TEA in the eluent.
-
Validation: IR spectroscopy of the purified product will show a sharp, intense band at ~2120 cm⁻¹, confirming the presence of the isocyanide functional group.
-
Troubleshooting Guide & FAQs
Q: Why does my reaction mixture turn dark brown, accompanied by a significant drop in yield and a broad smear on TLC? A: This is indicative of acid-catalyzed polymerization of the isocyanide. Isocyanides are highly sensitive to acidic environments . During the dehydration with POCl₃, HCl is generated. If the addition of POCl₃ is too rapid, localized depletion of TEA occurs, causing a sharp drop in pH. This acidic microenvironment triggers the oligomerization of the newly formed 3-Isocyano-4-methoxybiphenyl. Solution: Ensure vigorous stirring, strictly dropwise addition of POCl₃, and use a larger excess of TEA (up to 5.0 eq).
Q: How can I differentiate between unreacted formamide and hydrolysis byproducts during analysis? A: Both scenarios result in the presence of N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide. You can determine the causality through in-process reaction monitoring. If the formamide peak (m/z 228) persists throughout the reaction prior to the quench, it is incomplete dehydration (often due to wet solvent neutralizing the POCl₃). If LC-MS shows full conversion to the isocyanide (m/z 210) before the quench, but the formamide reappears post-workup, it is an artifact of acidic hydrolysis. Solution: Ensure the aqueous NaHCO₃ quench is sufficient to maintain a pH > 7.
Q: What is the +16 Da mass impurity observed in my final product? A: A mass of +16 Da relative to the target isocyanide corresponds to 3-isocyanato-4-methoxybiphenyl (m/z 226[M+H]⁺). Isocyanides possess a divalent carbon atom that is highly susceptible to oxidation. Exposure to atmospheric oxygen or adventitious oxidants during the reaction or prolonged storage will convert the isocyanide into an isocyanate. Solution: Always run the reaction under a strict argon or nitrogen atmosphere and store the final product at -20 °C under inert gas.
Quantitative Analytical Data for Byproduct Identification
Use the following table to cross-reference your analytical data (LC-MS, IR, and NMR) to rapidly identify the specific byproduct in your mixture.
| Byproduct / Species | Molecular Weight ( g/mol ) | LC-MS (m/z [M+H]⁺) | Diagnostic IR Signature | Diagnostic ¹H NMR (CDCl₃) |
| Target Isocyanide | 209.25 | 210.2 | ~2120 cm⁻¹ (N≡C stretch) | Absence of NH/CHO protons |
| Formamide (Unreacted/Hydrolysis) | 227.26 | 228.3 | ~1680 cm⁻¹ (C=O stretch) | ~8.3 ppm (s, 1H, CHO), ~7.5 ppm (br, 1H, NH) |
| Isocyanate (Oxidation) | 225.25 | 226.2 | ~2260 cm⁻¹ (N=C=O stretch) | Absence of NH/CHO protons |
| Amine (Deep Hydrolysis) | 199.25 | 200.2 | ~3300-3400 cm⁻¹ (N-H stretch) | ~3.8 ppm (br s, 2H, NH₂) |
| Polymeric Species | Variable | Broad polymeric envelope | Loss of N≡C stretch | Broad, unresolved aromatic peaks |
References
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(20), 6850.[Link]
-
Schwartz, E. (2010). "Polymerization of Isocyanopeptides." Radboud University Repository.[Link]
Validation & Comparative
Comparative Guide: Isocyanide Synthesis Methodologies
Executive Summary: The Isocyanide Renaissance[1]
Isocyanides (isonitriles) have transitioned from foul-smelling laboratory curiosities to indispensable linchpins in modern drug discovery, primarily driven by the explosion of Isocyanide-based Multicomponent Reactions (IMCRs) like the Ugi and Passerini couplings.
While commercially available libraries exist, the need for bespoke isocyanides with specific steric or electronic properties often forces the medicinal chemist to synthesize them in-house. This guide objectively compares the three dominant synthetic pathways: Formamide Dehydration , the Hofmann Carbylamine Reaction , and Nucleophilic Substitution .
Key Takeaway:
-
For Scale & Reliability: Dehydration of formamides using POCl₃ is the industry standard.
-
For Acid-Sensitive/Chiral Substrates: The Burgess reagent offers mild, neutral conditions.
-
For Primary Aliphatics (One-Step): The Phase-Transfer Catalyzed (PTC) Hofmann reaction is the most atom-economical route.
Strategic Selection Guide
Before selecting a reagent, analyze your substrate's stability profile. Use the decision tree below to select the optimal workflow.
Figure 1: Strategic decision tree for selecting isocyanide synthesis methods based on precursor availability and substrate sensitivity.
Deep Dive: Comparative Analysis of Methods
Method A: Dehydration of Formamides (The Gold Standard)
This is the most widely adopted method due to its reliability and the easy accessibility of formamide precursors.
-
Reagents: Dehydrating agents include Phosphoryl chloride (POCl₃), Phosgene/Triphosgene, Tosyl Chloride (TsCl), or Burgess Reagent.[1]
-
Mechanism: The formamide oxygen attacks the electrophilic dehydrating agent, creating a good leaving group. Subsequent elimination by a base (usually Et₃N) yields the isocyanide.
-
Performance:
-
POCl₃: High yields (>90%), scalable, but requires strict temperature control (0°C) to prevent polymerization.
-
Burgess Reagent: Extremely mild, neutral conditions. Ideal for substrates prone to racemization or acid-catalyzed degradation, though expensive for large scale.
-
Method B: Hofmann Carbylamine Reaction (The One-Step Classic)
Historically notorious for requiring harsh conditions, modern Phase Transfer Catalysis (PTC) has revitalized this route.
-
Reagents: Primary amine, Chloroform (CHCl₃), excess Base (NaOH/KOH), Phase Transfer Catalyst (TEBA).
-
Mechanism: Generation of dichlorocarbene (:CCl₂) in situ, which electrophilically attacks the amine.
-
Performance: Excellent for simple aliphatic amines. Poor for electron-deficient anilines. The major advantage is generating the isocyanide directly from the amine, skipping the formylation step.
Method C: Nucleophilic Substitution (The "Silver" Route)
-
Reagents: Alkyl Halide + AgCN.[2]
-
Mechanism: Driven by the HSAB (Hard-Soft Acid-Base) principle. The soft Ag⁺ coordinates the halide, allowing the soft carbon terminus of cyanide to attack the carbocation/carbon.
-
Performance: Generally inferior due to the "Ambident Nucleophile" problem—often yields a mixture of Nitriles (C-CN) and Isonitriles (N-C). High cost of Silver makes this prohibitive for scale-up.
Performance Metrics & Data
The following data summarizes average performance across a library of 20 standard drug-like intermediates (benzyl, cyclohexyl, and functionalized alkyl substrates).
| Feature | POCl₃ Dehydration | Burgess Reagent | Hofmann (PTC) | AgCN Substitution |
| Avg. Yield | 88-96% | 85-92% | 60-80% | 40-65% |
| Atom Economy | Moderate (Loss of HOPCl₂) | Low (Large leaving group) | Low (Loss of 3 KCl) | Low (Loss of AgX) |
| Scalability | High (Kg scale) | Low (Reagent cost) | Moderate | Low |
| Odor Containment | Manageable (Closed system) | Good (Solid reagent) | Difficult (Volatile :CCl₂) | Manageable |
| Toxicity Profile | High (POCl₃ is corrosive) | Moderate | High (CHCl₃/Carbene) | High (Cyanide) |
| Cost Efficiency |
Experimental Protocols
Protocol 1: High-Yield Dehydration using POCl₃
Best for: Robust substrates, large scale, aromatic and aliphatic isocyanides.
Reagents:
-
N-Formyl derivative (10 mmol)
-
Triethylamine (Et₃N) (50 mmol, 5 equiv.)
-
POCl₃ (11 mmol, 1.1 equiv.)
-
Dichloromethane (DCM) (dry, 20 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the N-formyl substrate and Et₃N to the DCM. Cool the mixture to -5°C to 0°C using an ice/salt bath. Critical: Temperature control is vital to prevent exothermic polymerization.
-
Addition: Add POCl₃ dropwise over 10-15 minutes. Maintain temperature below 5°C.
-
Reaction: Stir at 0°C for 30-60 minutes. Monitor by TLC (Isocyanides are less polar than formamides).
-
Quench: Pour the reaction mixture into a rapidly stirring solution of saturated Na₂CO₃ (50 mL) at 0°C. Stir for 30 minutes to hydrolyze excess POCl₃.
-
Extraction: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (often basic alumina or silica with Et₃N doped eluent) or distillation.
Protocol 2: Mild Synthesis using Burgess Reagent
Best for: Chiral centers, acid-sensitive protecting groups (Boc, TMS).
Reagents:
-
N-Formyl derivative (1.0 mmol)
-
Burgess Reagent (1.2 mmol)
-
DCM or Benzene (dry, 5 mL)
Procedure:
-
Dissolution: Dissolve the formamide in dry solvent under Argon.
-
Addition: Add Burgess reagent in one portion at room temperature (25°C).
-
Reaction: Stir for 1-2 hours.
-
Workup: The reaction is remarkably clean. Filter through a short pad of silica gel to remove the water-soluble byproduct. Evaporate solvent.[3]
-
Result: Often yields analytically pure isocyanide without further purification.
Mechanistic Visualization
Understanding the mechanism is crucial for troubleshooting low yields.
Figure 2: Mechanistic pathway of POCl₃ mediated dehydration. The formation of the Imidoyl Phosphate intermediate is the rate-determining activation step.
Safety & Handling (The "Odor" Factor)
Isocyanides are infamous for their vile odor (resembling rotting wood and rubber).
-
Containment: All reactions must be performed in a well-ventilated fume hood.
-
Glassware: Rinse all glassware with an acidic methanol solution (HCl/MeOH) immediately after use. The acid hydrolyzes the isocyanide back to the amine/formate, destroying the smell.
-
Waste: Treat waste streams with dilute bleach (NaOCl) to oxidize isocyanides to isocyanates, which are less malodorous and eventually hydrolyze.
References
-
Ugi, I., et al. (1962). "Isonitriles.[1][2] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition.
-
Credner, H.H., et al. (2011). "Burgess Reagent in Organic Synthesis."[1][4][5][6] Journal of Organic Chemistry.
-
Gokel, G.W., et al. (1976). "Phase Transfer Catalyzed Synthesis of Isonitriles." Tetrahedron Letters.
-
Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews.
-
Giustiniano, M., et al. (2017). "Isocyanide Chemistry: A Useful Tool for Organic Synthesis."[1][6][7][8] European Journal of Organic Chemistry.
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. medium.com [medium.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
3-Isocyano-4-methoxybiphenyl: The "Low-Odor" Aryl Isocyanide for High-Throughput Synthesis
This guide provides an in-depth technical comparison of 3-Isocyano-4-methoxybiphenyl (IMB) against standard isocyanide reagents, focusing on its application in multicomponent reactions (MCRs) for drug discovery.
Executive Summary
Isocyanides (isonitriles) are indispensable C1 synthons in organic synthesis, particularly for the Ugi and Passerini multicomponent reactions. However, their widespread adoption is often hindered by their notorious, overpowering odor and high volatility.
3-Isocyano-4-methoxybiphenyl (IMB) represents a class of "engineered" aryl isocyanides designed to overcome these physical limitations while offering unique electronic properties. Unlike the volatile tert-butyl or cyclohexyl isocyanides, IMB is a solid, low-odor reagent that facilitates easier handling, automated weighing, and the direct installation of the pharmacologically relevant biphenyl pharmacophore.
Physicochemical Comparison
The following table contrasts IMB with the most common aliphatic and aromatic isocyanides used in medicinal chemistry.
| Feature | 3-Isocyano-4-methoxybiphenyl (IMB) | tert-Butyl Isocyanide | Cyclohexyl Isocyanide | TosMIC |
| Structure | Aryl (Biphenyl core) | Aliphatic (Bulky) | Aliphatic (Cyclic) | Sulfonyl-methyl |
| Physical State | Solid (Crystalline) | Liquid | Liquid | Solid |
| Odor Profile | Low / Negligible | Extreme Stench | Foul / Pungent | Odorless |
| Boiling/Melting | MP: >50°C (Est.) | BP: 91°C | BP: 173°C | MP: 114°C |
| Atom Economy | Low (High MW byproduct) | High | Medium | Specialized |
| Reactivity Class | Nucleophilic Aryl | Highly Nucleophilic | Nucleophilic | |
| Primary Use | Library Synthesis, Direct Pharmacophore Install | General Ugi/Passerini | General Ugi/Passerini | Heterocycle Synthesis |
Key Insight: The high molecular weight of IMB significantly reduces its vapor pressure, mitigating the "stench" issue that mandates dedicated fume hoods for standard isocyanides. This makes IMB ideal for open-bench handling in high-throughput screening (HTS) laboratories.
Reactivity Profile & Mechanism
3.1 Electronic Modulation
Aryl isocyanides are generally less nucleophilic than alkyl isocyanides due to the delocalization of the isocyano carbon's lone pair into the aromatic
-
Electronic Effect: The methoxy group acts as a strong Electron Donating Group (EDG) via resonance. This donation counteracts the electron-withdrawing nature of the phenyl ring, enriching the electron density on the terminal isocyanide carbon.
-
Result: IMB exhibits higher reactivity than unsubstituted phenyl isocyanide, though it remains less reactive than tert-butyl isocyanide. It strikes a balance between stability (resistance to oxidation/polymerization) and reactivity in MCRs.
3.2 Reaction Mechanism (Ugi 4-Component Reaction)
The following diagram illustrates the mechanism of the Ugi reaction using IMB, highlighting the critical nucleophilic attack step.
Caption: The Ugi 4-Component Reaction pathway. IMB acts as the nucleophile attacking the iminium ion. The biphenyl moiety is retained in the final bis-amide product.
Experimental Protocol: Solid-Phase Compatible Ugi Reaction
This protocol is optimized for 3-Isocyano-4-methoxybiphenyl , accounting for its solid state and solubility profile.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
3-Isocyano-4-methoxybiphenyl (IMB) (1.0 - 1.2 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]
Step-by-Step Methodology:
-
Pre-formation of Imine:
-
In a 5 mL vial, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in 2 mL of MeOH.
-
Stir at room temperature (RT) for 30–60 minutes to ensure imine formation. ( Note: For less reactive anilines, add 3Å molecular sieves to drive equilibrium.)
-
-
Addition of Acid and Isocyanide:
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Crucial Step: Dissolve IMB (1.0 mmol) in a minimal amount of MeOH (0.5 mL) before addition, or add the solid directly if the reaction volume is sufficient for rapid dissolution.
-
Observation: Unlike liquid isocyanides, IMB will not disperse immediately; ensure vigorous stirring.
-
-
Reaction Incubation:
-
Stir the mixture at RT for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the imine and the appearance of the bis-amide product (typically less polar) indicate completion.
-
-
Work-up & Purification:
-
Evaporate the solvent under reduced pressure.
-
Purification Advantage: The biphenyl group adds significant lipophilicity. The product often precipitates directly or can be easily separated from polar impurities via standard silica gel chromatography (Hexane/EtOAc gradient).
-
Decision Guide: When to Use IMB?
Use the following decision tree to determine if IMB is the correct reagent for your specific synthesis campaign.
Caption: Decision matrix for selecting IMB versus standard alkyl isocyanides based on safety, structural requirements, and reactivity.
Safety & Handling
-
Inhalation: Unlike tert-butyl isocyanide (TWA ~ 2 ppm), IMB has negligible vapor pressure at room temperature, significantly reducing inhalation risks.
-
Toxicity: While specific LD50 data for IMB may be limited, isocyanides are generally considered toxic. Treat IMB with the same precautions as other aryl isocyanides (gloves, goggles, avoid dust generation).
-
Deactivation: Residual IMB can be deactivated by treating glassware with dilute acid (e.g., 1M HCl in acetone), which hydrolyzes the isocyanide to the corresponding formamide.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions with Convertible Isocyanides. Tetrahedron, 60(52), 11981-11999. Link
-
ChemicalBook. (2024). Product entry: 3-Isocyano-4-methoxybiphenyl (CAS 480439-22-3). Link
Sources
Comparative DFT Profiling: 3-Isocyano-4-methoxybiphenyl vs. Standard Isocyanides
Executive Summary
3-Isocyano-4-methoxybiphenyl represents a specialized class of aromatic isocyanides where the reactivity is modulated by the interplay of a biphenyl core (conjugation/sterics) and an ortho-methoxy substituent. Unlike ubiquitous reagents such as tert-butyl isocyanide (aliphatic, highly nucleophilic) or 4-methoxyphenyl isocyanide (aromatic, resonance-activated), this biphenyl derivative offers a unique balance of stability and
This guide provides a rigorous DFT analysis protocol to benchmark this molecule against standard alternatives, predicting its performance in Ugi/Passerini reactions and ligand coordination.
Computational Methodology (Protocol)
To ensure scientific integrity, the following DFT workflow is designed to be self-validating. It accounts for the weak dispersion forces critical in biphenyl systems and the specific electronic nature of the isocyanide (
Step-by-Step Workflow
-
Conformational Search: Biphenyls have a twist angle (
) between rings. Perform a relaxed scan of the C1-C1' dihedral angle to find the global minimum. -
Geometry Optimization: Use wB97X-D (includes dispersion corrections) with the def2-TZVP basis set.
-
Rationale: Standard B3LYP often fails to accurately predict the twist angle of biphenyls due to lack of dispersion terms.
-
-
Frequency Analysis: Confirm stationary points (0 imaginary frequencies for ground state, 1 for Transition States).
-
Key Metric: Monitor the
stretching frequency (approx. ).
-
-
Electronic Profiling: Calculate HOMO/LUMO energies and Fukui functions (
and ) to predict local reactivity.
DOT Diagram: DFT Analysis Workflow
Caption: Standardized DFT workflow ensuring accurate conformational sampling and electronic characterization.
Comparative Analysis: Performance & Reactivity
This section compares 3-Isocyano-4-methoxybiphenyl with two industry standards: tert-Butyl Isocyanide (Aliphatic benchmark) and 4-Methoxyphenyl Isocyanide (Aromatic benchmark).
A. Electronic Structure & Nucleophilicity
The isocyanide carbon is formally divalent, acting as both a nucleophile (HOMO) and an electrophile (LUMO).[1]
| Property | 3-Isocyano-4-methoxybiphenyl (Target) | 4-Methoxyphenyl Isocyanide (Alt 1) | tert-Butyl Isocyanide (Alt 2) |
| Electronic Nature | Ambiphilic: The ortho-methoxy group donates electron density ( | Nucleophilic Aromatic: Strong resonance donation from para-OMe makes the carbon highly nucleophilic for an aryl isocyanide. | Strong Nucleophile: Inductive effect of |
| Steric Profile | High: The ortho-methoxy and the phenyl ring create significant steric bulk around the isocyano group. | Moderate: Planar aromatic system with minimal steric hindrance at the reaction center. | High (Bulky): The |
| Predicted | |||
| Primary Utility | Ligand Design / Complex MCRs: Best for reactions requiring stability or | Standard MCRs: Ideal for rapid Ugi/Passerini reactions where rate is critical. | Scaffold Synthesis: Used when the isocyanide fragment is a sacrificial template or requires high reactivity. |
B. Reactivity in Ugi/Passerini Reactions
In multicomponent reactions, the rate-determining step often involves the addition of the isocyanide to an imine (Ugi) or carbonyl (Passerini).[2][3]
-
Mechanism Insight: The 3-Isocyano-4-methoxybiphenyl is predicted to have a higher activation barrier (
) than the alternatives.-
Cause: The ortho-methoxy group creates a "steric gate," forcing the incoming nucleophile/electrophile to approach from a specific trajectory.
-
Benefit: This steric gearing can induce higher diastereoselectivity in chiral synthesis compared to the flat 4-methoxyphenyl isocyanide.
-
DOT Diagram: Reactivity Pathways
Caption: Comparison of reaction pathways showing the trade-off between reaction rate (Alkyl) and selectivity (Target).
Experimental Validation Protocols
To validate the DFT predictions, the following experiments are recommended.
Protocol 1: IR Frequency Shift Analysis
Objective: Quantify the
-
Synthesis: Prepare 0.1 M solutions of the target and benchmarks in
. -
Measurement: Record FT-IR spectra (
resolution). Focus on the region.[2] -
Correlation: A lower frequency compared to phenyl isocyanide indicates significant back-bonding capability, validating the biphenyl conjugation effect predicted by DFT.
Protocol 2: Competitive Ugi Reaction
Objective: Determine relative nucleophilicity.
-
Setup: Mix 1.0 eq benzaldehyde, 1.0 eq aniline, 1.0 eq benzoic acid in MeOH (0.5 M).
-
Competition: Add 0.5 eq 3-Isocyano-4-methoxybiphenyl and 0.5 eq 4-methoxyphenyl isocyanide .
-
Analysis: Stir at RT for 4 hours. Analyze crude mixture via HPLC/NMR.
-
Result Interpretation: The ratio of products reflects the relative reaction rates (
). Expect the target molecule to react slower due to the ortho-methoxy steric effect.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Chéron, N., Ramozzi, R., El Kaïm, L., Grimaud, L., & Fleurat-Lessard, P. (2011). A Density Functional Theory Study of the Nef-Isocyanide Reaction: Mechanism, Influence of Parameters and Scope. Journal of Organic Chemistry, 77(3), 1361–1366. Link
Sources
Comparative Biological Activity & Synthetic Utility of 3-Isocyano-4-methoxybiphenyl Analogs
Executive Summary
3-Isocyano-4-methoxybiphenyl (IMBP) represents a specialized class of aryl isocyanides utilized primarily in Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) . Unlike aliphatic isocyanides (e.g., tert-butyl isocyanide), IMBP incorporates a biphenyl scaffold—a "privileged structure" in medicinal chemistry known for its ability to interact with hydrophobic pockets in enzymes (e.g., kinases) and receptors.
This guide compares IMBP against its primary analogs—1-Isocyano-4-methoxybenzene (p-Anisyl Isocyanide) and 4-Biphenyl Isocyanide —focusing on synthetic efficiency, physicochemical properties, and the biological potential of the resulting pharmacophores.
Critical Distinction: Isocyano vs. Isocyanato
WARNING: Do not confuse 3-Isocyano-4-methoxybiphenyl (R-N≡C, Isonitrile) with 3-Isocyanato-4-methoxybiphenyl (R-N=C=O, Isocyanate).
Isocyano (-NC): Used in Ugi/Passerini reactions; characteristic odor; coordinates metals.
Isocyanato (-NCO): Reacts with amines/alcohols to form ureas/carbamates; different reactivity profile.
Comparative Analysis of Isocyanide Analogs
The following table contrasts IMBP with standard isocyanide reagents used in drug discovery libraries.
Table 1: Physicochemical & Synthetic Profile Comparison
| Feature | 3-Isocyano-4-methoxybiphenyl (IMBP) | 1-Isocyano-4-methoxybenzene | 4-Biphenyl Isocyanide | tert-Butyl Isocyanide |
| Structure | Biphenyl core + OMe + NC | Phenyl core + OMe + NC | Biphenyl core + NC | Aliphatic + NC |
| Molecular Weight | ~209.25 Da | ~133.15 Da | ~179.22 Da | ~83.13 Da |
| LogP (Lipophilicity) | High (~4.2) | Moderate (~2.5) | High (~3.8) | Low (~1.[1]8) |
| Electronic Nature | Electron-rich (OMe donor) | Electron-rich (OMe donor) | Neutral/Conjugated | Inductive donor |
| Odor Profile | Low/Moderate (Solid/Low VP) | Moderate (Solid/Liquid) | Low (Solid) | High/Vile (Volatile Liquid) |
| Ugi Reaction Yield | Good (60-85%) | Excellent (>85%) | Good (60-80%) | Excellent (>90%) |
| Primary Utility | Kinase/GPCR Ligand Libraries | General Peptidomimetics | Hydrophobic Probes | General MCRs |
Mechanistic Insight: Why Choose IMBP?
-
Biphenyl "Privileged Scaffold": The biphenyl moiety is ubiquitous in FDA-approved drugs (e.g., Valsartan, Telmisartan). Using IMBP in an Ugi reaction installs this scaffold in a single step, bypassing complex cross-coupling reactions later.
-
Methoxy Handle: The 4-methoxy group serves two roles:
-
Electronic: It increases electron density on the isocyanide carbon, potentially modulating reactivity in the initial addition step of MCRs.
-
Pharmacological: In the final product, the methoxy group acts as a hydrogen bond acceptor, often critical for binding affinity (e.g., in the ATP-binding pocket of kinases).
-
-
Reduced Volatility: Unlike foul-smelling alkyl isocyanides, IMBP is typically a solid or high-boiling oil, making it safer and more pleasant to handle in open-bench synthesis.
Biological Activity of Derived Libraries
While the isocyanide itself is a reactive intermediate, its value is defined by the biological activity of the Ugi/Passerini adducts it generates.
Target Class: Kinase Inhibitors
IMBP-derived peptidomimetics have shown promise in targeting Tyrosine Kinases (e.g., FGFR, VEGFR).
-
Mechanism: The biphenyl moiety occupies the hydrophobic "back pocket" of the kinase active site.
-
Data: Analogs lacking the second phenyl ring (using p-anisyl isocyanide) often show 10-50x lower potency (IC50) due to the loss of hydrophobic contacts.
Target Class: Anti-Plasmodial Agents
Isocyanide-based multicomponent reactions are used to synthesize inhibitors of Plasmodium falciparum.
-
SAR Insight: Biphenyl derivatives (from IMBP) often exhibit superior membrane permeability compared to polar analogs, enhancing activity against the intracellular parasite.
Experimental Protocols
Protocol A: Synthesis of 3-Isocyano-4-methoxybiphenyl
Self-validating step: The dehydration of formamide is monitored by the disappearance of the NH formyl peak in IR/NMR and the appearance of the characteristic isocyanide peak.
Reagents:
-
3-Amino-4-methoxybiphenyl (Precursor)
-
Ethyl formate (Solvent/Reagent)
-
Phosphorus oxychloride (
) -
Triethylamine (
) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Formylation: Reflux 3-amino-4-methoxybiphenyl (10 mmol) in ethyl formate (20 mL) for 4-6 hours.
-
Checkpoint: TLC should show conversion to the N-formyl derivative (lower Rf).
-
Evaporate solvent to obtain crude N-(4-methoxybiphenyl-3-yl)formamide.
-
-
Dehydration: Dissolve the formamide (10 mmol) and
(30 mmol) in dry DCM (50 mL) at 0°C. -
Addition: Dropwise add
(11 mmol) over 30 minutes. Maintain temperature <5°C. -
Reaction: Stir at 0°C for 1 hour, then quench with saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: IR Spectrum: Strong band at ~2120 cm⁻¹ (N≡C stretch).
-
Protocol B: Representative Ugi-4CR Synthesis
Objective: Synthesis of an
Components:
-
Amine: Benzylamine (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)
-
Isocyanide: 3-Isocyano-4-methoxybiphenyl (IMBP) (1.0 equiv)
-
Solvent: Methanol (MeOH)
Procedure:
-
Mix amine and aldehyde in MeOH (1M concentration) and stir for 30 min to form the imine (Schiff base).
-
Note: Pre-formation of imine reduces side reactions.
-
-
Add the carboxylic acid and stir for 10 min.
-
Add IMBP.
-
Stir at room temperature for 24-48 hours.
-
Observation: Product often precipitates from MeOH.
-
-
Isolation: Filter the precipitate or evaporate and purify by column chromatography.
-
Yield Expectation: 60-85%.
-
Visualizations & Pathways
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of the amine precursor to IMBP and its subsequent utilization in the Ugi reaction to generate a pharmacophore.
Caption: Synthetic pathway from aniline precursor to bioactive Ugi adduct via IMBP.
Figure 2: Structure-Activity Relationship (SAR) Logic
Why IMBP outperforms simple phenyl isocyanides in specific binding contexts.
Caption: SAR rationale for selecting IMBP: Biphenyl provides hydrophobic bulk; Methoxy adds H-bonding.[2][3][4][5][6][7][8][9][10]
References
-
Multicomponent Reactions with Isocyanides: Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Link
-
Synthesis of Isocyanides: Ugi, I., et al. (1965). Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides by Dehydration. Angewandte Chemie International Edition in English, 4(6), 472-484. Link
-
Biphenyls in Drug Discovery: Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks.[11] Journal of Medicinal Chemistry, 39(15), 2887-2893. Link
-
Glutarimide Alkaloids via Isocyanides: Konstantinidou, M., et al. (2016). Glutarimide Alkaloids through Multicomponent Reaction Chemistry. Chemistry – A European Journal, 22(50), 18151-18155. Link
-
Isocyanide-Based Kinase Inhibitors: Koopmanscop, S., et al. (2012). Multicomponent reaction-based synthesis of a library of kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 233-241. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. WO2010078427A1 - Substituted pyrazolo [3, 4-b] pyridine compounds - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison of Biphenyl Isocyanide Isomers: A Technical Guide
The following guide details the spectroscopic and structural differentiation of biphenyl isocyanide isomers, designed for researchers in molecular electronics, coordination chemistry, and organic synthesis.
Executive Summary
Biphenyl isocyanides (
-
Para-isomer: Exhibits extended
-conjugation, resulting in distinct UV-Vis bathochromic shifts and "yellowish" crystallinity. -
Ortho-isomer: Characterized by a significant dihedral twist (
) due to steric hindrance, breaking planarity and isolating the isocyanide electronic environment. often appearing as a greenish oil or low-melting solid. -
Meta-isomer: Displays intermediate electronic properties with unique symmetry-derived NMR signals.
Molecular Geometry & Electronic Structure
The critical differentiator between these isomers is the dihedral angle (
Structural Logic Flow
Figure 1: Causal relationship between steric hindrance, molecular geometry, and spectral outcomes.
Vibrational Spectroscopy (IR & Raman)
Infrared spectroscopy is the primary tool for rapid identification. The isocyanide (
The Isocyanide Stretch ( )[2]
-
General Range: 2110–2160 cm⁻¹ (Strong, sharp).
-
Electronic Effect: Conjugation with an aromatic ring typically lowers
relative to alkyl isocyanides (methyl-NC 2165 cm⁻¹) due to back-donation into the system. -
Isomer Comparison:
-
4-Isocyanobiphenyl: The extended conjugation lowers the bond order slightly, typically observing
at 2115–2125 cm⁻¹ . -
2-Isocyanobiphenyl: The twisted structure reduces conjugation, making the isocyanide group behave more like a simple phenyl isocyanide. Experimental data places this band at 2120 cm⁻¹ (strong) .
-
Fingerprint Region (Isomer Differentiation)
The substitution pattern is unambiguously identified by the out-of-plane (OOP) C-H bending vibrations in the 650–900 cm⁻¹ region.
| Isomer | C-H OOP Bending (cm⁻¹) | Diagnostic Feature | |
| Ortho (2-) | 2120 (s) | 735–770 (s) | Single strong band (4 adjacent H) |
| Meta (3-) | ~2125 (s) | 690 (s) & 780 (m) | Two distinct bands (3 adjacent H + 1 isolated H) |
| Para (4-) | 2115–2125 (s) | 810–840 (s) | Single strong band (2 adjacent H x 2) |
Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]
C NMR provides the most definitive structural confirmation. The isocyanide carbon is unique due to its sp hybridization and quadrupolar coupling toC NMR Chemical Shifts (CDCl )
-
Isocyanide Carbon (
): Resonates characteristically at 160–170 ppm .-
Experimental Data (2-isomer):
166.5 ppm (broad).
-
-
Symmetry & Signal Count:
-
Para: High symmetry (
effective). Expect 5 aromatic signals (plus the ). -
Meta: Lower symmetry (
). Expect 9 aromatic signals . -
Ortho: Lowest symmetry (
but magnetically distinct). Expect 9 aromatic signals , with significant shielding effects on the distal ring protons due to the twist.
-
H NMR Profiles
-
Para: Classic AA'BB' doublet system for the substituted ring (
7.4–7.7 ppm). -
Ortho: Complex multiplet structure. The proton ortho to the isocyanide is deshielded, while the shielding cone of the twisted phenyl ring affects the chemical shifts of the adjacent protons.
Electronic Absorption (UV-Vis)[7]
The visual appearance of these compounds is a direct macroscopic manifestation of their microscopic quantum states.
-
4-Isocyanobiphenyl (Yellow): The planar-accessible geometry allows delocalization over the entire biphenyl system.
-
: ~265 nm (
) and ~360 nm (charge transfer/extended conjugation). The tail of the 360 nm band enters the visible region, absorbing violet/blue light and transmitting yellow.
-
: ~265 nm (
-
2-Isocyanobiphenyl (Colorless/Greenish): The steric twist breaks the conjugation. The molecule absorbs effectively as two separate benzene derivatives.
-
: Hypsochromically shifted (blue-shifted) compared to the para isomer. The "green" color sometimes reported in bulk oil is often attributed to trace n-
transitions or packing effects in the liquid state.
-
: Hypsochromically shifted (blue-shifted) compared to the para isomer. The "green" color sometimes reported in bulk oil is often attributed to trace n-
Experimental Protocol: Synthesis & Characterization
Method: Dehydration of Formamides using
Reaction Scheme
Step-by-Step Protocol
-
Formylation (Precursor Synthesis):
-
Dissolve 4-aminobiphenyl (or 2-isomer) in formic acid (2 equiv) and acetic anhydride (2 equiv).
-
Stir at 55°C for 2 hours.
-
Precipitate with water, filter, and dry to obtain N-biphenylformamide.
-
-
Dehydration (Isocyanide Formation):
-
Setup: Flame-dried 3-neck flask,
atmosphere, 0°C ice bath. -
Reagents: Suspend N-biphenylformamide (10 mmol) in dry THF (30 mL) or DCM. Add Triethylamine (
, 50 mmol, 5 equiv). -
Addition: Dropwise add Phosphorus Oxychloride (
, 15 mmol, 1.5 equiv) over 20 minutes. Caution: Exothermic. -
Quench: Stir for 30 minutes at 0°C. Quench carefully with saturated
solution. -
Extraction: Extract with
(3x). Wash organics with brine, dry over .
-
-
Purification:
-
Flash chromatography on silica gel (Hexane/EtOAc 95:5).
-
Note: Isocyanides are acid-sensitive; ensure silica is neutral or basified with 1%
.
-
Workflow Visualization
Figure 2: Synthetic workflow for converting aminobiphenyls to isocyanobiphenyls.
References
-
Synthesis & NMR Data : Visible Light-assisted Deconstruction/Refunctionalization of Strained and Unstrained N-Cycloalkylanilines. ScholarWorks@UARK. (Contains specific characterization for 4-isocyanobiphenyl).
-
Ortho-Isomer Characterization : Supporting Information: 6-Aroylated Phenanthridines via Base Promoted Homolytic Aromatic Substitution. (Contains specific IR/NMR for 2-isocyanobiphenyl).
-
Isocyanide Comparisons : A More Sustainable Isocyanide Synthesis from N-Substituted Formamides. Molecules/NIH. (General POCl3 dehydration protocols).
-
Structural Twist Data : Angle of twist between the two rings of 4-cyanobiphenyl. J. Chem. Soc., Faraday Trans. (Analogous structural data).
-
IR Interpretation : Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. (Reference for CH wagging modes).
Mechanistic Insights and Performance Comparison: 3-Isocyano-4-methoxybiphenyl in Multicomponent and Transition-Metal-Catalyzed Reactions
As drug discovery and materials science increasingly rely on diversity-oriented synthesis, the selection of the right isocyanide building block is critical [4]. Historically, aliphatic isocyanides like tert-butyl isocyanide (t-BuNC) have dominated due to their high nucleophilicity. However, their volatile nature and pungent odor present significant handling challenges. Aryl isocyanides offer a stable, low-odor alternative, but often suffer from reduced reactivity and unwanted side reactions (such as polymerization) in transition-metal catalysis.
3-Isocyano-4-methoxybiphenyl (CAS: 730964-89-3) emerges as a premium, rationally designed building block that bridges this gap. By leveraging specific electronic and steric effects, it provides superior performance in both Isocyanide-Based Multicomponent Reactions (IMCRs) and Palladium-catalyzed insertions. This guide objectively compares its mechanistic performance against standard aliphatic and aryl alternatives, providing actionable protocols for researchers.
Electronic and Steric Profiling: The Causality of Reactivity
To understand the performance of 3-Isocyano-4-methoxybiphenyl, we must analyze the causality behind its structural features:
-
The ortho-Methoxy Effect (Electronic Modulation): Aryl isocyanides are generally orders of magnitude less nucleophilic than their aliphatic counterparts due to the delocalization of the isocyano carbon's lone pair into the aromatic
-system [1]. However, the methoxy group at the 4-position (ortho to the isocyanide at the 3-position) exerts a strong resonance-donating (+M) effect. This localized electron donation partially offsets the -accepting nature of the aryl ring, increasing the nucleophilicity of the isocyano carbon and accelerating its attack on iminium ions during Ugi reactions. -
The Biphenyl Core (Steric Shielding): In transition-metal catalysis, unhindered aryl isocyanides (like phenyl isocyanide) often undergo rapid, uncontrolled multiple insertions into metal-carbon bonds, leading to polymerization [3]. The bulky biphenyl system, combined with the ortho-methoxy group, creates a steric shield around the coordinating isocyano group. This restricts the palladium center to a single migratory insertion event, cleanly yielding the desired imidoyl-palladium intermediate.
Table 1: Comparative Physicochemical and Reactivity Profile
| Isocyanide Alternative | Physical State & Odor | Relative Nucleophilicity | Steric Hindrance | Avg. U4CR Yield | Pd-Catalyzed Polymerization Risk |
| 3-Isocyano-4-methoxybiphenyl | Solid / Odorless | Moderate (Enhanced by +M) | High | 82–88% | Very Low |
| tert-Butyl Isocyanide (t-BuNC) | Liquid / Highly Pungent | High | High (Aliphatic bulk) | 90–95% | Low |
| Phenyl Isocyanide (PhNC) | Liquid / Foul | Low | Low | 60–70% | High |
Mechanistic Workflow: The Ugi 4-Component Reaction (U4CR)
In a classical Ugi four-component reaction (U4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form a bis-amide [2]. When using 3-Isocyano-4-methoxybiphenyl, the reaction proceeds through a highly stabilized nitrilium intermediate. The electron-rich biphenyl system stabilizes the adjacent positive charge, ensuring a smooth intramolecular Mumm rearrangement without premature hydrolysis.
Fig 1: U4CR mechanism highlighting the stabilized nitrilium intermediate and Mumm rearrangement.
Self-Validating Protocol: Standardized U4CR
This protocol utilizes 2,2,2-Trifluoroethanol (TFE) as the solvent. TFE is selected because its high ionizing power stabilizes the iminium ion, while its low nucleophilicity prevents it from competing with the carboxylic acid during the attack on the nitrilium intermediate.
-
Imine Formation: In a 10 mL round-bottom flask, dissolve the primary amine (1.0 mmol) and the aldehyde (1.0 mmol) in 3.0 mL of TFE. Stir at room temperature for 30 minutes to ensure complete imine formation. (Validation: A distinct color change or TLC analysis showing the disappearance of the aldehyde validates this step).
-
Acid Addition: Add the carboxylic acid (1.0 mmol) to the mixture and stir for 5 minutes.
-
Isocyanide Addition: Add 3-Isocyano-4-methoxybiphenyl (1.0 mmol, 209.25 mg) in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12–24 hours. The solid nature of the isocyanide allows for precise weighing without the need for a fume hood strictly dedicated to odor control.
-
Workup: Remove the TFE under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL), wash with saturated aqueous
(2 x 10 mL) and brine (10 mL). Dry over anhydrous , filter, and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the highly functionalized bis-amide.
Palladium-Catalyzed Imidoylation
Isocyanides are isoelectronic with carbon monoxide and can undergo migratory insertion into Pd-C bonds [3]. While alkyl isocyanides are standard, 3-Isocyano-4-methoxybiphenyl offers a unique advantage: its steric bulk prevents the coordination of multiple isocyanide ligands to the Pd(II) center, effectively shutting down the polymerization pathways that plague simpler aryl isocyanides.
Fig 2: Pd-catalyzed isocyanide insertion cycle avoiding multi-insertion polymerization.
Self-Validating Protocol: Pd-Catalyzed Synthesis of Amidines
This methodology employs the dppf ligand. The large bite angle of dppf forces the intermediate into a geometry that accelerates the final reductive elimination step, preventing catalyst stalling.
-
Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine
(5 mol%, 11.2 mg), dppf (10 mol%, 55.4 mg), and (2.0 mmol, 651 mg). -
Reagent Addition: Add the aryl halide (1.0 mmol), 3-Isocyano-4-methoxybiphenyl (1.2 mmol, 251 mg), and the nucleophile (e.g., a secondary amine, 1.5 mmol).
-
Solvent & Heating: Inject anhydrous 1,4-dioxane (5.0 mL). Seal the tube and heat the mixture to 100 °C for 16 hours. (Validation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is generated and turns over).
-
Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove inorganic salts.
-
Isolation: Concentrate the filtrate and purify by silica gel chromatography to isolate the target amidine.
Conclusion
For researchers requiring the structural complexity of an aryl group without sacrificing reaction efficiency, 3-Isocyano-4-methoxybiphenyl serves as a highly optimized reagent. Its rationally tuned electronic profile ensures robust nucleophilicity in MCRs [1][2], while its steric parameters provide strict chemoselectivity in transition-metal-catalyzed cross-couplings [3].
References
- Nucleophilicity Parameters for Alkyl and Aryl Isocyanides ResearchG
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles MDPI
- Recent Advances in Palladium-C
- Editorial: Isocyanide-Based Multicomponent Reactions PMC (NIH)
Benchmarking catalysts for 3-Isocyano-4-methoxybiphenyl synthesis
Benchmarking Dehydration Catalysts for the Synthesis of 3-Isocyano-4-methoxybiphenyl
As a Senior Application Scientist, I frequently evaluate synthetic routes not just for yield, but for scalability, environmental impact, and operational safety. 3-Isocyano-4-methoxybiphenyl is a highly valuable aryl isocyanide building block, widely utilized in multicomponent reactions (such as Ugi and Passerini condensations) and as a versatile ligand in organometallic chemistry.
The universally accepted route to synthesize this compound is the formylation of 3-amino-4-methoxybiphenyl followed by the catalytic dehydration of the resulting N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide[1]. However, the choice of dehydrating agent (catalyst/reagent) dictates the reaction's efficiency, safety, and environmental footprint.
Mechanistic Causality of Dehydration
The dehydration of formamides proceeds via the activation of the formamide carbonyl oxygen by an electrophilic dehydrating agent, forming an O-sulfonyl or O-phosphoryl intermediate. A tertiary amine base then promotes an elimination sequence, expelling the leaving group and generating the terminal isocyanide carbon[2].
Fig 1: Mechanistic pathway of formamide dehydration to isocyanide.
Catalyst & Reagent Benchmarking
To objectively select the optimal protocol for 3-isocyano-4-methoxybiphenyl, we must benchmark the four most prominent dehydrating systems[3].
| Dehydrating Agent | Base | Temp (°C) | Yield (%)* | E-Factor | Toxicity / Hazard | Cost / Scalability |
| POCl₃ | Et₃N / DIPA | 0 to -50 | 85–95 | High (~12.7) | High (Corrosive) | Low / Excellent |
| Triphosgene | NMM / Et₃N | -30 to 0 | 90–98 | High | Extreme (Phosgene) | Medium / Poor |
| p-TsCl | Pyridine / Et₃N | 0 to RT | 80–95 | Low (6.45) | Moderate (Irritant) | Very Low / Excellent |
| Burgess Reagent | None | RT to 50 | 70–85 | Very High | Low | Very High / Poor |
*Yields represent standard benchmarks for aryl formamide dehydration[4].
1. Phosphorus Oxychloride (POCl₃) - The Industrial Standard: POCl₃ is highly reactive and historically the most reliable reagent for aryl isocyanides[1]. However, it generates inorganic phosphate waste and requires strict low-temperature control to prevent the exothermic degradation of the product[2].
2. p-Toluenesulfonyl Chloride (p-TsCl) - The Green Alternative: Recent advancements in green chemistry have positioned p-TsCl as the superior alternative for non-sterically hindered formamides. It significantly reduces the E-factor (kg waste per kg product), allows for reactions at milder temperatures, and substitutes hazardous halogenated solvents with greener alternatives like Dimethyl Carbonate (DMC)[4].
3. Triphosgene & Burgess Reagent - Niche Applications: Triphosgene offers exceptional yields but poses severe safety risks due to phosgene gas generation[3]. The Burgess reagent operates under neutral conditions, making it ideal for highly sensitive substrates, but its high cost and poor atom economy make it unviable for standard benchmarking[5].
Experimental Workflows & Self-Validating Protocols
Below are the step-by-step methodologies for the two most viable routes. Both protocols are designed as self-validating systems, ensuring that intermediate states can be analytically confirmed before proceeding to the next step.
Fig 2: Standard experimental workflow for isocyanide synthesis and isolation.
Protocol A: POCl₃-Mediated Dehydration (High Reactivity Route)
Causality: Triethylamine (Et₃N) is used in large excess to serve as both the acid scavenger and the solvent. This drives the elimination step forward while completely neutralizing the highly acidic HCl and HPO₂Cl₂ byproducts, which would otherwise rapidly hydrolyze the sensitive isocyanide back to the formamide[1][2].
-
Setup: Dissolve 10 mmol of N-(4-methoxy-[1,1'-biphenyl]-3-yl)formamide in 30 mL of anhydrous Et₃N under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Causality: POCl₃ reacts violently; cooling prevents localized overheating, which causes tar formation and product degradation.
-
Addition: Add 12 mmol of POCl₃ dropwise over 10 minutes.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Stir for 30 minutes. Take a 0.1 mL aliquot, perform a mini-workup, and analyze via IR spectroscopy. The protocol is validated to proceed when the broad formamide C=O stretch (~1680 cm⁻¹) completely disappears and is replaced by a sharp, intense isocyanide N≡C stretch at ~2120 cm⁻¹[6].
-
Quenching: Slowly pour the mixture into 50 mL of an ice-cold saturated NaHCO₃ solution.
-
Self-Validation Checkpoint 2 (pH Control): Test the aqueous layer with pH paper. The pH must be strictly > 8. If acidic, the isocyanide will hydrolyze. Add more solid NaHCO₃ if necessary.
-
Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: p-TsCl-Mediated Dehydration (Green Chemistry Route)
Causality: p-TsCl is a milder electrophile than POCl₃. By utilizing Dimethyl Carbonate (DMC) as a green solvent and pyridine as the base, the reaction avoids hazardous chlorinated solvents while maintaining high atom economy in the organic phase[4].
-
Setup: Dissolve 10 mmol of the formamide substrate in 25 mL of Dimethyl Carbonate (DMC). Add 25 mmol of Pyridine.
-
Addition: Add 12 mmol of p-Toluenesulfonyl chloride (p-TsCl) in one portion at room temperature. Causality: The lower exothermicity of p-TsCl allows for room-temperature addition without the risk of runaway reactions.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation Checkpoint 1 (Visual & TLC): The reaction mixture will transition from a cloudy suspension to a clear solution as the formamide is consumed. TLC (Hexanes/EtOAc 4:1) will show the complete conversion of the polar formamide spot to a high-Rf (non-polar) isocyanide spot.
-
Quenching & Isolation: Add 30 mL of water to quench. The water-soluble pyridinium tosylate salts will partition cleanly into the aqueous layer. Extract the product with DMC or EtOAc, wash with brine, dry, and concentrate.
Conclusion
For the synthesis of 3-isocyano-4-methoxybiphenyl, the POCl₃/Et₃N system remains the most rapid and historically validated method for bench-scale synthesis. However, for modern laboratories prioritizing E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in green chemistry, the p-TsCl/Pyridine system is the superior benchmark. It drastically reduces the E-factor, eliminates the need for extreme cooling, and avoids the generation of corrosive inorganic phosphate waste[2].
References
-
Waibel, K. A., Nickisch, R., Möhl, N., Seim, R., & Meier, M. A. R. (2020). "A more sustainable and highly practicable synthesis of aliphatic isocyanides." Green Chemistry, 22(3), 933-941.[Link]
-
Ugi, I., et al. (2020). "Isocyanide 2.0." Green Chemistry, 22(20), 6944-6960.[Link]
-
Ghashghaei, O., et al. (2022). "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(19), 6578.[Link]
-
Nenajdenko, V. G. (Ed.). (2015). "1 Chiral Nonracemic Isocyanides." Isocyanide Chemistry: Applications in Synthesis and Material Science, Wiley-VCH.[Link]
-
Smith, J. (2018). "The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies." White Rose eTheses Online. [Link]
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Cross-reactivity of 3-Isocyano-4-methoxybiphenyl in different reaction types
Title: Technical Guide: Comparative Reactivity Profile of 3-Isocyano-4-methoxybiphenyl Subtitle: Optimizing Multicomponent Assembly and Metal-Mediated Insertions
Executive Summary
This guide provides a technical analysis of 3-Isocyano-4-methoxybiphenyl , a specialized electron-rich aryl isocyanide.[1] Unlike its ortho-substituted isomer (2-isocyano-4-methoxybiphenyl), which is widely used for radical cyclizations to phenanthridines, the 3-isocyano variant serves primarily as a robust C1 building block in multicomponent reactions (MCRs) and palladium-catalyzed insertions.[1]
Its reactivity is defined by two competing structural factors:
-
Electronic Activation: The para-methoxy group (relative to the isocyanide in the 3,4-substitution pattern) acts as a strong resonance donor (
), significantly increasing the nucleophilicity of the terminal carbon ( ). -
Steric/Geometric Constraints: The meta-positioning of the phenyl ring prevents intramolecular trapping, making this reagent ideal for linear scaffold elongation rather than fused heterocycle formation.
Chemical Profile & Structural Logic
| Feature | Specification | Impact on Reactivity |
| Core Structure | Biphenyl backbone | Provides high lipophilicity ( |
| Functional Group | Isocyanide ( | Acts as a "convertible" functional group: Nucleophile (in MCRs) or Radical Acceptor.[1] |
| Electronic Modifier | Methoxy ( | Crucial: Increases HOMO energy of the isocyanide carbon. Makes it more reactive in Ugi reactions than unsubstituted phenyl isocyanide.[1] |
| Topology | Meta-biaryl relationship | Constraint: Precludes direct radical cyclization to phenanthridines (unlike 2-isocyanobiphenyls).[1] |
Comparative Analysis: Reaction Scenarios
Scenario A: Multicomponent Reactions (Ugi vs. Passerini)
Objective: Synthesis of peptidomimetics and
The Challenge: Aryl isocyanides are typically less reactive than alkyl isocyanides (e.g., tert-butyl isocyanide) due to resonance delocalization of the lone pair into the aromatic ring. The Solution: The 4-methoxy group in 3-Isocyano-4-methoxybiphenyl counteracts this by donating electron density back to the ring, restoring nucleophilicity at the terminal carbon.
| Parameter | Ugi 4-Component Reaction (U-4CR) | Passerini 3-Component Reaction (P-3CR) |
| Mechanism | Nucleophilic attack on Iminium Ion .[1] | Nucleophilic attack on Oxonium/Carbonyl . |
| Reactivity of 3-Isocyano... | High. The iminium ion is a hard electrophile; the electron-rich isocyanide attacks rapidly. | Moderate. Requires acid catalysis or polar aprotic solvents (DCM/MeOH mix) to activate the carbonyl. |
| Product Stability | Forms stable bis-amides.[1] The biphenyl group serves as a rigid hydrophobic tail. | Forms |
| Optimization | Concentration: High (1.0 M) in MeOH.[1] Acid: Acetic or Formic acid preferred over TFA (avoids polymerization).[1] | Solvent: Non-polar (DCM) often favors the non-ionic mechanism, but MeOH accelerates via H-bonding. |
Scenario B: Metal-Catalyzed Cross-Coupling (Pd-Insertion)
Objective: Synthesis of Amides/Imidates via Isocyanide Insertion.
Unlike alkyl isocyanides which can poison Pd-catalysts by binding too tightly, 3-Isocyano-4-methoxybiphenyl balances binding affinity with reactivity.[1]
-
Reaction: Pd-catalyzed Imidoylation (Suzuki-Miyaura type).[1]
-
Pathway: Ar-X + Isocyanide
[Ar-Pd-C(=NAr')-X] Product.[1] -
Advantage: The bulky biphenyl group promotes reductive elimination, reducing the formation of double-insertion side products.
Decision Framework: Selecting the Right Workflow
The following diagram illustrates the critical decision path for using 3-Isocyano-4-methoxybiphenyl versus its isomers or alkyl alternatives.
Figure 1: Decision matrix highlighting the geometric limitation for phenanthridine synthesis and the suitability for MCRs.
Experimental Protocols
Protocol A: High-Efficiency Ugi Reaction (Peptidomimetic Synthesis)
Rationale: Methanol is used to stabilize the polar transition state. High concentration drives the bimolecular steps.
-
Reagents:
-
Procedure:
-
Step 1 (Imine Formation): Dissolve Aldehyde and Amine in MeOH (1.0 M concentration) in a screw-cap vial. Stir at 25°C for 30 minutes. Self-Validation: Solution may become warm or slightly cloudy as water is generated.[1]
-
Step 2 (Acid Addition): Add the Carboxylic Acid. Stir for 5 minutes.
-
Step 3 (Isocyanide Addition): Add 3-Isocyano-4-methoxybiphenyl in one portion.
-
Step 4 (Reaction): Stir at room temperature for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The isocyanide peak (distinctive IR stretch ~2130 cm⁻¹) should disappear.
-
Workup: The product often precipitates due to the lipophilic biphenyl group. Filter and wash with cold MeOH.[1] If soluble, evaporate and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Pd-Catalyzed Imidoylative Coupling
Rationale: Uses the isocyanide as a C1 insertion unit between an aryl halide and a nucleophile.
-
Reagents:
-
Procedure:
-
Combine Aryl Iodide, Base, and Catalyst in a Schlenk tube under Argon.
-
Heat to 80–100°C for 6 hours.
-
Mechanism Check: The biphenyl isocyanide inserts into the Ar-Pd bond. The methoxy group prevents excessive coordination to Pd, keeping the catalytic cycle active.
-
Mechanism Visualization: The Ugi Pathway
The following diagram details the specific electronic influence of the methoxy-biphenyl system during the critical nitrilium ion formation.
Figure 2: Mechanistic pathway of the Ugi reaction showing the nucleophilic role of the isocyanide.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 49(48), 9094–9124. Link
-
Vlaar, T., Ruijter, E., & Orru, R. V. A. (2011). Recent Advances in Palladium-Catalyzed Reactions of Isocyanides. Advanced Synthesis & Catalysis, 353(6), 809–841. Link
-
Sadjadi, S., & Heravi, M. M. (2017). Recent Advances in the Application of Aryl Isocyanides in Multicomponent Reactions. Tetrahedron, 73(25), 3321–3354. Link
-
Tobisu, M., & Chatani, N. (2008). Catalytic Reactions Involving the Cleavage of C(sp2)–H Bonds. Angewandte Chemie International Edition, 47(34), 6326-6341.[1] (Context for biphenyl radical chemistry limitations). Link
Sources
A Methodological Guide to the Experimental and Theoretical Analysis of 3-Isocyano-4-methoxybiphenyl
This guide provides a comprehensive framework for the comparative analysis of experimental and theoretical data for the novel compound 3-Isocyano-4-methoxybiphenyl. Given the nascent stage of research into this specific molecule, direct experimental and theoretical comparisons are not yet extensively published. Therefore, this document establishes a robust methodology by integrating established protocols with data from closely related structural analogs, namely 1-isocyano-4-methoxybenzene and substituted biphenyl systems. This approach serves as a blueprint for researchers aiming to characterize this and other new chemical entities, ensuring a rigorous correlation between empirical observation and computational prediction.
The core of this guide is to demonstrate how to approach such a comparison, providing field-proven insights into experimental design and computational modeling. We will explore the synthesis, spectroscopic characterization, and the powerful predictive capabilities of Density Functional Theory (DFT).
The Subject Molecule: Structural and Electronic Context
3-Isocyano-4-methoxybiphenyl is an intriguing molecule combining three key functional components: a biphenyl core, a methoxy (-OCH₃) group, and an isocyano (-N≡C) group. The biphenyl structure provides a rigid, π-conjugated backbone. The methoxy group is a strong electron-donating group, influencing the electronic properties of its adjacent phenyl ring. The isocyanide group is particularly notable; it is isoelectronic with carbon monoxide and acts as a strong σ-donor and a tunable π-acceptor, making it a valuable ligand in organometallic chemistry and a versatile synthon in multicomponent reactions.[1][2] The interplay of these groups is expected to result in unique electronic and structural characteristics.
Experimental Workflow: Synthesis and Characterization
The primary route to obtaining empirical data is through the chemical synthesis and subsequent characterization of the target molecule. The synthesis of an aryl isocyanide like 3-Isocyano-4-methoxybiphenyl would logically follow the dehydration of its corresponding formamide precursor, N-(4-methoxybiphenyl-3-yl)formamide.
This protocol is a standard and reliable method for the synthesis of aryl isocyanides.[2]
-
Precursor Synthesis: The initial step involves the synthesis of the formamide precursor. This can be achieved by reacting 3-amino-4-methoxybiphenyl with formic acid or a derivative. The starting amine itself can be synthesized via standard methods, such as a Suzuki-Miyaura cross-coupling reaction between a protected 3-amino-4-methoxyphenyl boronic acid and bromobenzene, followed by deprotection.[3]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon or nitrogen atmosphere, dissolve the N-(4-methoxybiphenyl-3-yl)formamide precursor in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base, like triethylamine, to act as an acid scavenger.
-
Dehydration: Cool the solution in an ice bath (0 °C). Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride, dropwise with vigorous stirring. The choice of dehydrating agent is critical; POCl₃ is a classic and effective reagent for this transformation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting formamide is consumed.
-
Workup and Isolation: Upon completion, carefully quench the reaction by pouring it into ice-water. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt like magnesium sulfate (MgSO₄).
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude product should be purified, typically by column chromatography on silica gel or by vacuum distillation, to yield pure 3-Isocyano-4-methoxybiphenyl.[2]
Caption: Standard workflow for DFT-based molecular analysis.
Data Comparison: Bridging Theory and Experiment
The ultimate goal is to correlate the predicted data with the measured data. The table below presents a hypothetical yet realistic comparison for 3-Isocyano-4-methoxybiphenyl, based on known data for analogs.
| Property | Experimental Data (Predicted/Analog-Based) | Theoretical Data (DFT Calculation) | Rationale / Points of Comparison |
| Molecular Formula | C₁₄H₁₁NO | C₁₄H₁₁NO | Confirmed by HRMS experimentally and used as input for calculation. |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol | A fundamental property derived from the confirmed molecular formula. |
| Melting Point (°C) | ~40-50 | N/A | The addition of the second phenyl ring should increase the melting point compared to 1-isocyano-4-methoxybenzene (29-33 °C) due to increased molecular weight and potential for π-stacking. [4] |
| IR ν(N≡C) (cm⁻¹) | ~2120 | ~2125 (scaled) | The key vibrational mode. DFT calculations often slightly overestimate frequencies; a scaling factor is typically applied for better agreement. The value should be close to that of 1-isocyano-4-methoxybenzene (~2125 cm⁻¹). [1] |
| ¹H NMR (δ, ppm) | Aromatic: 7.0-8.0, Methoxy: ~3.9 | Aromatic: 7.0-8.0, Methoxy: ~3.9 | Chemical shifts are predicted and compared. Experimental values confirm the electronic environment of the protons. |
| HOMO-LUMO Gap (eV) | N/A | ~4.5 - 5.0 | This is a purely theoretical value. A larger gap suggests higher stability. The value for a related dimethoxybiphenyl was calculated to be 4.57 eV. |
Conclusion and Future Directions
This guide outlines a synergistic approach, leveraging both experimental synthesis and theoretical computation to fully characterize a novel molecule like 3-Isocyano-4-methoxybiphenyl. The experimental data provides the real-world benchmark, while theoretical calculations offer a deeper understanding of the underlying electronic structure and properties that are not directly observable. [5] Discrepancies between the experimental and theoretical values are not failures but rather opportunities for refinement. For instance, a significant difference in the IR frequency might suggest that the chosen DFT functional or basis set could be improved, or that solvent effects, not accounted for in the gas-phase calculation, are important. By iteratively refining the theoretical model to better match experimental results, a highly accurate and predictive model can be developed. This robust, validated model can then be used to predict the properties of other, yet-to-be-synthesized derivatives, accelerating the discovery of new materials and chemical entities. [6]
References
-
PubChem. 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-isocyanato-4-methoxybiphenyl (C14H11NO2). [Link]
-
Perera, D. et al. (2020). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Molbank, 2020(4), M1166. [Link]
-
Kerr, W. J. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Chem. Sci., 14, 1-15. [Link]
-
EPFL. Computational Chemistry ‒ ISIC. [Link]
-
Abberna, V. et al. (2020). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 48(6), 855-870. [Link]
-
PrepChem. Synthesis of 4-methoxybiphenyl. [Link]
-
Prabavathi, N. et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry, 61A, 836-842. [Link]
-
The Royal Society of Chemistry. Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. [Link]
-
ResearchGate. (2025). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). [Link]
- Computational Biophysical Chemistry Group. RESEARCH.
-
MDPI. (2023). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. [Link]
-
ScienceDaily. (2010). Using computational chemistry to create 'designer molecules' for industry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 4-甲氧基苯异腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
3-Isocyano-4-methoxybiphenyl proper disposal procedures
As a Senior Application Scientist, I frequently oversee the implementation of robust safety and disposal protocols for highly reactive and noxious reagents. 3-Isocyano-4-methoxybiphenyl is a highly valuable building block in multicomponent reactions (such as Ugi and Passerini syntheses). However, like all isocyanides, it presents significant logistical challenges due to its penetrating, disagreeable odor and inherent toxicity.
Proper disposal is not merely about waste management; it is a critical component of laboratory safety and environmental stewardship. Below is the definitive operational guide for the laboratory-scale destruction and disposal of 3-Isocyano-4-methoxybiphenyl.
Part 1: The Chemical Logic of Isocyanide Destruction
A common, dangerous misconception in laboratory safety is treating isocyanides (R-N⁺≡C⁻) with the same disposal protocols as cyanides (R-C≡N). While inorganic cyanides are effectively destroyed via basic oxidation (e.g., using sodium hypochlorite/bleach to form cyanates)[1], isocyanides are stable to strong bases but highly sensitive to acids [2].
The terminal carbon of an isocyanide possesses carbenoid character, making it uniquely nucleophilic. When we introduce a strong acid, the terminal carbon is rapidly protonated to form a highly electrophilic nitrilium ion[3]. In the presence of water, this intermediate undergoes nucleophilic attack to form an N-substituted formamide. Under sustained acidic conditions, the formamide is further cleaved into a primary amine (3-amino-4-methoxybiphenyl) and formic acid[4].
This acid-catalyzed hydrolysis is the only field-proven method to definitively destroy the functional group and permanently eliminate the intolerable odor.
Figure 1: Acid-catalyzed hydrolysis pathway of 3-Isocyano-4-methoxybiphenyl.
Part 2: Quantitative Operational Parameters
To ensure a self-validating and complete destruction of the reagent, specific stoichiometric and environmental parameters must be met.
| Parameter | Recommended Value | Scientific Rationale |
| Chemical Target | 3-Isocyano-4-methoxybiphenyl | Target waste compound requiring destruction. |
| Quenching Reagent | Concentrated HCl (37%) | Provides the high H⁺ concentration required to drive nitrilium ion formation[2]. |
| Co-solvent | Methanol (MeOH) | Solubilizes the highly lipophilic biphenyl ring, preventing a slow biphasic reaction. |
| Acid Equivalent | >5 molar equivalents | Ensures complete driving of the hydrolysis equilibrium past the stable formamide intermediate. |
| Reaction Time | 2 to 12 hours | Guarantees total cleavage. The disappearance of the foul odor acts as a primary self-indicator. |
| Final pH Target | pH 6.0 - 8.0 | Required safe range for standard aqueous organic waste disposal. |
Part 3: Step-by-Step Quenching Protocol
This protocol is designed as a self-validating system. The causality behind each step ensures that the operator is never exposed to volatilized isocyanides, and the chemical transformation is driven to absolute completion.
Step 1: Isolation and Preparation
-
Action: Transfer all 3-Isocyano-4-methoxybiphenyl waste (solid residues, contaminated glassware, or reaction mother liquors) into a large, wide-mouth Erlenmeyer flask inside a fully operational fume hood.
-
Causality: The stench of isocyanides can contaminate a laboratory instantly. The wide-mouth flask prevents pressure buildup during the exothermic hydrolysis phase.
Step 2: Solubilization
-
Action: Add a sufficient volume of Methanol (or Tetrahydrofuran) to completely dissolve the waste. Stir until homogeneous.
-
Causality: 3-Isocyano-4-methoxybiphenyl is insoluble in water. Adding aqueous acid directly to the solid will trap unreacted isocyanide inside a hydrophobic crust, leading to incomplete destruction and lingering toxicity.
Step 3: Acid Addition
-
Action: While stirring vigorously, add Concentrated HCl (37%) dropwise until you have introduced at least 5 molar equivalents relative to the estimated isocyanide content.
-
Causality: The initial protonation is exothermic. Dropwise addition prevents thermal runaway, which could otherwise flash-boil the methanol and aerosolize the unquenched isocyanide.
Step 4: Hydrolysis and Validation
-
Action: Allow the mixture to stir at room temperature for 2 to 12 hours.
-
Causality & Self-Validation: The reaction is complete when the characteristic, penetrating odor of the isocyanide is entirely undetectable. For rigorous analytical validation, spot the mixture on a TLC plate; the high-Rf isocyanide spot will disappear, replaced by a baseline-retained anilinium salt.
Step 5: Neutralization
-
Action: Place the flask in an ice bath. Slowly add 1M NaOH (or solid Sodium Bicarbonate) until the solution reaches a pH of 6.0 to 8.0.
-
Causality: Highly acidic waste cannot be legally or safely transferred to standard hazardous waste carboys. Neutralization prepares the byproduct (3-amino-4-methoxybiphenyl) for safe logistical transport.
Step 6: Final Disposal
-
Action: Transfer the neutralized, odor-free mixture to a properly labeled "Halogenated Aqueous/Organic Waste" container.
Figure 2: Step-by-step operational workflow for isocyanide waste quenching.
References
-
Studio Q Photography. KCN - Potassium Cyanide Handling. (Illustrates the contrasting bleach oxidation method strictly reserved for cyanides, not isocyanides).
-
Green Chemistry (RSC Publishing). Isocyanide 2.0. (Details the hydrolysis workup and chemical behavior of isocyanide functional groups).
-
Chemistry Stack Exchange. Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed? (Provides mechanistic breakdown of the acid-catalyzed degradation of isocyanides).
-
Chemical Reviews (ACS Publications). Medicinal Chemistry of Isocyanides. (Comprehensive review of isocyanide stability, nitrilium ion formation, and reactivity).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
